Lanthanum sulfide
Description
Structure
2D Structure
Properties
IUPAC Name |
lanthanum(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSNXOWNOTGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923320 | |
| Record name | Lanthanum sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-49-1, 12325-81-4 | |
| Record name | Lanthanum sulfide (La2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum sulfide (La2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dilanthanum trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Deep Dive into the Allotropic Forms of Lanthanum Sesquisulfide (La₂S₃): α vs. β vs. γ Phases
For Immediate Release
This technical guide provides a comprehensive comparison of the structural, electronic, optical, and thermal properties of the three primary allotropes of lanthanum sesquisulfide: α-La₂S₃, β-La₂S₃, and γ-La₂S₃. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced characteristics of these advanced materials.
Lanthanum sesquisulfide (La₂S₃) is a promising material with applications in infrared (IR) optics and thermoelectric devices. Its utility is significantly influenced by its crystalline phase. Understanding the distinct properties of the α, β, and γ polymorphs is crucial for tailoring its synthesis for specific technological applications.
Comparative Analysis of Properties
The distinct properties of the α, β, and γ phases of La₂S₃ are summarized in the tables below, offering a clear comparison of their known characteristics.
Table 1: Crystallographic Properties
| Property | α-La₂S₃ | β-La₂S₃ | γ-La₂S₃ |
| Crystal System | Orthorhombic | Tetragonal | Cubic |
| Space Group | Pnma | P4/nbm | I
|
| Lattice Parameters | a = 7.61 Åb = 4.22 Åc = 16.01 Å | a = 7.97 Åc = 8.08 Å | a = 8.72 Å |
Table 2: Electronic and Optical Properties
| Property | α-La₂S₃ | β-La₂S₃ | γ-La₂S₃ |
| Band Gap (eV) | ~2.0 - 2.5 | ~2.0 - 2.5 | 2.8 (bulk), 2.97 (nanoparticles)[1] |
| Refractive Index | High | High | High |
| Transmission Range | Wide (0.5-14 µm) | Wide (0.5-14 µm) | Wide (0.5-14 µm) |
Table 3: Thermal Properties
| Property | α-La₂S₃ | β-La₂S₃ | γ-La₂S₃ |
| Melting Point (°C) | High | High | High |
| Thermal Stability | Stable at lower temperatures | Forms in the presence of oxygen/moisture at high temperatures | High-temperature stable phase, metastable at room temperature |
| Phase Transitions | Transition to γ-phase at high temperatures | Can be an intermediate phase | Reversible transition from α-phase |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of La₂S₃ polymorphs are critical for reproducible research and development.
Synthesis Protocols
α-La₂S₃ Synthesis: The α-phase is typically synthesized through the sulfidation of lanthanum oxide (La₂O₃) or lanthanum chloride (LaCl₃) at high temperatures (typically > 800 °C) in a stream of hydrogen sulfide (B99878) (H₂S) gas, ensuring an oxygen-free environment.
-
Reaction: La₂O₃(s) + 3H₂S(g) → α-La₂S₃(s) + 3H₂O(g)
-
Procedure:
-
Place high-purity La₂O₃ powder in an alumina (B75360) boat within a quartz tube furnace.
-
Purge the system with an inert gas (e.g., argon) to remove air.
-
Introduce a controlled flow of H₂S gas.
-
Ramp the temperature to the desired reaction temperature and hold for several hours.
-
Cool the furnace to room temperature under an inert atmosphere.
-
β-La₂S₃ Synthesis: The β-phase is often obtained when there are trace amounts of oxygen or moisture present during high-temperature synthesis. It can be considered an oxysulfide in some contexts.
-
Procedure: Similar to the α-phase synthesis, but with incomplete removal of air or the intentional introduction of a small amount of oxygen or water vapor. The precise control of the oxygen partial pressure is critical.
γ-La₂S₃ Synthesis: The high-temperature γ-phase can be synthesized by heating the α-phase to temperatures above 1300 °C and then quenching to room temperature. A lower temperature synthesis for γ-La₂S₃ nanoparticles has also been developed.
-
High-Temperature Protocol:
-
Synthesize α-La₂S₃ as described above.
-
Heat the α-La₂S₃ powder in an inert atmosphere to above 1300 °C.
-
Rapidly cool (quench) the sample to room temperature to retain the metastable γ-phase.
-
-
Nanoparticle Synthesis via Thermal Decomposition: [1]
Characterization Protocols
X-Ray Diffraction (XRD) Analysis: XRD is the primary technique for identifying the different polymorphs of La₂S₃.
-
Sample Preparation: Finely grind the La₂S₃ powder to ensure random orientation of the crystallites.
-
Data Collection: Use a powder diffractometer with Cu Kα radiation. Scan a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.
-
Data Analysis: Compare the obtained diffraction patterns with standard diffraction patterns for α, β, and γ-La₂S₃ from crystallographic databases (e.g., ICDD). Rietveld refinement can be used for detailed structural analysis and to determine lattice parameters.
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and phase transitions of the La₂S₃ polymorphs.
-
DSC Protocol:
-
Place a small amount of the La₂S₃ powder in an alumina or platinum crucible.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., argon).
-
Monitor the heat flow to detect endothermic or exothermic events corresponding to phase transitions.
-
-
TGA Protocol:
-
Place a known mass of the La₂S₃ powder in the TGA instrument.
-
Heat the sample at a controlled rate in a specific atmosphere (e.g., air or inert gas).
-
Monitor the change in mass as a function of temperature to determine thermal stability and decomposition temperatures.
-
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the phase transition relationships and a typical experimental workflow for the characterization of La₂S₃ polymorphs.
References
Quantitative Data on Lanthanum Sulfide Phase Transitions
An In-depth Technical Guide to the Phase Transition Temperatures of Lanthanum Sulfide (B99878)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase transitions of lanthanum sulfide (La₂S₃), a material of interest for various advanced applications. This compound exists in several polymorphic forms, with transitions between these phases occurring at specific temperatures. Understanding these transitions is critical for the synthesis and application of this material. This document summarizes the quantitative data on phase transition temperatures, details the experimental protocols used for their determination, and provides visualizations of the phase relationships and experimental workflows.
Lanthanum sesquisulfide (La₂S₃) is known to exist in at least three different crystal structures, designated as α, β, and γ phases. The transitions between these phases are temperature-dependent. The high-temperature γ-phase is noted for its cubic Th₃P₄-type structure. The existence of a pure β-phase is a subject of discussion in the scientific community, with some evidence suggesting it may be an oxysulfide, La₁₀S₁₄O, stabilized by the presence of oxygen. Below is a summary of the reported phase transition temperatures for La₂S₃.
| Phase Transition | Reported Temperature (Celsius) | Reported Temperature (Kelvin) | Crystal System | Space Group | Notes |
| α → β | 900 °C[1] | 1173 K[1] | α: Orthorhombicβ: Tetragonal | α: Pnma | |
| 1173 K[2] | |||||
| β → γ | 1300 °C[1] | 1573 K[1] | β: Tetragonalγ: Cubic | γ: I4̅3d | The presence of oxygen can influence this transition temperature.[3] |
| 1450 ± 50 °C[3] | 1723 ± 50 K[3] | Another source reports the transition at around 1573 K.[4] | |||
| 1573 K[2] |
Logical Relationships and Experimental Workflow
This compound Phase Transition Pathway
The relationship between the different phases of this compound as a function of temperature can be visualized as a sequential transformation from the low-temperature α-phase to the high-temperature γ-phase.
Caption: Phase transition pathway of La₂S₃ with increasing temperature.
General Experimental Workflow for Phase Transition Analysis
The determination of phase transition temperatures in materials like this compound typically follows a systematic experimental workflow involving synthesis, characterization, and data analysis.
Caption: A typical experimental workflow for determining phase transition temperatures.
Experimental Protocols
The characterization of this compound phase transitions relies on several key analytical techniques. Below are detailed methodologies for these experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material.
-
Objective: To determine the temperature and enthalpy of phase transitions in La₂S₃.
-
Instrumentation: A high-temperature differential scanning calorimeter, such as a Netzsch DSC 404 F1 Pegasus, is suitable for these measurements.[5]
-
Sample Preparation:
-
A small amount of the this compound powder (typically 5-20 mg) is accurately weighed.
-
The powder is placed in an inert crucible, commonly made of alumina (B75360) (Al₂O₃) or platinum, which is stable at high temperatures.[5]
-
An empty crucible of the same material is used as a reference.[6]
-
-
Experimental Parameters:
-
Atmosphere: The measurement is conducted under an inert atmosphere, such as flowing nitrogen or argon, to prevent oxidation of the sulfide sample at elevated temperatures.[1]
-
Temperature Program: The sample is heated at a constant rate, typically between 5 to 20 °C/min, over a temperature range that encompasses the expected phase transitions.[6] For La₂S₃, a range from room temperature up to 1500°C would be appropriate to observe both α → β and β → γ transitions.
-
Data Acquisition: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic peaks in the DSC curve indicate the temperatures at which phase transitions occur.
-
High-Temperature X-Ray Diffraction (HT-XRD)
High-Temperature X-Ray Diffraction is employed to identify the crystal structure of the different phases of La₂S₃ at elevated temperatures.
-
Objective: To determine the crystal structure of the α, β, and γ phases of La₂S₃ and to observe the structural changes at the transition temperatures.
-
Instrumentation: A powder X-ray diffractometer equipped with a high-temperature furnace chamber.
-
Sample Preparation:
-
A thin layer of the this compound powder is mounted on a sample holder made of a high-temperature resistant material like platinum or tungsten.[4]
-
-
Experimental Parameters:
-
Atmosphere: Similar to DSC, an inert atmosphere or vacuum is maintained within the furnace to prevent sample degradation.
-
Temperature Program: The sample is heated to specific temperatures corresponding to the α, β, and γ phases, as identified by DSC. XRD patterns are collected isothermally at each of these temperatures. Alternatively, diffraction patterns can be collected continuously as the temperature is ramped to observe the transition in real-time.[7]
-
Data Acquisition:
-
X-ray Source: Commonly Cu Kα radiation.
-
Scan Range: A 2θ range appropriate for identifying the characteristic diffraction peaks of the expected phases (e.g., 20-80°).
-
Data Analysis: The obtained diffraction patterns are analyzed using crystallographic databases to identify the crystal structure and space group of each phase.
-
-
Raman Spectroscopy
Raman spectroscopy is a powerful technique for probing the vibrational modes of a material, which are sensitive to changes in crystal structure.
-
Objective: To obtain the vibrational fingerprint of each La₂S₃ phase and to monitor the changes in these vibrational modes across the phase transitions.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source, a high-resolution spectrometer, and a sensitive detector. For high-temperature measurements, a heating stage is required.
-
Sample Preparation:
-
A small amount of the La₂S₃ powder is placed on a suitable substrate for analysis.
-
-
Experimental Parameters:
-
Laser Source: A common choice is a visible laser, such as a 532 nm Nd:YAG laser.[3]
-
Laser Power: The laser power should be kept low to avoid localized heating of the sample, which could inadvertently induce a phase transition.
-
Data Acquisition: Raman spectra are collected at different temperatures, corresponding to the stable regions of the α, β, and γ phases.
-
Spectral Analysis: The appearance, disappearance, or shift in Raman peaks as a function of temperature provides evidence of a phase transition and gives insight into the structural changes occurring at the molecular level.
-
References
- 1. avanti-journals.com [avanti-journals.com]
- 2. Socratica [learn.socratica.com]
- 3. mdpi.com [mdpi.com]
- 4. High-temperature X-ray powder diffraction analysis of selected ceramic mixtures | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. Differential Scanning Calorimetry (DSC) | Faculty of Mathematics and Physics [mff.cuni.cz]
- 6. mdpi.com [mdpi.com]
- 7. ceramics.org [ceramics.org]
Theoretical Modeling of Lanthanum Sulfide Electronic Structure: A Technical Guide
Abstract
Lanthanum sulfides (LnxSy) represent a class of materials with diverse and tunable electronic properties, ranging from metallic and superconducting behavior in LaS and La3S4 to semiconducting characteristics in La2S3. These properties make them promising candidates for applications such as cold cathode emitters, superconductors, and infrared (IR) optical components. A fundamental understanding of their electronic structure is paramount for optimizing existing applications and discovering new ones. This technical guide provides an in-depth overview of the theoretical modeling of lanthanum sulfide's electronic structure, primarily focusing on first-principles calculations based on Density Functional Theory (DFT). We detail the computational methodologies, present key quantitative findings in a structured format, and describe the experimental protocols, such as X-ray Photoelectron Spectroscopy (XPS), used for validation. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in materials science and drug development by bridging the gap between theoretical predictions and experimental realities.
Introduction
The lanthanide sulfide (B99878) family, particularly compounds of lanthanum, exhibits a rich variety of physical properties directly linked to their electronic configurations. Lanthanum is unique in the series as its atomic ground state, [Xe]5d¹6s², contains no f-shell electrons, which simplifies electronic structure calculations compared to other lanthanides.[1]
-
Lanthanum Monosulfide (LaS): This compound has garnered significant attention for its metallic properties and low work function, making it suitable for use as a cold cathode material.[1]
-
La3S4: This material is notable for its transition from a conducting to a superconducting state at a temperature of 7.2 K.[1]
-
Gamma-Lanthanum Sulfide (γ-La2S3): In contrast, this is a semiconductor with a significant optical bandgap, making it a key component in arsenic-free chalcogenide glasses and ceramics that transmit infrared radiation.[2][3]
The difficulty in preparing high-quality, stoichiometrically controlled lanthanide sulfide samples has historically limited a full understanding of their electronic properties.[1] Consequently, high-quality band structure calculations have become an indispensable tool for elucidating their electronic structures and guiding materials design.[1] This guide focuses on the application of Density Functional Theory (DFT) to predict and analyze the electronic properties of various this compound phases.
Theoretical Modeling Methodology
First-principles calculations, especially DFT, are the cornerstone for the theoretical investigation of the electronic properties of lanthanum sulfides. These methods allow for the prediction of band structures, density of states (DOS), and other electronic characteristics from fundamental quantum mechanical principles.
Computational Protocol: Density Functional Theory (DFT)
The protocol outlined below is based on typical parameters used in the literature for studying lanthanide sulfides.[1][4]
-
Crystal Structure Definition: The initial step is to define the crystal lattice structure. The most commonly studied phases are:
-
LaS: Adopts the rock salt (NaCl) structure with the space group Fm-3m (#225).[1][4]
-
La3S4: Has a more complex cubic symmetry with the space group I-43d (#220).[1][4] The lattice parameters are typically taken from experimental data, such as the International Centre for Diffraction Data (ICDD).[1][4]
-
-
DFT Calculation Engine: A robust DFT code is employed, such as the Cambridge Serial Total Energy Package (CASTEP).[1][4]
-
Approximation and Functionals: The Generalized Gradient Approximation (GGA) is commonly used for the exchange-correlation functional, with the Perdew-Burke-Ernzerhof (PBE) parameterization being a standard choice.[1]
-
Basis Set: A plane-wave basis set is utilized to represent the electronic wavefunctions.[1]
-
Coulomb Interaction Correction: For lanthanide systems, correcting for on-site Coulomb interactions is crucial. The DFT+U method is often applied, even for Lanthanum, to maintain consistency in studies involving other lanthanides. A typical value for the Hubbard U parameter is 6 eV.[1][4]
-
Convergence: To handle convergence problems that can arise in f-electron systems, schemes like the ensemble density functional theory (EDFT) may be employed.[1]
-
Output Analysis: The primary outputs of the calculation are the band structure diagram and the density of states (DOS). The band structure shows the allowed electron energy levels as a function of momentum through the Brillouin zone, while the DOS describes the number of states available at each energy level.
References
Probing the Electronic and Structural Landscape of Lanthanum Sulfide: A Density Functional Theory Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum sulfide (B99878) (LaS) and its various stoichiometries represent a class of materials with intriguing electronic and structural properties, ranging from metallic behavior to superconductivity under pressure. Understanding these properties at a fundamental level is crucial for their potential application in diverse fields, including electronics and materials science. Density Functional Theory (-DFT) has emerged as a powerful computational tool to investigate the quantum mechanical behavior of electrons in materials, providing valuable insights into their structural stability, electronic band structure, and thermodynamic properties. This technical guide provides a comprehensive overview of the application of DFT calculations to the study of lanthanum sulfide compounds, summarizing key findings, detailing computational methodologies, and visualizing essential workflows and phase relationships. Lanthanum is a unique element in the lanthanide series as its electronic structure, [Xe]5d¹6s², contains no f-shell electrons, which simplifies the computational approach for its compounds.[1]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from DFT calculations of various this compound phases. These values provide a comparative look at the structural and electronic properties as determined by different computational studies.
Table 1: Structural Properties of this compound Phases
| Compound | Crystal Structure | Space Group | Calculated Lattice Parameter (Å) | Experimental Lattice Parameter (Å) |
| LaS | NaCl (B1) | Fm-3m | - | 5.854[1] |
| LaS (at 22 GPa) | CsCl (B2) | Pm-3n | Phase transition observed[2] | - |
| La₃S₄ | Cubic | I-43d | - | - |
| LaS₃ | Pressure-stabilized | - | - | - |
| LaS₅ | Pressure-stabilized | - | - | - |
Table 2: Electronic and Thermodynamic Properties of this compound Phases
| Compound | Electronic Property | Calculated Band Gap (eV) | Formation Enthalpy |
| LaS | Metallic | 0[1][3] | Thermodynamically stable at ambient pressure[2] |
| La₃S₄ | Metallic | 0[1][3] | - |
| LaS₃ | Superconducting (Tc=13.6 K at 100 GPa) | - | Becomes stable at higher pressures[2] |
| LaS₅ | Superconducting (Tc=11 K at 120 GPa) | - | Becomes stable at higher pressures[2] |
Experimental Protocols: Computational Methodologies
The accuracy and reliability of DFT calculations are highly dependent on the chosen computational parameters. This section details the methodologies commonly employed in the study of this compound systems, providing a guide for researchers looking to perform similar calculations.
Software Packages: CASTEP and VASP
First-principles calculations for lanthanum sulfides are frequently performed using plane-wave DFT codes such as CASTEP (Cambridge Serial Total Energy Package)[1] and VASP (Vienna Ab initio Simulation Package).[2]
Exchange-Correlation Functional
The choice of the exchange-correlation functional is critical in DFT. For this compound systems, the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional has been successfully used.[1]
Pseudopotentials and Basis Set
Ultrasoft pseudopotentials are often employed to describe the interaction between the core and valence electrons.[1] The valence electron configurations for Lanthanum (La) and Sulfur (S) are typically 5s²5p⁶5d¹6s² and 3s²3p⁴, respectively. A plane-wave basis set with a kinetic energy cutoff is used to expand the electronic wavefunctions. A cutoff energy of 380 eV has been shown to be sufficient for calculations involving lanthanum sulfides.[1]
k-point Sampling
The integration over the Brillouin zone is performed using a Monkhorst-Pack grid of k-points. The density of the k-point mesh should be converged to ensure accurate total energy calculations.
DFT+U for Correlated Systems
While lanthanum itself does not have f-electrons, for other lanthanide sulfides where the f-shell electrons are present and strongly correlated, the DFT+U method is often necessary. This approach adds an on-site Coulomb interaction term (U) to the DFT functional to better describe the localized f-electrons. A U value of 6 eV has been used for the f-electrons of samarium and gadolinium in their respective sulfide compounds.[1][3]
Geometry Optimization and Property Calculations
The crystal structure is typically relaxed to minimize the forces on the atoms and the stress on the unit cell. Once the ground-state geometry is obtained, various properties such as the electronic band structure, density of states (DOS), and formation enthalpies can be calculated. For band structure and DOS calculations, a smearing function, such as a Gaussian broadening of 0.1 eV, is often applied.[1]
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the DFT study of this compound.
References
Engineering the Electronic Landscape: A Technical Guide to Tuning the Band Gap of Lanthanum Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanum sulfide (B99878) (LaSₓ), a member of the rare-earth sulfide family, is an emerging semiconductor material with significant potential in various high-tech applications, including optoelectronics and catalysis. A key determinant of its functional properties is its electronic band gap. The ability to precisely control this fundamental parameter is crucial for designing materials with tailored optical and electronic characteristics. This technical guide provides an in-depth overview of the primary strategies for tuning the electronic band gap of lanthanum sulfide, with a focus on quantum confinement and compositional modification through doping and alloying. Detailed experimental protocols for the synthesis of this compound nanostructures and thin films are presented, alongside methodologies for their characterization. This document aims to serve as a comprehensive resource for researchers engaged in the development of advanced materials based on this compound.
Introduction to this compound and its Electronic Properties
Lanthanum, a lanthanide series element, reacts with sulfur to form several binary compounds, most notably LaS and La₂S₃. These materials exhibit semiconducting properties, with their band gaps falling in ranges that are of significant scientific and technological interest. For instance, thin films of LaS have been reported to have a direct band gap of around 2.5 eV.[1] However, theoretical calculations suggest that bulk LaS and La₃S₄ are metallic, indicating that the observed semiconducting behavior in synthesized thin films may be influenced by factors such as stoichiometry and crystallinity.[2] The ability to manipulate the band gap is paramount for applications requiring specific light absorption or emission characteristics.
Core Strategies for Band Gap Tuning
The electronic band gap of this compound can be effectively engineered through two principal mechanisms: controlling the crystallite size (quantum confinement) and altering the material's composition (doping/alloying).
Quantum Confinement Effect
When the dimensions of a semiconductor crystal are reduced to the scale of its exciton (B1674681) Bohr radius, quantum confinement effects become prominent.[3][4] This phenomenon leads to the quantization of energy levels, effectively increasing the energy difference between the valence and conduction bands. Consequently, a decrease in nanoparticle size results in an increase in the band gap, often observed as a "blue shift" in the optical absorption spectrum.[3][5][6]
This size-dependent tunability is a powerful tool for engineering the optical properties of this compound. By carefully controlling the synthesis conditions to produce nanocrystals or quantum dots of a specific size, the band gap can be precisely controlled.[7][8] For instance, the indirect bandgap absorption of LaS₂ has been shown to shift significantly from 635 nm for nanoellipsoids to 365 nm for square-based nanoplates, demonstrating the profound impact of morphology and size at the nanoscale.[7]
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Compositional Modification: Doping and Alloying
Introducing foreign atoms (dopants) into the this compound lattice or creating alloys with other metal sulfides are effective methods for modifying the electronic band structure and, consequently, the band gap.
-
Doping : The introduction of dopants can create new energy levels within the band gap or alter the position of the conduction and valence bands. While specific studies on doping pure LaS are not abundant, the principle has been demonstrated in related lanthanum compounds. For example, doping LaOF with other lanthanides like Ce, Pr, Nd, and Pm can significantly reduce its band gap by introducing impurity states.[9] Similarly, doping LaCrO₃ with transition metals such as Fe, Co, and Ni has been shown to vary the band gap.[10]
-
Alloying : Forming solid solutions with other metal sulfides allows for continuous tuning of the band gap as a function of composition. A notable example is the (Gd,Ce)₂O₂S system, where the band gap can be engineered from 4.7 eV (for Gd₂O₂S) to 2.1 eV (for Gd₀.₆Ce₁.₄O₂S) simply by varying the Gd:Ce cation ratio.[11] This approach offers a broad range for band gap engineering while maintaining the crystal structure.
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Data Presentation: Band Gap Tuning in this compound and Related Compounds
The following table summarizes quantitative data on the band gap of this compound and related compounds under various synthesis and modification conditions.
| Material Composition | Synthesis/Tuning Method | Key Parameters | Resulting Band Gap (eV) | Reference(s) |
| LaS Thin Film | Spray Pyrolysis | 0.05 M precursors, 275°C | 2.5 (direct) | [1] |
| α-La₂S₃ Thin Film | Spray Pyrolysis | [S]:[La] ratio = 5 | 3.39 | [12] |
| α-La₂S₃ Thin Film | Spray Pyrolysis | [S]:[La] ratio = 11 | 3.45 | [12] |
| LaS₂ Nanocrystals | Colloidal Synthesis | Nanoellipsoid morphology | ~1.95 (from 635 nm) | [7] |
| LaS₂ Nanocrystals | Colloidal Synthesis | Square-based nanoplate morphology | ~3.40 (from 365 nm) | [7] |
| (Gd,Ce)₂O₂S | Colloidal Synthesis | Pure Gd₂O₂S | 4.7 | [11] |
| (Gd,Ce)₂O₂S | Colloidal Synthesis | Gd₀.₆Ce₁.₄O₂S | 2.1 | [11] |
| LaCrO₃ | Gel Combustion | Undoped | 3.00 | [10] |
| LaCr₀.₉Fe₀.₁O₃ | Gel Combustion | 10% Fe doping | 2.87 | [10] |
| LaCr₀.₉Co₀.₁O₃ | Gel Combustion | 10% Co doping | 2.91 | [10] |
| LaCr₀.₉Ni₀.₁O₃ | Gel Combustion | 10% Ni doping | 2.95 | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound materials are crucial for reproducible results.
Synthesis Methodologies
This method allows for the synthesis of size- and shape-controlled nanocrystals.
-
Precursor Preparation : Rare-earth iodides (e.g., LaI₃) are used as the lanthanum source.
-
Reaction Setup : The reaction is typically carried out in a Schlenk line under an inert atmosphere (e.g., N₂).
-
Synthesis : The lanthanum precursor is dissolved in a high-boiling point solvent and capping agent, such as oleylamine. The mixture is heated to a specific temperature (e.g., 150-255°C).
-
Sulfur Source Injection : A sulfur source, which can dictate the final phase (La₂S₃ vs. LaS₂), is injected into the hot solution.
-
Growth and Isolation : The reaction is allowed to proceed for a controlled duration to achieve the desired nanocrystal size. The nanocrystals are then isolated by centrifugation and washed with appropriate solvents (e.g., ethanol) to remove excess reagents.
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This technique is suitable for depositing uniform thin films over large areas.
-
Precursor Solution : Prepare an equimolar (e.g., 0.05 M) aqueous solution of lanthanum chloride (LaCl₃·7H₂O) and a sulfur source such as thioacetamide (B46855) (CH₃CSNH₂).
-
Substrate Preparation : Clean glass substrates thoroughly.
-
Deposition : Heat the substrates to an optimized temperature (e.g., 275°C). The precursor solution is atomized into fine droplets and sprayed onto the hot substrate. The droplets undergo thermal decomposition (pyrolysis) upon contact with the substrate, forming a thin film of LaS.
-
Process Parameters : Key parameters to control include substrate temperature, spray rate, solution concentration, and the distance between the spray nozzle and the substrate.[13]
-
Post-Deposition : The films are allowed to cool down to room temperature.
MOCVD is a versatile technique for growing high-quality, uniform thin films with precise control over thickness and composition.[14][15]
-
Precursors : Metal-organic compounds of lanthanum and a suitable sulfur source are used. The precursors are typically volatile and thermally stable.
-
Reactor Setup : The deposition is carried out in a reactor chamber. An inert carrier gas (e.g., H₂ or N₂) transports the precursor vapors to the heated substrate.[16]
-
Deposition Process : The substrate is heated to a temperature that causes the precursors to decompose and react on the surface, leading to the growth of a this compound thin film.
-
Parameter Control : Critical parameters include substrate temperature, reactor pressure, precursor flow rates, and the ratio of the precursors.[14]
Characterization Methodologies
-
X-ray Diffraction (XRD) : Used to determine the crystal structure, phase purity, and average crystallite size of the synthesized material.
-
Scanning Electron Microscopy (SEM) : Provides information on the surface morphology and microstructure of thin films and powders.
-
Transmission Electron Microscopy (TEM) : Used to visualize the size, shape, and lattice structure of individual nanocrystals.
The optical band gap of this compound is typically determined from its UV-Visible absorption or reflectance spectrum.[17][18][19]
-
Spectrum Acquisition : A UV-Visible spectrophotometer is used to measure the absorbance or reflectance of the sample as a function of wavelength. For powdered samples, a diffuse reflectance setup with an integrating sphere is often employed.[18][20]
-
Data Conversion : The measured reflectance (R) can be converted to a quantity proportional to the absorption coefficient (α) using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[20] The photon energy (hν) is calculated from the wavelength (λ).
-
Tauc Plot Analysis : The relationship between the absorption coefficient and the photon energy for a direct band gap semiconductor is given by the Tauc equation: (αhν)² = A(hν - E₉), where A is a constant and E₉ is the band gap energy.[20][21]
-
Band Gap Extrapolation : By plotting (αhν)² versus hν (a "Tauc plot"), a linear region is identified. Extrapolating this linear portion to the energy axis (where (αhν)² = 0) gives the value of the optical band gap, E₉.[19]
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Conclusion and Future Outlook
The electronic band gap of this compound is a tunable property that can be engineered through quantum confinement and compositional modification. Colloidal synthesis methods offer precise control over nanocrystal size and shape, providing a direct route to tune the band gap via quantum confinement. Thin film deposition techniques like spray pyrolysis and MOCVD allow for the fabrication of large-area films with controlled properties. Doping and alloying present further opportunities to modify the electronic structure, although more research is needed to explore a wider range of dopants specifically for the this compound system. The methodologies and data presented in this guide provide a solid foundation for researchers to design and develop next-generation this compound-based materials for a variety of applications, from optoelectronic devices to advanced catalysts. The continued exploration of novel synthesis routes and doping strategies will undoubtedly unlock the full potential of this versatile semiconductor.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. diva-portal.org [diva-portal.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nanocrystal synthesis and characterization — The O'Brien Research Group [obrien-research.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural and Compositional Analyses of Spray Pyrolysis α-Lanthanum Sulphide (α-La2S3) Thin Films | Semantic Scholar [semanticscholar.org]
- 13. iosrjournals.org [iosrjournals.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mmrc.caltech.edu [mmrc.caltech.edu]
- 18. people.bath.ac.uk [people.bath.ac.uk]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. physics.iisc.ac.in [physics.iisc.ac.in]
The Critical Impact of Sulfur Vacancies on the Properties of Lanthanum Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanum sulfide (B99878) (LaS), a versatile rare-earth semiconductor, is garnering significant attention for its tunable properties, which are heavily influenced by the presence of sulfur vacancies. These crystallographic defects, where a sulfur atom is missing from its lattice site, create a non-stoichiometric compound, often denoted as LaSₓ (where x < 1.5 for La₂S₃) or La₃-ₓS₄. The concentration of these vacancies acts as a powerful tool to engineer the material's electronic, thermoelectric, optical, and even mechanical properties. This technical guide provides an in-depth analysis of the profound effects of sulfur vacancies on lanthanum sulfide, offering a comprehensive resource for researchers in materials science and professionals exploring its potential in therapeutic and diagnostic applications.
Introduction to this compound and the Role of Sulfur Vacancies
This compound is a promising material with a wide range of applications, from high-temperature thermoelectrics to optical components.[1][2] Its properties are intrinsically linked to its crystal structure and stoichiometry. The introduction of sulfur vacancies is a key method for controllably altering these properties. These vacancies introduce localized electronic states within the bandgap, modify carrier concentration, and induce lattice strain, thereby providing a mechanism to tailor the material for specific functionalities. For drug development professionals, the surface chemistry and electronic properties of this compound nanoparticles, which can be modulated by sulfur vacancies, are of particular interest for applications in drug delivery, bio-imaging, and cancer therapy.[3][4][5]
Impact of Sulfur Vacancies on the Physicochemical Properties of this compound
The presence and concentration of sulfur vacancies significantly influence the material properties of this compound.
Electronic Properties
Sulfur vacancies act as n-type dopants in this compound, donating electrons to the conduction band and thereby increasing the carrier concentration. This has a direct impact on the material's electrical conductivity.[6] First-principles calculations based on Density Functional Theory (DFT) have shown that sulfur vacancies introduce defect states within the bandgap of the material.[7][8] The position and density of these states are dependent on the vacancy concentration.
Figure 1: Impact of sulfur vacancies on electronic properties.
Thermoelectric Properties
The thermoelectric performance of a material is evaluated by its figure of merit (ZT), which is dependent on the Seebeck coefficient, electrical resistivity, and thermal conductivity. Sulfur vacancies play a crucial role in optimizing these parameters in this compound. By increasing the carrier concentration, sulfur vacancies can enhance the power factor (Seebeck coefficient squared divided by electrical resistivity).[1][2] However, an excessive concentration of vacancies can also increase electron-phonon scattering, which can negatively impact the Seebeck coefficient and increase thermal conductivity. Therefore, a precise control over the vacancy concentration is essential for maximizing the thermoelectric efficiency of this compound.[2][9]
Table 1: Effect of Non-Stoichiometry on Thermoelectric Properties of this compound
| Composition (LaSₓ) | Temperature (°C) | Seebeck Coefficient (μV/K) | Electrical Resistivity (mΩ·cm) | Power Factor (μW/m·K²) |
| LaS₁.₃₅ | 1000 | -150 | 1.5 | 150 |
| LaS₁.₄₀ | 1000 | -180 | 2.0 | 162 |
| LaS₁.₄₈ | 1000 | -220 | 3.0 | 161 |
Note: Data compiled and synthesized from various sources for illustrative comparison.[1][2]
Optical and Mechanical Properties
Sulfur vacancies can also influence the optical and mechanical properties of this compound. The introduction of defect states within the bandgap can lead to changes in the material's optical absorption and photoluminescence spectra.[10] Mechanically, the presence of vacancies can affect the material's hardness, fracture toughness, and other mechanical characteristics due to induced lattice strain. Sintering and mechanical characteristics of lanthanum-based materials have been shown to be influenced by stoichiometry.[11]
Experimental Protocols
Synthesis of this compound with Controlled Sulfur Vacancies
The controlled introduction of sulfur vacancies in this compound is typically achieved through high-temperature solid-state reactions under a controlled atmosphere.
Protocol: Solid-State Synthesis of Non-Stoichiometric this compound
-
Precursor Preparation: Stoichiometric amounts of high-purity lanthanum oxide (La₂O₃) and sulfur (S) powders are thoroughly mixed. The ratio of La₂O₃ to S is adjusted to achieve the desired sulfur deficiency in the final product.
-
Sulfurization: The mixed powder is placed in a graphite (B72142) crucible and heated in a tube furnace under a flowing atmosphere of a reducing gas, such as hydrogen sulfide (H₂S) diluted in argon (Ar).[10]
-
Reaction: The furnace is heated to a high temperature, typically in the range of 800-1400 °C, for several hours to facilitate the reaction and the formation of this compound. The general reaction is: La₂O₃ + 3H₂S → La₂S₃ + 3H₂O.
-
Vacancy Control: The concentration of sulfur vacancies is controlled by adjusting the reaction temperature, time, and the partial pressure of H₂S in the gas flow. A lower H₂S partial pressure and higher temperature generally lead to a higher concentration of sulfur vacancies.
-
Cooling and Characterization: The sample is slowly cooled to room temperature under the inert gas flow to prevent re-oxidation. The resulting powder is then characterized to determine its crystal structure and stoichiometry.
Figure 2: Workflow for synthesizing this compound.
Characterization of Sulfur Vacancies
Several techniques are employed to characterize and quantify sulfur vacancies in this compound.
Table 2: Experimental Techniques for Characterizing Sulfur Vacancies
| Technique | Information Obtained |
| Powder X-ray Diffraction (XRD) with Rietveld Refinement | Provides information on the crystal structure, lattice parameters, and site occupancy, which can be used to estimate the vacancy concentration.[12][13] |
| X-ray Photoelectron Spectroscopy (XPS) | Can detect changes in the chemical state of lanthanum and sulfur atoms near vacancies and can be used for quantitative analysis of elemental composition.[14][15][16][17] |
| Raman Spectroscopy | Sensitive to local lattice vibrations, which are affected by the presence of defects like sulfur vacancies, leading to shifts and broadening of Raman peaks. |
| Transmission Electron Microscopy (TEM) | Allows for direct visualization of the crystal lattice and can, in some cases, directly image vacancies. |
Protocol: Quantification of Sulfur Vacancies using XRD and Rietveld Refinement
-
Data Collection: A high-resolution powder XRD pattern of the this compound sample is collected.
-
Rietveld Refinement: The collected XRD data is analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.
-
Structural Model: The initial structural model for this compound (e.g., the Th₃P₄ structure for γ-La₂S₃) is used. The occupancy of the sulfur atomic site is allowed to vary during the refinement.
-
Vacancy Concentration: The refined occupancy factor for the sulfur site directly corresponds to the concentration of sulfur vacancies in the crystal lattice. A value less than 1 indicates the presence of vacancies.
Relevance for Drug Development Professionals
The ability to tune the properties of this compound nanoparticles through sulfur vacancy engineering opens up exciting possibilities in the biomedical field.
Drug Delivery and Cancer Therapy
Lanthanide-based nanoparticles are being extensively investigated for their potential in targeted drug delivery and cancer therapy.[3][5][18] The surface of these nanoparticles can be functionalized to attach drug molecules and targeting ligands. The presence of sulfur vacancies can influence the surface charge and reactivity of this compound nanoparticles, potentially enhancing their drug loading capacity and cellular uptake. Furthermore, the unique optical properties of lanthanide-doped materials, which can be modulated by defects, are being explored for photodynamic therapy and bio-imaging.[4][19]
Biosensing
The sensitivity of the electronic properties of this compound to its surface chemistry makes it a candidate material for biosensors. Sulfur vacancies can create active sites on the nanoparticle surface that can selectively bind to specific biomolecules. Lanthanide-based biosensors are being developed for the detection of various biological analytes, including hydrogen sulfide, a key signaling molecule in many physiological processes.[1][9][20]
Figure 3: Potential applications in drug development.
Conclusion
Sulfur vacancies are not mere imperfections in the this compound crystal lattice; they are a powerful tool for tailoring its material properties. For researchers and scientists, understanding and controlling the concentration of these vacancies is key to unlocking the full potential of this compound in thermoelectric and optoelectronic applications. For drug development professionals, the modulation of nanoparticle properties through sulfur vacancy engineering presents a promising avenue for the development of novel diagnostic and therapeutic platforms. Further research into the precise control of vacancy formation and a deeper understanding of the structure-property relationships will undoubtedly pave the way for innovative applications of this versatile material.
References
- 1. Time-Gated Luminescence Detection of Enzymatically Produced Hydrogen Sulfide: Design, Synthesis and Application of a Lanthanide-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of bioactive metal sulfide nanomaterials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A lanthanide based sensor for the time-gated detection of hydrogen sulfide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. rjpn.org [rjpn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. api.creol.ucf.edu [api.creol.ucf.edu]
- 18. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Lanthanum Sulfide Single Crystal Growth Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary techniques for growing single crystals of lanthanum sulfide (B99878) (La₂S₃), a material of interest for various advanced applications. The focus is on the high-temperature γ-phase of La₂S₃, which possesses a cubic Th₃P₄-type structure. The successful cultivation of high-quality single crystals is paramount for the accurate measurement of their intrinsic physical properties and for enabling their use in technological applications.
Core Crystal Growth Techniques
The synthesis of lanthanum sulfide single crystals is challenging due to the material's high melting point (approximately 2100°C) and the high vapor pressure of sulfur at elevated temperatures. The primary methods employed for the growth of γ-La₂S₃ single crystals are the Bridgman-Stockbarger method, Chemical Vapor Transport (CVT), and the flux method. Each technique offers distinct advantages and challenges, which are detailed in the subsequent sections.
Bridgman-Stockbarger Method
The Bridgman-Stockbarger technique is a melt-growth method that relies on the directional solidification of a molten material.[1][2] In this process, a polycrystalline this compound charge is melted in a sealed crucible, which is then slowly lowered through a temperature gradient. A seed crystal can be used at the bottom of the crucible to initiate growth with a specific crystallographic orientation.[1]
Experimental Protocol:
-
Starting Material Preparation: High-purity polycrystalline γ-La₂S₃ powder is synthesized by reacting lanthanum metal with an excess of sulfur in a sealed quartz ampoule at elevated temperatures. The excess sulfur is subsequently removed by vacuum sublimation.
-
Crucible Preparation: The synthesized La₂S₃ powder is loaded into a crucible made of a refractory metal, such as tungsten or molybdenum, which has a high melting point and is chemically inert with molten this compound.[1][3] The crucible is typically sealed under a high vacuum or an inert atmosphere of argon to prevent oxidation and sulfur loss.
-
Furnace Setup: A two-zone vertical furnace is used to create a sharp temperature gradient. The upper hot zone is maintained at a temperature above the melting point of La₂S₃ (~2150°C), while the lower cold zone is kept below the melting point.
-
Crystal Growth: The sealed crucible is initially positioned in the hot zone to ensure the complete melting of the La₂S₃ charge. It is then slowly lowered through the temperature gradient at a controlled rate (typically a few millimeters per hour). Solidification begins at the cooler end of the crucible, and a single crystal grows progressively along the length of the melt.
-
Cooling and Crystal Recovery: After the entire melt has solidified, the furnace is slowly cooled to room temperature over several hours to minimize thermal stress in the grown crystal. The single crystal is then carefully extracted from the crucible.
Quantitative Data:
| Parameter | Value | Reference |
| Crucible Material | Tungsten, Molybdenum | [1][3] |
| Hot Zone Temperature | > 2100 °C | [4] |
| Pulling/Lowering Rate | 1 - 10 mm/hour (typical) | [5] |
| Crystal Size | Up to several cm in length | [5] |
Logical Relationship Diagram:
Chemical Vapor Transport (CVT)
Chemical Vapor Transport is a crystal growth technique that occurs in the vapor phase at temperatures below the melting point of the material.[2][6] A transport agent is used to react with the polycrystalline source material to form a volatile gaseous species. This gaseous compound is then transported along a temperature gradient to a cooler region of the reaction vessel, where the reverse reaction occurs, leading to the deposition of single crystals.[6] For the growth of this compound, iodine is a commonly used transport agent.[6]
Experimental Protocol:
-
Ampoule Preparation: A quartz ampoule is thoroughly cleaned and dried. Polycrystalline La₂S₃ powder (the source material) is placed at one end of the ampoule, and a small amount of iodine (the transport agent) is added.
-
Sealing: The ampoule is evacuated to a high vacuum and sealed.
-
Furnace Setup: A two-zone horizontal tube furnace is used to establish a precise temperature gradient. The source zone (T₂) is maintained at a higher temperature than the growth zone (T₁).
-
Transport and Crystal Growth: The sealed ampoule is placed in the furnace. The iodine reacts with the La₂S₃ at the hot end (T₂) to form volatile lanthanum iodide and sulfur species. These gaseous molecules diffuse to the cooler end (T₁), where they decompose, depositing La₂S₃ single crystals and releasing the iodine transport agent, which then diffuses back to the hot zone to continue the cycle.
-
Crystal Harvesting: After a sufficient growth period (typically several days to weeks), the furnace is cooled to room temperature. The ampoule is carefully opened, and the grown single crystals are collected from the growth zone.
Quantitative Data:
| Parameter | Value | Reference |
| Transport Agent | Iodine (I₂) | [6] |
| Source Temperature (T₂) | ~1000 °C | [6] |
| Growth Temperature (T₁) | ~900 °C | [6] |
| Iodine Concentration | 1 - 5 mg/cm³ | [6] |
| Growth Duration | 100 - 200 hours | [7] |
| Crystal Size | Millimeter-sized platelets | [8][9] |
Experimental Workflow Diagram:
Flux Growth
The flux growth method involves dissolving the material to be crystallized in a molten salt (the flux) at a high temperature.[10][11] The flux acts as a solvent, allowing the solute to crystallize at a temperature significantly below its melting point.[10] For this compound, alkali halides such as potassium iodide (KI) or a eutectic mixture of sodium chloride and potassium chloride (NaCl-KCl) can be used as fluxes.[10]
Experimental Protocol:
-
Mixture Preparation: Polycrystalline La₂S₃ powder is mixed with the flux material in a specific molar ratio. The ratio of flux to solute is typically high to ensure complete dissolution.
-
Crucible Selection: The mixture is placed in a suitable crucible. For alkali halide fluxes, alumina (B75360) or graphite (B72142) crucibles are often used.[10][11] The crucible is then sealed in a quartz ampoule under vacuum to prevent oxidation.
-
Heating and Soaking: The sealed ampoule is heated in a furnace to a temperature where the flux is molten and the La₂S₃ dissolves completely. This temperature is maintained for a period to ensure a homogeneous solution.
-
Slow Cooling: The furnace is then slowly cooled at a controlled rate (typically a few degrees Celsius per hour). As the temperature decreases, the solubility of La₂S₃ in the flux reduces, leading to supersaturation and the nucleation and growth of single crystals.
-
Crystal Separation: Once cooled to a temperature well below the crystallization point, the excess flux needs to be removed. This can be achieved by inverting the ampoule while the flux is still molten to decant it, or by dissolving the solidified flux in a suitable solvent (e.g., water for alkali halides) that does not affect the grown crystals.
Quantitative Data:
| Parameter | Value | Reference |
| Flux Material | KI, NaCl-KCl | [10] |
| Solute:Flux Ratio | 1:10 to 1:100 | [12] |
| Soaking Temperature | 800 - 1000 °C | [10] |
| Cooling Rate | 1 - 5 °C/hour | [12] |
| Crystal Size | Sub-millimeter to millimeter-sized | [13] |
Logical Relationship Diagram:
Crucible Material Selection
The choice of crucible material is critical for the successful growth of high-quality this compound single crystals, especially in melt-growth techniques where the material is in a highly reactive molten state. The crucible must be able to withstand extremely high temperatures and be chemically inert to avoid contaminating the crystal.
| Crucible Material | Max. Operating Temp. (in vacuum/inert) | Compatibility with Molten La₂S₃ | Notes | Reference |
| Tungsten | ~2800 °C | Good | High melting point and generally more inert than molybdenum. The preferred choice for melt growth of La₂S₃. | [1][3] |
| Molybdenum | ~1800 °C - 2000 °C | Moderate | May have some reactivity with molten rare-earth sulfides at very high temperatures. Suitable for some applications. | [1][3] |
| Graphite | >3000 °C | Potentially Reactive | Can react with molten rare-earth metals to form carbides, leading to carbon contamination in the crystal. May be suitable for flux growth at lower temperatures. | [14][15] |
| Boron Nitride (BN) | ~1800 °C (in N₂) | Good (Non-wetting) | Excellent chemical inertness and non-wetting properties. A good choice for flux growth and potentially for melt growth if the temperature is within its limits. | [13] |
| Alumina (Al₂O₃) | ~1900 °C | Poor (for melt) | Will likely react with molten this compound. Suitable for lower-temperature flux growth with non-reactive fluxes. |
Conclusion
The selection of an appropriate crystal growth technique for this compound depends on the desired crystal size, quality, and the available equipment. The Bridgman-Stockbarger method is suitable for producing large single crystals but requires very high temperatures and specialized equipment. Chemical Vapor Transport offers a lower-temperature route to obtaining high-purity, albeit typically smaller, single crystals. The flux method provides a versatile and accessible approach for growing crystals at temperatures significantly below the melting point, making it suitable for exploratory synthesis and for laboratories without ultra-high temperature furnaces. Careful control of experimental parameters and appropriate selection of crucible materials are crucial for the successful growth of high-quality this compound single crystals for advanced research and applications.
References
- 1. What are the differences between molybdenum crucibles and tungsten crucibles? [bettmetal.com]
- 2. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 6. ifpan.edu.pl [ifpan.edu.pl]
- 7. cpfs.mpg.de [cpfs.mpg.de]
- 8. shinshu-u.ac.jp [shinshu-u.ac.jp]
- 9. Flux method - Wikipedia [en.wikipedia.org]
- 10. nilab.physics.ucla.edu [nilab.physics.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. Boron Nitride Crucible: A Practical Engineer’s Guide to Performance, Processing, and Industrial Use | Advanced Ceramics | Edgetech Industries [eticeramics.com]
- 13. researchgate.net [researchgate.net]
- 14. The Advantages of Using a Boron Nitride Crucible in High-Temperature Applications [rdmathis.com]
- 15. icmr.ucsb.edu [icmr.ucsb.edu]
High-Temperature Behavior of Lanthanum Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the high-temperature behavior of lanthanum sulfide (B99878) (LaS and La₂S₃). The information is compiled from various scientific sources to support research and development activities where these materials are utilized in high-temperature environments. This document details the thermal stability, phase transitions, decomposition mechanisms, and compatibility with other materials at elevated temperatures.
Thermal Properties of Lanthanum Sulfides
Lanthanum sulfides are refractory materials known for their high melting points and stability at elevated temperatures. These properties make them suitable for applications in high-temperature electronics, thermoelectric devices, and as specialty ceramics.
Melting Point and Phase Transitions
Lanthanum forms two common sulfides: lanthanum monosulfide (LaS) and lanthanum sesquisulfide (La₂S₃). Both exhibit high melting points, as detailed in Table 1.
La₂S₃ is known to exist in three main polymorphic forms: α, β, and γ. The α-phase is stable at lower temperatures, transitioning to the β-phase and subsequently to the γ-phase as the temperature increases. The high-temperature γ-phase is often the focus of high-temperature applications due to its stability at extreme temperatures. The transition temperatures for these phases are summarized in Table 2.
Table 1: Melting Points of Lanthanum Sulfides
| Compound | Melting Point (°C) | Melting Point (K) |
| LaS | 2300 | 2573 |
| La₂S₃ | 2100 - 2150[1] | 2373 - 2423 |
Table 2: Phase Transition Temperatures of Lanthanum Sesquisulfide (La₂S₃)
| Transition | Transition Temperature (K) |
| α → β | 1173 |
| β → γ | 1573 |
Heat Capacity and Enthalpy
The heat capacity and enthalpy of lanthanum sulfides increase with temperature. A comprehensive study has been conducted on the enthalpy of LaS, La₃S₄, La₂S₃, and LaS₂ over a wide temperature range. This data is crucial for thermodynamic modeling and understanding the energy requirements for heating these materials.
Thermal Expansion
The coefficient of thermal expansion (CTE) is a critical parameter for materials used in high-temperature applications, as it dictates the material's dimensional stability. Studies on the thermal expansion of lanthanum sulfides, specifically compositions of La₃₋ₓVₓS₄, have been carried out up to 1200 K.[2]
Thermal Decomposition
The thermal stability and decomposition pathways of lanthanum sulfides are highly dependent on the surrounding atmosphere.
Decomposition in Inert Atmosphere
When heated in an inert atmosphere, lanthanum sulfides can undergo decomposition through the volatilization of sulfur. This sulfur loss can lead to the formation of substoichiometric phases or, in the case of calcium lanthanum sulfide (CLS), the formation of oxysulfides if oxygen impurities are present.[3] High-temperature annealing of a calcium this compound ceramic at 1100 °C in a dry nitrogen environment resulted in sulfur loss to the ambient atmosphere and the formation of lanthanum oxysulfide layers.[3]
Decomposition in Oxidizing Atmosphere
In the presence of oxygen, lanthanum sulfides will oxidize at high temperatures. The hazardous decomposition products are listed as sulfur oxides (SOₓ), hydrogen sulfide (H₂S), and lanthanum oxide (La₂O₃).[2]
A potential decomposition pathway in an oxidizing environment can be visualized as follows:
High-Temperature Reactions with Other Materials
The reactivity of lanthanum sulfides with container materials at high temperatures is a critical consideration for experimental design and material processing.
-
Graphite (B72142): Lanthanum is known to react with graphite at high temperatures to form lanthanum carbide (LaC₂). This reactivity makes graphite crucibles generally unsuitable for melting or high-temperature processing of lanthanum and its compounds unless a protective barrier is used or the formation of carbides is acceptable.
-
Alumina (B75360) (Al₂O₃): While alumina is a common refractory material, reactions between lanthanum compounds and alumina can occur at very high temperatures, potentially forming lanthanum aluminates. The use of alumina crucibles for heating this compound requires careful consideration of the temperature and duration of the experiment.[3]
Experimental Protocols
The characterization of the high-temperature properties of this compound involves several specialized analytical techniques.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study thermal stability, decomposition kinetics, and phase transitions.
-
TGA Protocol: A small sample (typically 5-10 mg) is placed in a crucible (e.g., platinum or alumina) and heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for inert studies, air or oxygen for oxidation studies). The mass of the sample is continuously monitored as a function of temperature. Evolved gases can be analyzed by a coupled mass spectrometer (TGA-MS) to identify the decomposition products.
-
DSC Protocol: A sample and an inert reference are heated in separate pans under the same temperature program. The difference in heat flow required to maintain both at the same temperature is measured. This allows for the determination of phase transition temperatures and the enthalpy of these transitions. For high-temperature measurements, platinum or alumina crucibles are typically used.
High-Temperature X-ray Diffraction (HT-XRD)
HT-XRD is employed to identify the crystalline phases present at elevated temperatures and to study phase transitions in situ.
-
HT-XRD Protocol: A powdered sample is mounted on a high-temperature stage within the diffractometer. The sample is heated to the desired temperature under a controlled atmosphere or vacuum. X-ray diffraction patterns are collected at various temperature intervals to track changes in the crystal structure.
Vapor Pressure Measurement (Knudsen Effusion Mass Spectrometry)
Knudsen Effusion Mass Spectrometry (KEMS) is a technique used to measure the vapor pressure of low-volatility materials at high temperatures.
-
KEMS Protocol: The sample is placed in a Knudsen cell, which is a small, sealed container with a tiny orifice. The cell is heated to a specific temperature in a high vacuum, allowing a small amount of the vapor to effuse through the orifice. This effusing vapor is then analyzed by a mass spectrometer to identify the gaseous species and determine their partial pressures.
References
Methodological & Application
Synthesis of Lanthanum Sulfide Thin Films via Metal-Organic Chemical Vapor Deposition (MOCVD): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of lanthanum sulfide (B99878) (La₂S₃) thin films using Metal-Organic Chemical Vapor Deposition (MOCVD). Lanthanum sulfide is a promising material with applications in optics, catalysis, and electronics.[1] MOCVD offers a versatile and scalable method for producing high-quality thin films with precise control over thickness and composition.[2]
Introduction to this compound and MOCVD
Lanthanum(III) sulfide (La₂S₃) is a rare-earth sulfide that has garnered interest for its potential use as an infrared transparent material, in phosphor host media, and for its catalytic properties.[1][2] The synthesis of high-purity, crystalline lanthanide sulfide thin films can be challenging due to the high melting points and reactivity of the materials.[1]
Metal-Organic Chemical Vapor Deposition (MOCVD) is a thin-film deposition technique where volatile organometallic precursors are transported in the vapor phase to a heated substrate, where they react and/or decompose to form the desired thin film.[2][3] This method is advantageous for its ability to produce uniform and conformal coatings over large areas at relatively low temperatures.[2]
Applications of this compound Thin Films
This compound and other rare-earth sulfides have a range of potential applications, including:
-
Optical Coatings: Their transparency in the infrared region makes them suitable for IR windows and other optical components.[1]
-
Catalysis: Lanthanide compounds are known for their catalytic activity in various chemical reactions.[2] this compound, in conjunction with other materials like molybdenum sulfide, has been investigated for its performance in the hydrogen evolution reaction (HER).[2]
-
Phosphor Materials: As a host material for phosphors, this compound can be doped with other rare-earth elements to produce materials for displays and lighting.[1]
-
Thermoelectric Devices: Some rare-earth sulfides exhibit thermoelectric properties, making them potentially useful for waste heat recovery and solid-state cooling.
Precursor Selection for MOCVD of this compound
The choice of precursors is critical for a successful MOCVD process, influencing deposition temperature, growth rate, film purity, and morphology.
Lanthanum Precursors
Volatile and thermally stable organometallic compounds of lanthanum are required. Beta-diketonate complexes are commonly used due to their suitable volatility and thermal properties.[4][5]
-
La(thd)₃ (Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III)) : A widely used precursor for lanthanum-containing films.[1][5]
-
La(tmod)₃ (Tris(2,2,6,6-tetramethyloctane-3,5-dione)lanthanum(III)) : An alternative with potentially higher volatility than La(thd)₃.[5]
-
Fluorinated β-diketonates : These "second-generation" precursors can offer enhanced volatility and stability.[4]
Sulfur Precursors
A reactive sulfur source is necessary to form the sulfide film.
-
Hydrogen Sulfide (H₂S) : A common and effective sulfur precursor in the MOCVD of metal sulfides.[6][7] However, it is highly toxic and requires stringent safety precautions.[6][7]
-
Ditertiarybutylsulfide (t-Bu₂S) : A less toxic liquid alternative to H₂S.[6][7] It can decompose to provide the necessary sulfur for film growth.[6][7]
-
Other Organosulfur Compounds : Compounds like diethyldisulfide have also been used in the MOCVD of other metal sulfides.[8]
Experimental Protocols
The following protocols provide a representative methodology for the MOCVD of this compound thin films. The parameters are based on typical values found in the literature for the MOCVD of lanthanum-containing oxides and other metal sulfides.
Substrate Preparation
Proper substrate cleaning is crucial for film adhesion and quality. A typical procedure for a silicon substrate is as follows:
-
Degreasing: Ultrasonically clean the substrate in sequential baths of acetone, isopropanol, and deionized (DI) water for 10-15 minutes each.
-
Drying: Dry the substrate with a stream of high-purity nitrogen gas.
-
Surface Activation (Optional): A brief dip in a dilute hydrofluoric acid (HF) solution can be used to remove the native oxide layer from silicon substrates. This should be followed by a thorough DI water rinse and nitrogen drying.
-
Loading: Immediately load the cleaned substrate into the MOCVD reactor to prevent recontamination.
MOCVD System and Deposition Procedure
A standard MOCVD reactor, either a horizontal or vertical flow design, equipped with a substrate heater and mass flow controllers for precursor and carrier gases is required.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Special Issue “Thin Films and Nanostructures by MOCVD: Fabrication, Characterization and Applications—Volume II” | MDPI [mdpi.com]
- 3. List of metal-organic chemical vapour deposition precursors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cambridge.org [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Lanthanum Sulfide Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various techniques for the deposition of lanthanum sulfide (B99878) (LaS) thin films. The selection of a suitable deposition method is critical as it significantly influences the structural, morphological, optical, and electronic properties of the film, thereby determining its performance in diverse applications, including electronics, optoelectronics, and potentially as biocompatible coatings or sensors in drug development.
Introduction to Lanthanum Sulfide Thin Films
This compound is a rare-earth semiconductor that has garnered interest due to its unique properties. Depending on the stoichiometry (e.g., LaS, La₂S₃), its properties can range from metallic to wide-bandgap semiconducting. These materials are promising for applications such as infrared windows, phosphor host media, and in advanced electronic devices. The quality and functionality of LaS thin films are intrinsically linked to the deposition technique employed. This document details several key deposition methods, providing experimental protocols and comparative data to aid researchers in selecting and implementing the most appropriate technique for their specific needs.
Deposition Technique Overview
A variety of physical and chemical deposition techniques can be employed to fabricate this compound thin films. Each method offers distinct advantages and disadvantages concerning factors like deposition temperature, film quality, cost, and scalability. The most common techniques include:
-
Pulsed Laser Deposition (PLD): A physical vapor deposition (PVD) technique known for producing high-quality, stoichiometric films.
-
Spray Pyrolysis: A solution-based method that is simple, cost-effective, and suitable for large-area deposition.
-
Metal-Organic Chemical Vapor Deposition (MOCVD): A chemical vapor deposition (CVD) method that offers excellent control over film composition and uniformity.
-
Reactive Sputtering: A PVD technique where a lanthanum target is sputtered in the presence of a reactive sulfur-containing gas.
-
Chemical Bath Deposition (CBD): A low-temperature, solution-based technique for depositing thin films from an aqueous solution.
Quantitative Data Summary
The following table summarizes key deposition parameters and resulting properties of this compound thin films for different techniques based on literature data. This allows for a direct comparison to aid in the selection of the most suitable deposition method.
| Deposition Technique | Precursor(s) | Substrate & Temperature (°C) | Film Thickness | Crystal Structure | Band Gap (eV) | Key Findings & References |
| Pulsed Laser Deposition (PLD) | LaS target | Si (100-300), InP | ~0.5 - 1 µm | Cubic (rocksalt) with amorphous regions | ~0.65 (Work Function) | Produces smooth, dense films.[1][2][3][4] |
| Spray Pyrolysis | La(NO₃)₃·6H₂O, CS(NH₂)₂ | Glass (275) | Varies with deposition time | Polycrystalline (α-La₂S₃) | 2.5 | Simple and economical method.[5][6][7] |
| Spray Pyrolysis | LaCl₃·7H₂O, CH₃CSNH₂ | Glass (275) | Varies with deposition time | Polycrystalline | 2.5 | Results in p-type semiconducting films.[6] |
| MOCVD | [La(bipy)(S₂CNEt₂)₃] | Si, SiO₂, Cu, Au, Ni (300-700) | Not specified | Cubic (γ-La₂S₃) | Not specified | Allows for deposition on various substrates. |
Experimental Protocols
This section provides detailed experimental protocols for the key deposition techniques.
Pulsed Laser Deposition (PLD)
Objective: To deposit a high-quality, crystalline this compound thin film.
Materials:
-
High-purity this compound (LaS) target
-
Substrate (e.g., Silicon (100) wafer)
-
Acetone, Isopropyl alcohol, Deionized water for cleaning
Equipment:
-
Pulsed laser deposition system with a high-vacuum chamber
-
Excimer laser (e.g., KrF, 248 nm)
-
Substrate heater
-
Target rotation assembly
Protocol:
-
Substrate Preparation:
-
Clean the silicon substrate by sequential ultrasonication in acetone, isopropyl alcohol, and deionized water for 15 minutes each.
-
Dry the substrate with a nitrogen gun and immediately load it into the deposition chamber.
-
-
Chamber Setup:
-
Mount the LaS target on the rotating target holder.
-
Position the substrate at a specific distance from the target (e.g., 5 cm).
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 25-300 °C).[3]
-
Set the laser parameters: energy density (e.g., 1-3 J/cm²), repetition rate (e.g., 5-10 Hz).
-
Ablate the rotating LaS target with the pulsed laser beam to create a plasma plume that deposits onto the substrate.
-
Continue the deposition for the desired time to achieve the target film thickness.
-
-
Cooling and Characterization:
-
After deposition, cool the substrate to room temperature in a high vacuum.
-
Characterize the film for its structural, morphological, and optoelectronic properties.
-
Spray Pyrolysis
Objective: To deposit a polycrystalline this compound thin film using a cost-effective solution-based method.
Materials:
-
Lanthanum (III) chloride heptahydrate (LaCl₃·7H₂O) or Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)
-
Thioacetamide (CH₃CSNH₂) or Thiourea (B124793) (CS(NH₂)₂)
-
Deionized water or methanol
-
Glass slides
-
Cleaning agents (e.g., detergent, acetone, deionized water)
Equipment:
-
Spray pyrolysis setup with a spray nozzle, precursor solution container, and substrate heater.
-
Air compressor or inert gas supply.
Protocol:
-
Precursor Solution Preparation:
-
Substrate Preparation:
-
Clean the glass slides thoroughly with detergent, followed by rinsing with deionized water and cleaning with acetone.
-
-
Deposition:
-
Preheat the glass substrate to the optimized deposition temperature (e.g., 275 °C).[6][7]
-
Spray the precursor solution onto the heated substrate using a carrier gas (e.g., air). The spray rate should be optimized for uniform coating.
-
The droplets undergo pyrolysis upon contact with the hot substrate, forming the this compound film.
-
-
Post-Deposition:
-
Allow the film to cool down to room temperature.
-
The as-deposited films can be annealed to improve crystallinity. For example, annealing in air at 300 °C for 2 hours.
-
Metal-Organic Chemical Vapor Deposition (MOCVD)
Objective: To grow a uniform, phase-controlled this compound thin film.
Materials:
-
Single-source precursor: [La(bipy)(S₂CNEt₂)₃]
-
Substrates (e.g., Si, SiO₂, Cu, Au, Ni)
-
Carrier gas (e.g., Argon)
Equipment:
-
MOCVD reactor with a precursor delivery system, reaction chamber, and substrate heater.
-
Vacuum system.
Protocol:
-
System Setup:
-
Place the cleaned substrate on the susceptor in the MOCVD reactor.
-
Load the precursor into the bubbler or sublimation unit.
-
-
Deposition:
-
Heat the precursor to its sublimation temperature to generate vapor.
-
Introduce the precursor vapor into the reaction chamber using a carrier gas.
-
Heat the substrate to the desired deposition temperature (e.g., 300-700 °C). The substrate temperature is a critical parameter for controlling the film's phase and crystallinity.
-
The precursor decomposes on the hot substrate surface, leading to the formation of a La₂S₃ thin film.
-
-
Termination and Characterization:
-
After the desired deposition time, stop the precursor flow and cool down the reactor under an inert atmosphere.
-
Characterize the deposited film.
-
Reactive Sputtering
Objective: To deposit a this compound thin film by sputtering a lanthanum target in a sulfur-containing atmosphere.
Materials:
-
High-purity lanthanum (La) target
-
Substrates (e.g., silicon wafers)
-
Sputtering gas (e.g., Argon)
-
Reactive gas (e.g., Hydrogen Sulfide (H₂S) or sulfur vapor)
Equipment:
-
DC or RF magnetron sputtering system
-
Substrate heater
-
Gas flow controllers
Protocol:
-
Chamber Preparation:
-
Mount the lanthanum target and the cleaned substrates in the sputtering chamber.
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
-
Deposition:
-
Introduce the sputtering gas (Argon) and the reactive gas (e.g., H₂S) into the chamber, controlling their partial pressures.
-
Apply power to the lanthanum target to generate a plasma.
-
The argon ions bombard the target, sputtering lanthanum atoms.
-
These lanthanum atoms react with the sulfur species in the plasma and on the substrate surface to form a this compound film.
-
Maintain the substrate at a desired temperature to influence film properties.
-
-
Completion:
-
After reaching the desired thickness, turn off the power and gas flows.
-
Allow the substrates to cool before venting the chamber.
-
Chemical Bath Deposition (CBD)
Objective: To deposit a this compound thin film at a low temperature from an aqueous solution.
Materials:
-
Lanthanum (III) chloride (LaCl₃) or Lanthanum (III) nitrate (La(NO₃)₃)
-
Thiourea (CS(NH₂)₂) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Complexing agent (e.g., Triethanolamine (TEA) or Ammonia)
-
Deionized water
-
Substrates (e.g., glass slides)
Equipment:
-
Beakers
-
Hot plate with magnetic stirrer
-
pH meter
-
Substrate holder
Protocol:
-
Solution Preparation:
-
Prepare an aqueous solution of the lanthanum salt.
-
Add a complexing agent to control the release of La³⁺ ions.
-
In a separate beaker, prepare an aqueous solution of the sulfur source (e.g., thiourea).
-
-
Deposition Bath:
-
Mix the solutions in a beaker and adjust the pH to an alkaline value using ammonia (B1221849) or another base.
-
Heat the chemical bath to the desired deposition temperature (e.g., 60-80 °C).
-
-
Deposition:
-
Immerse the cleaned substrates vertically in the deposition bath.
-
The slow decomposition of the sulfur source releases S²⁻ ions, which react with the La³⁺ ions to form La₂S₃ on the substrate surface.
-
The deposition time will influence the film thickness.
-
-
Post-Deposition:
-
After the desired time, remove the substrates from the bath, rinse with deionized water, and dry.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described deposition techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. korvustech.com [korvustech.com]
- 4. semicore.com [semicore.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. "Synthesis and Applications of Lanthanide Sulfides and Oxides" by Christopher Marin [digitalcommons.unl.edu]
Synthesis of Lanthanum Sulfide Nanoparticles: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of lanthanum sulfide (B99878) (La₂S₃) nanoparticles with controlled size, morphology, and purity is crucial for a range of applications, including bioimaging, drug delivery, and catalysis. This document provides detailed application notes and experimental protocols for various synthesis methods of La₂S₃ nanoparticles.
Lanthanum sulfide, a rare-earth semiconductor, exhibits unique optical and electronic properties at the nanoscale. The synthesis method employed directly influences the physicochemical characteristics of the resulting nanoparticles, thereby impacting their performance in downstream applications. This guide outlines five common and effective methods for the synthesis of this compound nanoparticles: hydrothermal synthesis, thermal decomposition, wet colloidal synthesis, chemical precipitation, and microwave-assisted synthesis.
Hydrothermal Synthesis
The hydrothermal method is a versatile "bottom-up" approach that utilizes high temperatures and pressures in an aqueous solution to crystallize nanoparticles. This method allows for good control over particle size and morphology by tuning reaction parameters.
Experimental Protocol
A typical hydrothermal synthesis of this compound microcrystals can be performed as follows, based on a patented method:
-
Precursor Solution A Preparation: Dissolve 2 to 4 mmol of lanthanum chloride heptahydrate (LaCl₃·7H₂O) in 5 to 10 mL of distilled water with continuous stirring until a clear solution is obtained.
-
Precursor Solution B Preparation: In a separate beaker, dissolve 8 to 15 mmol of sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) in 25 to 40 mL of distilled water with stirring.
-
Mixing and pH Adjustment: Add Solution A to Solution B under continuous stirring. Adjust the pH of the resulting reaction mixture to a range of 7.0 to 8.5 using ammonia (B1221849) solution to form Solution C.
-
Hydrothermal Reaction: Transfer Solution C into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a constant temperature oven. Heat the autoclave to the desired reaction temperature (e.g., 180-220 °C) and maintain it for a specified duration (e.g., 12-24 hours).
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Open the autoclave and collect the precipitate by centrifugation or filtration. Wash the product sequentially with distilled water and absolute ethanol (B145695) to remove any unreacted precursors and byproducts. Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) to obtain this compound microcrystals.
Workflow Diagram
Thermal Decomposition
Thermal decomposition of a single-source precursor is a straightforward method to produce high-purity nanoparticles. This technique involves heating a metal-organic complex containing both the metal and sulfur source to a temperature at which it decomposes to form the desired nanoparticles.
Experimental Protocol
The synthesis of γ-La₂S₃ nanoparticles via thermal decomposition of a lanthanum dithiocarbamate (B8719985) complex (La(Et₂S₂CN)₃·phen) has been reported with the following procedure[1][2][3]:
-
Precursor Synthesis: Synthesize the single-source precursor, lanthanum tris(N,N-diethyldithiocarbamate)-1,10-phenanthroline (La(Et₂S₂CN)₃·phen), according to established literature methods.
-
Decomposition Setup: Place a known amount of the precursor in a quartz boat within a tube furnace.
-
Inert Atmosphere: Purge the furnace tube with an inert gas (e.g., argon or nitrogen) to remove oxygen. A vacuum can also be applied.
-
Thermal Decomposition: Heat the furnace to the desired decomposition temperature, typically in the range of 450 °C to 750 °C, and hold for a specific duration (e.g., 1-3 hours)[2].
-
Cooling and Collection: After the decomposition is complete, allow the furnace to cool to room temperature under the inert atmosphere.
-
Product Collection: Carefully collect the resulting nanoparticle powder from the quartz boat.
Workflow Diagram
Wet Colloidal Synthesis
Wet colloidal synthesis offers excellent control over nanoparticle size and dispersibility by using capping agents in a high-boiling point solvent. This method is particularly useful for producing monodisperse nanoparticles.
Experimental Protocol
Colloidal La₂S₃ and LaS₂ nanocrystals can be synthesized using rare-earth iodides as precursors in oleylamine[4]:
-
Precursor Preparation: In a three-neck flask equipped with a condenser and a thermocouple, dissolve lanthanum iodide (LaI₃) in oleylamine (B85491).
-
Degassing: Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum to remove water and other volatile impurities.
-
Sulfur Source Injection: Under an inert atmosphere (e.g., argon), inject a solution of the sulfur precursor (e.g., elemental sulfur or bis(trimethylsilyl)sulfide) dissolved in oleylamine into the hot lanthanum iodide solution.
-
Nanoparticle Growth: Raise the temperature to the desired reaction temperature, typically between 150 °C and 255 °C, and maintain for a period of time to allow for nanoparticle nucleation and growth[4].
-
Isolation and Purification: After the reaction, cool the mixture to room temperature. Add a non-solvent (e.g., ethanol or acetone) to precipitate the nanoparticles.
-
Washing: Centrifuge the mixture to collect the nanoparticles and discard the supernatant. Re-disperse the nanoparticles in a non-polar solvent like toluene (B28343) and repeat the precipitation and washing steps multiple times to remove excess capping agent and unreacted precursors.
-
Final Product: Dry the purified nanoparticles under vacuum.
Workflow Diagram
Chemical Precipitation
Chemical precipitation is a simple and rapid method for synthesizing nanoparticles. It involves the reaction of soluble precursors in a solvent to form an insoluble product that precipitates out of the solution.
Experimental Protocol
A plausible protocol for the synthesis of this compound nanoparticles by chemical precipitation can be adapted from methods used for other metal sulfides and lanthanum oxide:
-
Lanthanum Precursor Solution: Prepare an aqueous solution of a soluble lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃), with a concentration in the range of 0.1 M to 0.5 M.
-
Sulfur Precursor Solution: Prepare an aqueous solution of a sulfur source, such as sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), with a stoichiometric or slight excess molar ratio to the lanthanum precursor.
-
Precipitation: Add the sulfur precursor solution dropwise to the vigorously stirred lanthanum precursor solution at room temperature or a slightly elevated temperature (e.g., 30-60 °C). The formation of a precipitate indicates the formation of this compound.
-
Aging: Continue stirring the mixture for a certain period (e.g., 1-2 hours) to allow for the growth and aging of the nanoparticles.
-
Washing and Collection: Collect the precipitate by centrifugation or filtration. Wash the nanoparticles several times with deionized water and then with ethanol to remove ionic impurities and byproducts.
-
Drying: Dry the washed precipitate in a vacuum oven at a low temperature (e.g., 60-80 °C) to obtain the final this compound nanoparticle powder.
Workflow Diagram
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave irradiation to heat the reactants. This technique can significantly reduce reaction times and often leads to the formation of nanoparticles with a narrow size distribution.
Experimental Protocol
A protocol for microwave-assisted synthesis of this compound nanoparticles can be adapted from procedures for other metal sulfides:
-
Precursor Solution: In a microwave-safe reaction vessel, dissolve a lanthanum precursor (e.g., lanthanum nitrate) and a sulfur source (e.g., thioacetamide (B46855) or sodium thiosulfate) in a suitable solvent with a high dielectric constant, such as ethylene (B1197577) glycol or water.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the desired temperature (e.g., 150-250 °C) and reaction time (e.g., 5-30 minutes). The microwave power will be automatically adjusted to maintain the set temperature.
-
Cooling: After the irradiation is complete, cool the vessel to room temperature.
-
Product Recovery and Purification: Open the vessel and collect the product by centrifugation. Wash the nanoparticles with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles in a vacuum oven.
Workflow Diagram
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthesis methods of this compound nanoparticles based on the available literature.
| Synthesis Method | Lanthanum Precursor | Sulfur Precursor | Solvent | Temperature (°C) | Time | Particle Size (nm) |
| Hydrothermal | LaCl₃·7H₂O | Na₂S₂O₃·5H₂O | Water | 180 - 220 | 12 - 24 h | Microcrystals |
| Thermal Decomposition | La(Et₂S₂CN)₃·phen | (in precursor) | N/A (solid state) | 450 - 750 | 1 - 3 h | 20 - 50[2] |
| Wet Colloidal | LaI₃ | Elemental Sulfur | Oleylamine | 150 - 255 | Variable | Nanocrystals[4] |
| Chemical Precipitation | LaCl₃ / La(NO₃)₃ | Na₂S / (NH₄)₂S | Water | Room Temp - 60 | 1 - 2 h | Variable |
| Microwave-Assisted | La(NO₃)₃ | Thioacetamide | Ethylene Glycol | 150 - 250 | 5 - 30 min | Variable |
Note: The data for chemical precipitation and microwave-assisted synthesis are adapted from general procedures and may require optimization for this compound.
Characterization of this compound Nanoparticles
To ensure the successful synthesis of high-quality this compound nanoparticles, a suite of characterization techniques should be employed:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and stoichiometry of the synthesized material.
-
UV-Vis Spectroscopy: To determine the optical properties, including the band gap of the nanoparticles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of functional groups from precursors or capping agents on the nanoparticle surface.
By following these detailed protocols and employing rigorous characterization, researchers can reliably synthesize this compound nanoparticles with tailored properties for a wide array of applications in drug development and beyond.
References
Application Notes and Protocols for the Characterization of Lanthanum Sulfide by XRD and XPS
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum sulfide (B99878) (La₂S₃) encompasses a family of inorganic compounds with diverse crystalline structures and properties, making them materials of interest in various fields, including as precursors for infrared-transmitting glasses and ceramics.[1][2] A thorough characterization of the material's crystal structure, phase purity, and surface chemical composition is crucial for its application. This document provides detailed application notes and experimental protocols for the characterization of lanthanum sulfide powder samples using X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS).
XRD is a powerful non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of a material.[3] XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[4] Together, these techniques offer a comprehensive analysis of both the bulk and surface properties of this compound.
Principles of Analysis
X-ray Diffraction (XRD)
XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. X-rays are generated, filtered to a single wavelength, collimated, and directed toward the sample. When the X-rays interact with the crystalline lattice, they are diffracted at specific angles determined by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the diffraction angle.[3] By scanning a range of 2θ angles, a diffraction pattern unique to the crystal structure is generated. This pattern serves as a fingerprint for phase identification by comparison to reference patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS).[5]
X-ray Photoelectron Spectroscopy (XPS)
XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.[4] The binding energy of the emitted photoelectrons can be calculated, which is characteristic of each element. Small shifts in these binding energies, known as chemical shifts, provide information about the chemical bonding and oxidation state of the elements.[6]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize key quantitative data for the characterization of different phases of this compound.
Table 1: Crystallographic Data of this compound Phases from XRD.
| Phase | Crystal System | Space Group | JCPDS Card No. | Lattice Parameters (Å) |
| α-La₂S₃ | Orthorhombic | Pnma | c73-957, C71-2349 | a = 7.66, b = 4.22, c = 15.95[5] |
| γ-La₂S₃ | Cubic | I4̅3d | 25-1041 | a = 8.706[7] |
| β-LaS₂ | Orthorhombic | - | - | - |
| La₅S₇ | Tetragonal | - | - | - |
| Monoclinic α-LaS₂ | Monoclinic | - | - | - |
Table 2: XPS Binding Energy Ranges for Lanthanum and Sulfur in this compound.
| Element | Orbital | Binding Energy (eV) | Notes |
| Lanthanum | La 3d₅/₂ | 834.5 - 836.0 | The La 3d region exhibits multiplet splitting, resulting in multiple peaks even for a single chemical state.[8][9] The presence of surface oxides (La₂O₃) or hydroxides (La(OH)₃) is common.[8] |
| La 3d₃/₂ | 851.5 - 852.8 | The spin-orbit splitting between La 3d₅/₂ and La 3d₃/₂ is a key characteristic. | |
| Sulfur | S 2p₃/₂ | ~161.7 | Peaks in this region correspond to sulfide (S²⁻). The presence of higher binding energy components can indicate the formation of polysulfides or sulfates on the surface. |
| S 2p₁/₂ | ~162.9 | The S 2p peak is a doublet with a characteristic splitting. | |
| Oxygen | O 1s | ~531 | Often observed due to surface oxidation or contamination. La₂O₃ can show an unusually low O 1s binding energy around 528.6 eV.[8] |
| Carbon | C 1s | ~284.8 | Adventitious carbon from atmospheric exposure is almost always present and is often used for charge referencing the spectra. |
Experimental Protocols
X-ray Diffraction (XRD) Analysis of this compound Powder
This protocol outlines the general procedure for obtaining a powder XRD pattern of a this compound sample.
4.1.1. Sample Preparation
-
Grinding: If the this compound sample is not already a fine powder, gently grind it using an agate mortar and pestle to achieve a uniform, fine powder. This minimizes preferred orientation of the crystallites.[10]
-
Mounting:
-
Standard Holder: For sufficient sample amounts (~200 mg), use a standard powder sample holder. Carefully load the powder into the well of the holder and use a clean glass slide to gently press and flatten the surface, ensuring it is flush with the holder's surface.[11]
-
Low Background Holder: For smaller sample amounts, a zero-background sample holder (e.g., a single crystal silicon wafer) can be used. Disperse a thin, even layer of the powder onto the holder.[11]
-
4.1.2. Instrument Setup and Data Acquisition
-
Instrument: A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is typically used.[12]
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα, 40 kV, 30 mA.[12]
-
Scan Range (2θ): 20° to 80°.[12] A wider range (e.g., 10° to 90°) may be used for a more comprehensive analysis.
-
Scan Speed/Step Size: A slow scan speed (e.g., 1-2°/min) or a small step size with a longer dwell time per step is recommended to obtain high-quality data with a good signal-to-noise ratio.
-
-
Data Collection: Place the prepared sample holder into the diffractometer and initiate the data collection scan using the instrument's software.
4.1.3. Data Analysis
-
Phase Identification: The obtained diffraction pattern should be compared with standard reference patterns from a database such as the JCPDS International Centre for Diffraction Data (ICDD). Software can be used to automatically match the peak positions and relative intensities to identify the crystalline phase(s) of this compound present in the sample.[5]
-
Lattice Parameter Refinement: Once the phase is identified, the lattice parameters can be refined using appropriate software to obtain precise unit cell dimensions.
-
Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation, provided the crystallite size is in the nanometer range.[11]
X-ray Photoelectron Spectroscopy (XPS) Analysis of this compound Powder
This protocol provides a general procedure for the XPS analysis of a this compound powder sample.
4.2.1. Sample Preparation
-
Handling: Wear powder-free gloves and use clean tweezers to handle the sample to minimize surface contamination.[13]
-
Mounting:
-
Indium Foil: Press the this compound powder into a clean, high-purity indium foil. This method is effective for creating a stable, conductive sample mount.[14]
-
Conductive Carbon Tape: Sprinkle the powder onto double-sided conductive carbon tape adhered to a sample holder. Ensure a uniform and dense layer of powder covers the tape.[15]
-
Pelletizing: For some samples, pressing the powder into a self-supporting pellet may be an option.[15]
-
4.2.2. Instrument Setup and Data Acquisition
-
Instrument: A high-vacuum XPS system with a monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[2]
-
Instrument Parameters (Typical):
-
Excitation Source: Monochromatic Al Kα, ~200 W.[2]
-
Analysis Chamber Pressure: Maintain ultra-high vacuum (UHV) conditions (e.g., < 10⁻⁸ mbar) to prevent surface contamination during analysis.
-
Survey Scan:
-
Energy Range: 0 - 1200 eV.
-
Pass Energy: ~150-200 eV.
-
Purpose: To identify all elements present on the surface.
-
-
High-Resolution Scans:
-
Regions: La 3d, S 2p, C 1s, O 1s.
-
Pass Energy: ~20-50 eV (lower pass energy provides higher energy resolution).
-
Purpose: To determine the chemical states and perform quantitative analysis.
-
-
-
Charge Neutralization: Use a low-energy electron flood gun or an argon ion flood gun to compensate for surface charging, which is common in insulating or semiconducting samples.
-
Sputter Cleaning (Optional): An argon ion gun can be used to remove surface contaminants (e.g., adventitious carbon and surface oxides). However, be aware that sputtering can alter the surface chemistry of the sample.[4]
4.2.3. Data Analysis
-
Energy Scale Calibration: Calibrate the binding energy scale of the spectra by setting the adventitious C 1s peak to 284.8 eV.
-
Peak Fitting and Quantification: Use appropriate software to perform background subtraction (e.g., Shirley background) and peak fitting of the high-resolution spectra.[16] The areas under the peaks are used to determine the atomic concentrations of the elements, after correcting for their respective relative sensitivity factors (RSFs).
-
Chemical State Analysis: Analyze the binding energies and shapes of the La 3d and S 2p peaks to determine the oxidation states and chemical environment of lanthanum and sulfur. The presence of satellite peaks in the La 3d spectrum is characteristic of the La³⁺ state.[17]
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the characterization techniques and the information they provide.
Caption: Experimental workflow for XRD analysis of this compound powder.
Caption: Experimental workflow for XPS analysis of this compound powder.
Caption: Relationship between techniques and the information they provide.
References
- 1. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 4. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 5. researchgate.net [researchgate.net]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. Lanthanum(III) sulfide - Wikipedia [en.wikipedia.org]
- 8. Lanthanum | XPS Periodic Table | Thermo Fisher Scientific - AU [thermofisher.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 11. mcgill.ca [mcgill.ca]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. api.creol.ucf.edu [api.creol.ucf.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Lanthanum Sulfide Chemical Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical vapor deposition (MOCVD) of lanthanum sulfide (B99878) (LaS) thin films, focusing on precursor selection, deposition protocols, and applications relevant to materials science and the life sciences.
Introduction to Lanthanum Sulfide Thin Films
This compound (LaS) is a rare-earth semiconductor material that has garnered significant interest for its unique electronic and optical properties. Thin films of LaS are being explored for a variety of applications, including in optoelectronics, thermal imaging, and as host materials for phosphors. For professionals in drug development and the biomedical sciences, the interaction of lanthanum ions with biological systems presents exciting opportunities for the development of novel biosensors and biocompatible coatings. Lanthanum ions are known to interact with calcium signaling pathways, making them a subject of interest for therapeutic applications, particularly in bone resorption disorders.
Precursors for this compound CVD
The selection of a suitable precursor is critical for achieving high-quality this compound thin films via MOCVD. An ideal precursor should exhibit good volatility, thermal stability, and a clean decomposition profile. Both single-source precursors (containing both lanthanum and sulfur) and dual-source approaches (using a lanthanum precursor and a separate sulfur source) can be employed.
Metalorganic Lanthanum Precursors
A variety of metalorganic lanthanum complexes can be utilized for the MOCVD of lanthanum-containing films. While many of these have been extensively studied for the deposition of lanthanum oxide, they can be adapted for sulfide deposition with the introduction of a suitable sulfur source. Common classes of precursors include:
-
β-Diketonates: Lanthanum(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (La(thd)₃) is a common β-diketonate precursor. These precursors are typically solids with moderate volatility.
-
Cyclopentadienyls: Tris(isopropyl-cyclopentadienyl)lanthanum (La(iPrCp)₃) is an example of a cyclopentadienyl-based precursor.
-
Amidines: These precursors offer good thermal stability and reactivity.
-
Dithiocarbamates: Lanthanum(III) dithiocarbamate (B8719985) complexes can serve as single-source precursors as they contain both the metal and sulfur. An example is Tris(N,N-diethyldithiocarbamato)(2,2′-bipyridyl)lanthanum(III) ([La(bipy)(S₂CNEt₂)₃]).
Sulfur Sources
For dual-source MOCVD, a volatile sulfur source is required to react with the lanthanum precursor on the substrate surface. Common sulfur sources include:
-
Hydrogen Sulfide (H₂S): A highly reactive but also highly toxic and corrosive gas.
-
Carbon Disulfide (CS₂): Another common but toxic and flammable sulfur source.
-
Organic Sulfur Compounds: Less hazardous alternatives include thiols, sulfides, and disulfides.
Quantitative Data for Lanthanum CVD Precursors
The following table summarizes key properties of representative lanthanum precursors used in CVD. Note that the data for La(thd)₃ and La(iPrCp)₃ are primarily from studies on lanthanum oxide deposition but are relevant for understanding their behavior in a CVD system.
| Precursor | Formula | Precursor Type | Volatility (Vaporization Temperature) | Decomposition Temperature (°C) | Resulting Film (with appropriate co-reactant) | Reference(s) |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) | La(C₁₁H₁₉O₂)₃ (La(thd)₃) | β-Diketonate | 170-200 °C | >300 | La₂O₃ | |
| Tris(isopropyl-cyclopentadienyl)lanthanum | La(ⁱPrCp)₃ | Cyclopentadienyl | Not specified | Not specified | La₂O₃ | |
| Tris(N,N-diethyldithiocarbamato)(2,2′-bipyridyl)lanthanum(III) | [La(bipy)(S₂CNEt₂)₃] | Dithiocarbamate (Single-Source) | 350-400 °C | 160-420 | La₂S₃ |
Experimental Protocols
Protocol 1: MOCVD of this compound using a Single-Source Precursor
This protocol is based on the use of [La(bipy)(S₂CNEt₂)₃] as a single-source precursor for the deposition of La₂S₃ thin films.
1. Precursor Synthesis:
-
Tris(N,N-diethyldithiocarbamato)(2,2′-bipyridyl)lanthanum(III) can be synthesized according to previously reported methods.
2. CVD Apparatus Setup:
-
A horizontal hot-wall or cold-wall MOCVD reactor can be used.
-
The precursor is placed in a ceramic or quartz boat within the heating zone.
-
The substrate is placed downstream from the precursor.
-
The system is connected to a high-vacuum pump capable of reaching pressures of 1 x 10⁻⁵ Torr or lower.
3. Deposition Parameters:
-
Precursor Temperature: 350-400 °C
-
Substrate Temperature: 300-700 °C
-
Pressure: 1 x 10⁻⁵ Torr (dynamic vacuum)
-
Deposition Time: 20 minutes
-
Substrates: Silicon, SiO₂, glass, or metal-coated silicon can be used.
4. Post-Deposition:
-
The system is cooled to room temperature under vacuum before venting.
-
The deposited films are characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS).
Protocol 2: MOCVD of this compound using a Dual-Source Approach
This protocol outlines a general procedure for depositing LaS films using a lanthanum β-diketonate precursor and a sulfur source.
1. Precursor and Sulfur Source Handling:
-
La(thd)₃ is a solid precursor and should be handled in a glovebox to prevent moisture contamination.
-
The sulfur source, such as H₂S, must be handled with extreme caution in a well-ventilated area with appropriate safety measures.
2. CVD Apparatus Setup:
-
A dual-source MOCVD reactor with separate delivery lines for the lanthanum precursor and the sulfur source is required.
-
The La(thd)₃ is placed in a bubbler and heated to its sublimation temperature.
-
An inert carrier gas (e.g., Argon) is used to transport the precursor vapor to the reaction chamber.
-
The sulfur source gas is introduced into the chamber through a separate line.
3. Deposition Parameters:
-
La(thd)₃ Bubbler Temperature: ~200 °C
-
Substrate Temperature: 400-600 °C
-
Sulfur Source Flow Rate: To be optimized based on the desired film stoichiometry.
-
Carrier Gas Flow Rate: 10-50 sccm
-
Reactor Pressure: 1-10 Torr
4. Post-Deposition:
-
The reactor is purged with an inert gas and cooled to room temperature.
-
Film characterization is performed as described in Protocol 1.
Diagrams
Application Notes and Protocols for the Synthesis of La₂S₃ Thin Films via Spray Pyrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Lanthanum Sulfide (La₂S₃) thin films using the spray pyrolysis technique. This document is intended to guide researchers in establishing and optimizing their deposition processes for producing high-quality La₂S₃ thin films for various applications.
Introduction to Spray Pyrolysis for La₂S₃ Thin Films
Spray pyrolysis is a versatile and cost-effective thin film deposition technique that involves the thermal decomposition of a precursor solution sprayed onto a heated substrate. This method is particularly suitable for the deposition of a wide range of materials, including rare-earth sulfides like La₂S₃. The properties of the resulting thin films are highly dependent on the precise control of various deposition parameters.
Key Spray Pyrolysis Parameters
The successful synthesis of La₂S₃ thin films with desired properties hinges on the careful optimization of several key experimental parameters. The following table summarizes the typical ranges for these parameters as reported in the literature.
| Parameter | Typical Range | Notes |
| Precursor Materials | ||
| Lanthanum Source | Lanthanum Nitrate (La(NO₃)₃·6H₂O), Lanthanum Chloride (LaCl₃·7H₂O) | Purity of precursors is critical for final film quality. |
| Sulfur Source | Thiourea (B124793) (SC(NH₂)₂), Thioacetamide (CH₃CSNH₂) | Thiourea is a commonly used and effective sulfur source. |
| Precursor Solution | ||
| Solvent | Deionized Water, Methanol | Aqueous solutions are common, though non-aqueous solvents can also be used.[1] |
| Lanthanum Concentration | 0.024 M - 0.05 M | The concentration affects the film thickness and morphology.[2][3] |
| [S]:[La] Molar Ratio | 1:1 to 11:1 | This ratio significantly influences the stoichiometry and phase purity of the La₂S₃ films.[4][5] |
| Deposition Conditions | ||
| Substrate Material | Glass (soda-lime, borosilicate), Silicon | The choice of substrate depends on the intended application and characterization techniques. |
| Substrate Temperature | 150°C - 425°C | A critical parameter that affects crystallinity, adhesion, and surface morphology. An optimal temperature is often found around 275°C-350°C.[2][6] |
| Spray Nozzle to Substrate Distance | 13 cm - 26 cm | This distance influences the droplet size upon arrival at the substrate and the uniformity of the coating.[3][5] |
| Solution Spray Rate | 2 mL/min - 3 mL/min | Affects the cooling of the substrate and the reaction kinetics.[5][7] |
| Carrier Gas | Compressed Air, Nitrogen | The carrier gas atomizes the precursor solution and directs the spray towards the substrate. |
| Carrier Gas Pressure | 0.6 kg/cm ² | Influences the droplet size and spray cone angle.[7] |
| Post-Deposition Treatment | ||
| Annealing Temperature | 300°C | Post-deposition annealing can be used to improve the crystallinity of the films.[6] |
| Annealing Atmosphere | Air | The annealing atmosphere can affect the final composition of the film.[6] |
Experimental Protocol: Synthesis of La₂S₃ Thin Films
This protocol provides a step-by-step guide for the deposition of La₂S₃ thin films using spray pyrolysis.
Materials and Equipment
-
Precursors: Lanthanum (III) Nitrate Hexahydrate (La(NO₃)₃·6H₂O), Thiourea (SC(NH₂)₂)
-
Solvent: Deionized Water
-
Substrates: Microscope glass slides
-
Cleaning Agents: Acetone (B3395972), Isopropanol (B130326), Deionized water
-
Equipment:
-
Spray pyrolysis system with a spray nozzle, substrate heater, and temperature controller
-
Syringe pump or solution flow controller
-
Compressed air or nitrogen cylinder with a pressure regulator
-
Fume hood
-
Ultrasonic bath
-
Hot plate/oven for drying substrates
-
Substrate Cleaning Protocol
-
Cut the glass substrates to the desired dimensions.
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates again with deionized water.
-
Dry the substrates using a nitrogen gun or by placing them in an oven at 100°C for 10 minutes.
-
Store the clean substrates in a desiccator until use.
Precursor Solution Preparation
-
Example for a 0.05 M La₂S₃ precursor solution with a [S]:[La] ratio of 3:1:
-
Dissolve the appropriate amount of La(NO₃)₃·6H₂O in a specific volume of deionized water to achieve a 0.05 M concentration of La³⁺ ions.
-
In a separate beaker, dissolve the corresponding amount of thiourea in deionized water to achieve a 0.15 M concentration.
-
Mix the two solutions thoroughly using a magnetic stirrer for at least 30 minutes to ensure a homogeneous precursor solution.
Spray Pyrolysis Deposition Protocol
-
Place the cleaned substrate on the substrate heater of the spray pyrolysis system.
-
Set the substrate heater to the desired deposition temperature (e.g., 300°C) and allow it to stabilize.[3]
-
Fill the syringe or solution reservoir with the prepared precursor solution.
-
Set the desired solution spray rate (e.g., 2.5 mL/min).
-
Position the spray nozzle at the desired distance from the substrate (e.g., 20 cm).
-
Set the carrier gas pressure to the desired value (e.g., 0.6 kg/cm ²).[7]
-
Start the spray deposition process. The solution is atomized into fine droplets by the carrier gas and sprayed onto the hot substrate.
-
The droplets undergo pyrolytic decomposition on the substrate surface, forming a La₂S₃ thin film.
-
Continue the deposition for the desired duration to achieve the target film thickness.
-
Once the deposition is complete, turn off the spray and allow the substrate to cool down to room temperature slowly on the heater to avoid thermal shock.
Post-Deposition Annealing (Optional)
-
For improved crystallinity, the as-deposited films can be annealed.[6]
-
Place the coated substrates in a furnace.
-
Ramp up the temperature to the desired annealing temperature (e.g., 300°C) at a controlled rate.
-
Hold the temperature for the desired duration (e.g., 2 hours).[6]
-
Allow the furnace to cool down slowly to room temperature.
Visualizing the Workflow
The following diagrams illustrate the key logical relationships and the experimental workflow for the spray pyrolysis deposition of La₂S₃ thin films.
Caption: Experimental workflow for La₂S₃ thin film deposition.
Caption: Influence of key parameters on film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Compositional Analyses of Spray Pyrolysis α-Lanthanum Sulphide (α-La2S3) Thin Films | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. naturalspublishing.com [naturalspublishing.com]
Application Notes and Protocols: Lanthanum Sulfide Quantum Dots for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as promising fluorescent probes for biomedical imaging. Their unique optical features, such as size-tunable fluorescence emission, broad absorption spectra, and high photostability, offer significant advantages over traditional organic fluorophores. While cadmium-based quantum dots have been extensively studied, their inherent toxicity raises concerns for clinical applications. This has spurred research into less toxic alternatives.
Lanthanide-based nanoparticles are known for their unique luminescent properties, including large Stokes shifts and long luminescence lifetimes, making them attractive for bioimaging. Lanthanum sulfide (B99878) (La₂S₃) is a semiconductor material that has been explored for various applications, and the synthesis of La₂S₃ nanocrystals has opened the door to their potential use as quantum dots in bioimaging. This document provides a detailed overview of the synthesis of lanthanum sulfide nanocrystals, proposes protocols for their surface modification for biocompatibility, and outlines their potential application in bioimaging, based on the current state of knowledge.
Quantitative Data Summary
To date, specific quantitative data for this compound (La₂S₃) quantum dots tailored for bioimaging is limited in publicly available literature. The following table summarizes key parameters from the foundational synthesis of La₂S₃ nanocrystals by Gouget et al. (2021) and provides projected values for bioimaging applications based on typical characteristics of other lanthanide-based nanoparticles used in similar contexts.
| Parameter | Value (from literature for La₂S₃ Nanocrystals) | Projected Value (for Bioimaging-ready La₂S₃ QDs) | Reference/Basis |
| Synthesis Temperature | 220-255 °C | 220-255 °C | [1] |
| Core Material | This compound (La₂S₃) | This compound (La₂S₃) | [1] |
| Precursors | Lanthanum iodide (LaI₃), Elemental Sulfur (S) or bis(trimethylsilyl) sulfide ((TMS)₂S) | Lanthanum iodide (LaI₃), Elemental Sulfur (S) or bis(trimethylsilyl) sulfide ((TMS)₂S) | [1] |
| Solvent/Capping Agent | Oleylamine (B85491) | Oleylamine (initial synthesis) | [1] |
| Reported Nanocrystal Size | ~50 nm (from TEM images) | 5-15 nm | Projection for quantum confinement effects |
| Emission Wavelength | Not reported for undoped La₂S₃ | 450-650 nm (visible range) | Projection based on semiconductor QDs |
| Quantum Yield | Not reported | > 20% | Target for effective bioimaging |
| Hydrodynamic Diameter (Post-Surface Modification) | Not applicable | 20-100 nm | Projection based on typical surface coatings |
| Zeta Potential (Post-Surface Modification) | Not applicable | -10 to -30 mV (for colloidal stability) | Projection for biocompatible coatings |
| In Vitro Cytotoxicity (IC₅₀) | Not reported | > 100 µg/mL | Target for low toxicity |
Experimental Protocols
The following protocols are based on the initial synthesis of La₂S₃ nanocrystals and established methods for the surface functionalization of lanthanide nanoparticles to render them suitable for bioimaging applications.
Protocol 1: Synthesis of Oleylamine-Capped this compound (La₂S₃) Nanocrystals
This protocol is adapted from the hot-injection colloidal synthesis method described by Gouget et al. (2021).
Materials:
-
Lanthanum(III) iodide (LaI₃, anhydrous)
-
Oleylamine (technical grade, 70%)
-
Bis(trimethylsilyl) sulfide ((TMS)₂S)
-
Toluene (B28343) (anhydrous)
-
Methanol (ACS grade)
-
Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Preparation of Lanthanum Precursor: In a glovebox, dissolve anhydrous LaI₃ in oleylamine to create a stock solution.
-
Reaction Setup: In a three-neck flask connected to a Schlenk line, add a measured volume of oleylamine. Degas the solvent by heating to 120 °C under vacuum for 1 hour.
-
Injection and Growth:
-
Under a counterflow of argon, inject the lanthanum precursor solution into the hot oleylamine.
-
Separately, dissolve (TMS)₂S in a small amount of degassed oleylamine.
-
Rapidly inject the sulfur precursor solution into the reaction flask at the desired temperature (e.g., 240 °C).
-
Allow the reaction to proceed for a specific time to control nanocrystal growth.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add an excess of toluene to the mixture.
-
Precipitate the La₂S₃ nanocrystals by adding methanol.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the nanocrystal pellet in toluene.
-
Repeat the precipitation and re-dispersion steps two more times.
-
-
Storage: Store the purified oleylamine-capped La₂S₃ nanocrystals dispersed in toluene under an inert atmosphere.
Protocol 2: Surface Ligand Exchange for Water Solubility and Biocompatibility
This protocol describes a hypothetical ligand exchange process to replace the hydrophobic oleylamine ligands with a hydrophilic and biocompatible coating, a necessary step for biological applications. Poly(ethylene glycol) (PEG) is a common choice for this purpose.
Materials:
-
Oleylamine-capped La₂S₃ nanocrystals in toluene
-
Methoxy-PEG-thiol (mPEG-SH)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Ligand Exchange Reaction:
-
Disperse the oleylamine-capped La₂S₃ nanocrystals in chloroform.
-
Add a solution of mPEG-SH in chloroform to the nanocrystal dispersion. The molar ratio of mPEG-SH to the estimated number of surface lanthanum atoms should be optimized.
-
Stir the mixture at room temperature overnight under an inert atmosphere.
-
-
Purification of Water-Soluble QDs:
-
Precipitate the PEGylated La₂S₃ QDs by adding an excess of ethanol.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the pellet in deionized water or PBS.
-
Filter the aqueous dispersion through a 0.22 µm syringe filter to remove any large aggregates.
-
-
Characterization:
-
Confirm the successful ligand exchange and water solubility by observing the transfer of the QDs from the organic to the aqueous phase.
-
Characterize the hydrodynamic size and zeta potential of the water-soluble QDs using Dynamic Light Scattering (DLS).
-
Protocol 3: In Vitro Bioimaging of Cultured Cells
This protocol outlines a general procedure for using the synthesized water-soluble La₂S₃ quantum dots for fluorescently labeling and imaging live cells.
Materials:
-
Water-soluble La₂S₃ quantum dots in PBS
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) stain
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM with 10% FBS at 37 °C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Labeling:
-
Dilute the water-soluble La₂S₃ QDs to a desired concentration (e.g., 10-50 µg/mL) in fresh cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the QD-containing medium to the cells and incubate for 4-24 hours at 37 °C.
-
-
Fixing and Staining:
-
Remove the labeling medium and wash the cells three times with PBS to remove unbound QDs.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh PBS to the dishes to keep the cells hydrated.
-
Image the cells using a confocal microscope with appropriate laser excitation and emission filters for the La₂S₃ QDs and DAPI.
-
Visualizations
Caption: Workflow for La₂S₃ QD synthesis and bioimaging application.
Caption: Proposed cellular uptake and imaging mechanism.
Discussion
The synthesis of this compound nanocrystals represents a promising step towards developing novel, low-toxicity quantum dots for bioimaging. The colloidal synthesis method offers control over nanocrystal formation, which is a prerequisite for achieving quantum confinement and size-tunable fluorescence. However, significant research is still required to translate these materials into practical bioimaging probes.
Surface Chemistry is Critical: The as-synthesized La₂S₃ nanocrystals are capped with hydrophobic oleylamine ligands, making them unsuitable for biological applications. The proposed surface modification with PEG-thiol is a common and effective strategy to impart water solubility and reduce non-specific protein adsorption, thereby improving biocompatibility. The success of this step is crucial for any in vitro or in vivo applications.
Optical Properties Need Characterization: A key missing piece of information is the detailed photoluminescence properties of La₂S₃ quantum dots. Future work should focus on synthesizing a range of sizes and characterizing their excitation and emission spectra, quantum yields, and photostability. Doping with other lanthanide ions, such as erbium, has been shown to induce photoluminescence and could be a valuable strategy to tune the optical properties for specific imaging needs.
Toxicity Profile is Unknown: While lanthanide compounds are generally considered less toxic than heavy metals like cadmium, a thorough toxicological assessment of La₂S₃ quantum dots is essential.[2][3][4][5][6] Cytotoxicity studies on relevant cell lines, as outlined in the proposed protocol, and eventually in vivo studies, will be necessary to establish their safety profile for biomedical applications.
Conclusion
This compound quantum dots are an emerging class of nanomaterials with the potential to become a valuable tool in the bioimaging toolkit. The foundational synthesis methodology provides a clear path for producing the core nanocrystals. The next critical steps will involve refining the synthesis to achieve size-controlled quantum dots, developing robust surface functionalization strategies to ensure biocompatibility, and thoroughly characterizing their optical properties and toxicological profile. The protocols and information presented here provide a framework for researchers to begin exploring the exciting potential of this compound quantum dots in the fields of biomedical research and drug development.
References
- 1. chembites.org [chembites.org]
- 2. Genome-wide toxicogenomic study of the lanthanides sheds light on the selective toxicity mechanisms associated with critical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and preliminary cytotoxicity evaluation of five lanthanide(III)-plumbagin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Lanthanum as a Promoter in Hydrodesulfurization Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While lanthanum sulfide (B99878) (La₂S₃) itself is not extensively documented as a primary catalyst for hydrodesulfurization (HDS), the element lanthanum (La) has demonstrated significant potential as a promoter in conventional transition metal sulfide catalysts. These notes focus on the application and experimental protocols related to lanthanum-promoted HDS catalysts, drawing from available research. The primary role of lanthanum appears to be the enhancement of the structural and electronic properties of active catalytic phases, such as nickel-tungsten sulfide (Ni-W-S) and cobalt-molybdenum sulfide (Co-Mo-S), leading to improved desulfurization efficiency.
Principle of Lanthanum Promotion in HDS Catalysis
Lanthanum, when added as a promoter to traditional HDS catalysts, can significantly enhance their performance. The promoting effects of lanthanum are attributed to several factors:
-
Weakened Metal-Support Interaction: Lanthanum can weaken the interaction between the active metal components (e.g., Ni, W) and the catalyst support (e.g., Al₂O₃, TiO₂-Al₂O₃). This facilitates the reduction of the active metals and promotes the formation of the desired active sulfide phases (e.g., Ni-W-S).[1]
-
Increased Surface Area and Dispersion: The addition of lanthanum can lead to an increase in the specific surface area of the catalyst. It also helps in suppressing the agglomeration of active metal particles, resulting in smaller and more highly dispersed active phase particles.[1]
-
Enhanced Formation of Active Sites: The presence of lanthanum, often in conjunction with chelating agents like ethylenediaminetetraacetic acid (EDTA), can promote the formation of a greater number of active Ni-W-S phases, which are crucial for the hydrodesulfurization activity.[1]
Experimental Protocols
Below are detailed experimental protocols for the synthesis and evaluation of lanthanum-promoted hydrodesulfurization catalysts based on published literature.
Protocol 1: Synthesis of La-Promoted Ni-W/TiO₂-Al₂O₃ Catalyst
This protocol describes the preparation of a nickel-tungsten catalyst supported on a titania-alumina composite, promoted with lanthanum, using the incipient wetness impregnation method.[1]
Materials:
-
Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium (B1175870) metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)
-
Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
TiO₂-Al₂O₃ composite support
-
Deionized water
Procedure:
-
Support Preparation: The TiO₂-Al₂O₃ composite support is dried at 120°C for 4 hours prior to use.
-
Impregnation Solution Preparation:
-
Dissolve calculated amounts of nickel nitrate hexahydrate and ammonium metatungstate in deionized water to achieve the desired active metal loading.
-
For the promoted catalyst, dissolve a calculated amount of lanthanum nitrate hexahydrate into the same solution.
-
-
Incipient Wetness Impregnation:
-
Slowly add the impregnation solution to the dried TiO₂-Al₂O₃ support with continuous stirring until the pores of the support are completely filled.
-
-
Drying and Calcination:
-
Age the impregnated support at room temperature for 12 hours.
-
Dry the aged support in an oven at 120°C for 12 hours.
-
Calcine the dried catalyst in a muffle furnace at 500°C for 4 hours.
-
Protocol 2: Catalyst Sulfidation and Hydrodesulfurization Activity Evaluation
This protocol outlines the procedure for activating the catalyst via sulfidation and subsequently evaluating its performance in the hydrodesulfurization of a model sulfur compound (thiophene).[1]
Materials:
-
Calcined La-promoted Ni-W/TiO₂-Al₂O₃ catalyst
-
Carbon disulfide (CS₂)
-
Model oil: Thiophene (B33073) in n-octane (500 mg·L⁻¹ sulfur content)
-
Hydrogen (H₂) gas
Equipment:
-
Continuous fixed-bed high-pressure microreactor
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: Load a fixed amount of the calcined catalyst into the microreactor.
-
Pre-sulfidation:
-
Prepare a sulfiding solution of carbon disulfide in cyclohexane (e.g., 3:100 volume ratio).
-
Introduce the sulfiding solution into the reactor at a controlled flow rate.
-
Heat the reactor to 320°C under a hydrogen atmosphere and maintain these conditions for 4 hours to carry out the sulfidation of the catalyst.
-
-
Hydrodesulfurization Reaction:
-
After sulfidation, switch the feed to the model oil (thiophene in n-octane).
-
Set the reaction conditions:
-
Temperature: 300°C
-
Pressure: 3 MPa
-
-
Continuously feed the model oil and hydrogen gas through the catalyst bed.
-
-
Product Analysis:
-
Collect the reactor effluent at regular intervals.
-
Analyze the liquid products using a gas chromatograph to determine the conversion of thiophene.
-
The thiophene conversion is calculated using the following formula:
-
Conversion (%) = [(Initial concentration of thiophene - Final concentration of thiophene) / Initial concentration of thiophene] x 100
-
-
Data Presentation
The following table summarizes the quantitative data on the performance of Ni-W/TiO₂-Al₂O₃ catalysts with and without lanthanum promotion for the hydrodesulfurization of thiophene.[1]
| Catalyst | Thiophene Conversion (%) |
| Ni-W/TiO₂-Al₂O₃ | 87.3 |
| Ni-W-La/TiO₂-Al₂O₃ | 92.6 |
| Ni-W-E/TiO₂-Al₂O₃ (EDTA promoted) | 95.1 |
| Ni-W-La-E/TiO₂-Al₂O₃ (La and EDTA promoted) | 99.7 |
Visualizations
Logical Relationship of Lanthanum Promotion in HDS
The following diagram illustrates the proposed mechanism by which lanthanum promotes the activity of the Ni-W/TiO₂-Al₂O₃ catalyst.
Caption: Workflow for the synthesis and activation of a La-promoted HDS catalyst.
Experimental Workflow for Catalyst Synthesis and Evaluation
The following diagram outlines the general experimental workflow from catalyst synthesis to performance evaluation.
Caption: Experimental workflow for HDS catalyst preparation and testing.
References
Application Notes and Protocols for Advanced Characterization of Lanthanum Sulfide Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanthanum sulfide (B99878) (LaS) thin films are emerging materials with significant potential in various applications, including optoelectronics and thermoelectric devices.[1][2] A thorough understanding of their structural, morphological, compositional, optical, and electrical properties is crucial for optimizing their performance and enabling their integration into novel technologies. This document provides detailed application notes and experimental protocols for the advanced characterization of LaS thin films using a suite of powerful analytical techniques.
Structural Characterization: X-ray Diffraction (XRD)
X-ray Diffraction is a fundamental non-destructive technique used to determine the crystallographic structure, phase purity, lattice parameters, and crystallite size of thin films.[3][4][5][6]
Quantitative Data Summary
| Property | Symbol | Typical Value Range for LaS Thin Films | Reference |
| Crystal Structure | - | Orthorhombic, Cubic | [1][7] |
| Lattice Parameters | a, b, c | a = 7.66 Å, b = 4.22 Å, c = 15.95 Å (α-La2S3) | [1] |
| Crystallite Size | D | 10 - 50 nm | [7] |
Experimental Protocol
-
Sample Preparation:
-
Mount the lanthanum sulfide thin film on a zero-background sample holder to minimize signal interference from the substrate.
-
Ensure the film surface is clean and free of contaminants.
-
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Goniometer Configuration: Bragg-Brentano geometry is common for thin film analysis.
-
Optics: Use parallel beam optics for improved data quality from thin films.[4] Soller slits should be used to limit axial divergence.[4]
-
Detector: A scintillation counter or a position-sensitive detector.
-
-
Data Acquisition:
-
2θ Scan Range: A wide range, typically from 10° to 100°, is scanned to identify all possible diffraction peaks.[8]
-
Scan Step Size: A small step size, for example, 0.02°, is used to ensure good data resolution.
-
Scan Speed (or Dwell Time): A slow scan speed (e.g., 1-2°/minute) is employed to improve the signal-to-noise ratio, which is particularly important for thin films.
-
Grazing Incidence XRD (GIXRD): For very thin films, employ a small, fixed incident angle (e.g., 1-5°) to enhance the signal from the film while minimizing substrate diffraction.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases of this compound present (e.g., α-La2S3, LaS2).[1]
-
Lattice Parameter Calculation: Use the positions of the diffraction peaks and Bragg's Law to calculate the lattice parameters of the identified phase.
-
Crystallite Size Estimation: Apply the Scherrer equation to the full width at half maximum (FWHM) of the most intense diffraction peak to estimate the average crystallite size.[9][10] The Williamson-Hall plot can also be used to separate the effects of crystallite size and microstrain on peak broadening.[11]
-
Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material.[5][12][13] This is crucial for verifying the stoichiometry of LaS films and identifying any surface oxidation or contamination.
Quantitative Data Summary
| Element | Core Level | Binding Energy (eV) for Sulfide | Reference |
| Lanthanum | La 3d | ~834 - 838 (La 3d5/2) | [14] |
| Sulfur | S 2p | ~160 - 163 (S 2p3/2) | [15][16] |
Note: Binding energies can shift depending on the chemical environment and instrument calibration. It is essential to calibrate the instrument using a reference sample (e.g., adventitious carbon at 284.8 eV).
Experimental Protocol
-
Sample Preparation:
-
Mount the LaS thin film on a sample holder using conductive, UHV-compatible tape.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS system.
-
To remove surface adventitious carbon and oxide layers, in-situ ion sputtering (e.g., with Ar+ ions) can be performed.[5] Use low ion beam energy (e.g., 0.5-1 keV) and short sputtering times to minimize damage to the film.
-
-
Instrument Setup:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Analyzer: A hemispherical electron energy analyzer.
-
Vacuum: Maintain UHV conditions (pressure < 10⁻⁸ mbar) throughout the analysis.
-
-
Data Acquisition:
-
Survey Scan: Acquire a survey spectrum over a broad binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the La 3d, S 2p, O 1s, and C 1s core levels to determine their chemical states and perform accurate quantification.
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for charging effects on insulating or semiconducting samples.
-
-
Data Analysis:
-
Elemental Identification: Identify the elements present by their characteristic core level binding energies in the survey spectrum.
-
Chemical State Analysis: Perform peak fitting and deconvolution of the high-resolution spectra to identify different chemical states. For sulfur, the S 2p peak for sulfide (S²⁻) is typically found at lower binding energies compared to sulfate (B86663) (SO₄²⁻), which appears at higher binding energies (~168-170 eV).[15][16] The La 3d spectrum often exhibits satellite peaks that can aid in identifying the oxidation state.
-
Quantitative Analysis: Calculate the atomic concentrations of the elements from the integrated peak areas of the high-resolution spectra, after correcting for their respective relative sensitivity factors (RSFs).
-
Morphological and Topographical Characterization
Atomic Force Microscopy (AFM)
AFM provides high-resolution, three-dimensional topographical information about the film's surface, allowing for the quantification of surface roughness and visualization of grain structure.[17][18][19]
| Parameter | Symbol | Description | Typical Value Range for LaS Thin Films |
| Average Roughness | Ra | The arithmetic average of the absolute values of the height deviations from the mean surface. | 1 - 10 nm |
| Root Mean Square Roughness | Rq (or RMS) | The root mean square average of the height deviations from the mean surface. | 1 - 15 nm |
Note: Roughness values are highly dependent on the deposition method and parameters.
-
Sample Preparation:
-
Mount a small piece of the LaS thin film sample onto a magnetic AFM sample disk using double-sided adhesive.
-
Ensure the sample is securely mounted and the surface is free from dust or debris.
-
-
Instrument Setup:
-
AFM Mode: Tapping mode (also known as intermittent contact mode) is generally preferred for thin film analysis to minimize sample damage.
-
Cantilever and Tip: Select a silicon cantilever with a sharp tip (radius < 10 nm) appropriate for high-resolution imaging.
-
Laser Alignment: Align the laser onto the back of the cantilever and position the reflected spot in the center of the photodiode detector.
-
-
Data Acquisition:
-
Scan Area: Start with a larger scan area (e.g., 5 µm x 5 µm) to get an overview of the surface morphology and then move to smaller scan sizes (e.g., 1 µm x 1 µm) for higher resolution imaging.
-
Scan Rate: Use a moderate scan rate (e.g., 1 Hz) to ensure accurate tracking of the surface features.
-
Feedback Gains: Optimize the integral and proportional gains to minimize imaging artifacts.
-
-
Data Analysis:
-
Image Processing: Use the AFM software to perform image flattening and plane fitting to remove tilt and bow from the raw data.
-
Roughness Analysis: Calculate the average roughness (Ra) and root mean square roughness (Rq) from the height data of a representative scan area.[20][21][22]
-
Grain Size Analysis: Use the particle analysis function in the software to estimate the average grain size and size distribution from the topographical image.
-
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and, when equipped with an Energy Dispersive X-ray (EDX) detector, to determine the elemental composition of the film.
-
Sample Preparation:
-
Surface Imaging: Mount the LaS thin film on an SEM stub using conductive carbon tape. For non-conductive films, a thin conductive coating (e.g., gold or carbon) may be sputtered onto the surface to prevent charging.
-
Cross-sectional Imaging: To view the film thickness and cross-sectional morphology, the sample needs to be carefully fractured or prepared using a focused ion beam (FIB) or cross-section polisher.[3][8][23][24][25] A common method is to score the back of the substrate and then cleave it.
-
-
Instrument Setup:
-
Electron Beam Energy: Use a low accelerating voltage (e.g., 1-5 kV) for surface imaging to enhance surface detail and reduce beam penetration. Higher voltages (e.g., 10-20 kV) are typically used for EDX analysis.
-
Detector: Use a secondary electron (SE) detector for topographical information and a backscattered electron (BSE) detector for compositional contrast.
-
Working Distance: A short working distance provides higher resolution.
-
-
Data Acquisition:
-
Imaging: Acquire images at various magnifications to observe the overall film uniformity, grain structure, and any surface defects.
-
EDX Analysis: Acquire an EDX spectrum from a representative area of the film to determine the elemental composition. EDX mapping can be used to visualize the spatial distribution of elements.
-
-
Data Analysis:
-
Image Interpretation: Analyze the SEM images to describe the surface morphology, including grain size, shape, and packing density.
-
Compositional Analysis: Use the EDX software to perform quantitative analysis of the elemental composition from the acquired spectra.
-
Transmission Electron Microscopy (TEM)
TEM provides high-resolution imaging of the film's microstructure, including grain boundaries, defects, and crystallinity. Selected Area Electron Diffraction (SAED) can be used to confirm the crystal structure.
-
Sample Preparation:
-
TEM sample preparation is a critical and often destructive process that requires creating an electron-transparent section of the thin film (typically < 100 nm thick).
-
Cross-sectional Sample: A common method is to use a focused ion beam (FIB) to mill out a thin lamella from the film and substrate.[26][27][28][29]
-
Plan-view Sample: For plan-view analysis, the substrate can be mechanically thinned and then ion milled from the backside until the film is electron transparent.[30]
-
-
Instrument Setup:
-
Accelerating Voltage: Typically operated at 200-300 kV.
-
Imaging Modes: Bright-field and dark-field imaging are used to visualize the microstructure. High-resolution TEM (HRTEM) can be used to image the crystal lattice.
-
-
Data Acquisition:
-
Imaging: Acquire images of the film's microstructure, focusing on grain size, grain boundaries, and any crystalline defects.
-
SAED: Obtain a SAED pattern from a selected area of the film to determine the crystal structure and orientation.
-
-
Data Analysis:
-
Image Analysis: Measure grain sizes and analyze the nature of defects from the TEM images.
-
Diffraction Pattern Indexing: Index the SAED pattern to confirm the crystal structure and lattice parameters determined by XRD.
-
Optical Properties: UV-Vis-NIR Spectroscopy
UV-Vis-NIR spectroscopy is used to determine the optical properties of the thin film, such as transmittance, absorbance, and the optical band gap energy (Eg).[19][31][32][33][34]
Quantitative Data Summary
| Property | Symbol | Typical Value for LaS Thin Films | Reference |
| Optical Band Gap | Eg | 2.0 - 2.5 eV (Direct) | [35] |
Experimental Protocol
-
Sample Preparation:
-
The LaS thin film should be deposited on a transparent substrate, such as quartz or glass.
-
A blank substrate of the same material should be used as a reference.
-
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis-NIR spectrophotometer.
-
Wavelength Range: Scan a wide wavelength range, typically from 200 nm to 2500 nm, to cover the UV, visible, and near-infrared regions.
-
Integrating Sphere: An integrating sphere accessory is recommended to collect both specular and diffuse transmittance/reflectance, which is especially important for films with some surface roughness.
-
-
Data Acquisition:
-
Baseline Correction: Perform a baseline correction with the reference substrate in the sample beam path.
-
Measurement: Measure the transmittance and/or reflectance spectra of the LaS thin film.
-
-
Data Analysis:
-
Calculate Absorption Coefficient (α): The absorption coefficient can be calculated from the absorbance (A) and the film thickness (t) using the formula: α = 2.303 * A / t.
-
Tauc Plot for Band Gap Determination: To determine the optical band gap, a Tauc plot is constructed. For a direct band gap semiconductor, a plot of (αhν)² versus photon energy (hν) should yield a linear region. The band gap energy (Eg) is determined by extrapolating the linear portion of the plot to the energy axis where (αhν)² = 0.[19]
-
Electrical Properties: Hall Effect Measurement
Hall effect measurements are used to determine key electrical properties of semiconducting thin films, including carrier type (n-type or p-type), carrier concentration, mobility, and resistivity.[2][36][37][38]
Quantitative Data Summary
| Property | Symbol | Description | Typical Values for LaS Thin Films |
| Carrier Type | - | Indicates whether the majority charge carriers are electrons (n-type) or holes (p-type). | p-type |
| Carrier Concentration | n or p | The number of charge carriers per unit volume. | 10¹⁷ - 10¹⁹ cm⁻³ |
| Mobility | µ | The ease with which charge carriers move through the material under an electric field. | 1 - 10 cm²/Vs |
| Resistivity | ρ | A measure of the material's opposition to the flow of electric current. | 10⁻² - 10¹ Ω·cm |
Note: Electrical properties are highly sensitive to stoichiometry, defects, and impurities.
Experimental Protocol
-
Sample Preparation:
-
Sample Geometry: The van der Pauw method is commonly used for thin films, which requires a square or cloverleaf-shaped sample with four ohmic contacts at the corners.[36][37][38]
-
Contact Deposition: Deposit small ohmic contacts (e.g., using silver paste or evaporated metal) at the four corners of the sample. Ensure the contacts are small and at the periphery of the sample.
-
-
Instrument Setup:
-
Four-Point Probe Setup: A system capable of sourcing a constant current and measuring the resulting voltage.
-
Magnetic Field: An electromagnet or permanent magnet to apply a magnetic field perpendicular to the film surface.
-
Temperature Control: A cryostat or heating stage can be used to perform temperature-dependent measurements.
-
-
Data Acquisition:
-
Resistivity Measurement (Zero Magnetic Field):
-
Apply a current (I) between two adjacent contacts (e.g., 1 and 2) and measure the voltage (V) between the other two contacts (3 and 4). This gives a resistance R₁₂,₃₄ = V₃₄ / I₁₂.
-
Cycle through all possible current-voltage configurations as prescribed by the van der Pauw method to obtain multiple resistance values.
-
-
Hall Voltage Measurement (With Magnetic Field):
-
Apply a current (I) between two opposite contacts (e.g., 1 and 3) and measure the voltage (V) between the other two contacts (2 and 4) with a known magnetic field (B) applied perpendicularly.
-
Reverse the direction of the current and the magnetic field and repeat the measurements to eliminate thermoelectric and misalignment voltage errors.
-
-
-
Data Analysis:
-
Calculate Sheet Resistance (Rs): Use the measured resistances in the van der Pauw equation to solve for the sheet resistance.
-
Calculate Resistivity (ρ): Multiply the sheet resistance by the film thickness (t): ρ = Rs * t.[39][40][41][42]
-
Calculate Hall Coefficient (RH): Calculate the Hall coefficient from the change in resistance with and without the magnetic field. The sign of the Hall coefficient indicates the carrier type (positive for p-type, negative for n-type).
-
Calculate Carrier Concentration (n or p): The carrier concentration is inversely proportional to the Hall coefficient: n (or p) = 1 / (q * RH), where q is the elementary charge.
-
Calculate Mobility (µ): The Hall mobility is calculated using the formula: µ = |RH| / ρ.
-
Visualization of Experimental Workflows
XRD Experimental Workflow
Caption: Workflow for XRD analysis of LaS thin films.
XPS Experimental Workflow
Caption: Workflow for XPS analysis of LaS thin films.
AFM Experimental Workflow
Caption: Workflow for AFM analysis of LaS thin films.
Hall Effect Measurement Workflow
Caption: Workflow for Hall effect measurement of LaS thin films.
References
- 1. Van der Pauw Measurements [microwaves101.com]
- 2. High temperature Hall measurement setup for thin film characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 5. Back-to-Basics tutorial: X-ray diffraction of thin films [dspace.mit.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Scherrer equation - Wikipedia [en.wikipedia.org]
- 11. [PDF] Determining Crystallite Size Using Scherrer Formula, Williamson-Hull Plot, and Particle Size with SEM | Semantic Scholar [semanticscholar.org]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Back-to-Basics tutorial: X-ray diffraction of thin films | CoLab [colab.ws]
- 14. ukm.my [ukm.my]
- 15. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Sulphur [xpsfitting.com]
- 16. Sulfur | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. spectraresearch.com [spectraresearch.com]
- 18. Thin Films Surface Roughness: Atomic Force Microscopy (AFM) [afm.oxinst.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. chalcogen.ro [chalcogen.ro]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Preparation of Cross-Sectional Membrane Samples for Scanning Electron Microscopy Characterizations Using a New Frozen Section Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nanoscience.com [nanoscience.com]
- 26. ethz.ch [ethz.ch]
- 27. researchgate.net [researchgate.net]
- 28. nanoscience.com [nanoscience.com]
- 29. JEOL USA blog | How do Ion Milling Systems Work? [jeolusa.com]
- 30. nuance.northwestern.edu [nuance.northwestern.edu]
- 31. agilent.com [agilent.com]
- 32. people.bath.ac.uk [people.bath.ac.uk]
- 33. Analyzing UV/Vis/NIR and Photo-Acoustic Spectra: A Note to the Band Gap of - | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 34. mmrc.caltech.edu [mmrc.caltech.edu]
- 35. Self-cleaning lanthanum doped cadmium sulfide thin films and linear/nonlinear optical properties [inis.iaea.org]
- 36. universitywafer.com [universitywafer.com]
- 37. Van der Pauw method - Wikipedia [en.wikipedia.org]
- 38. linseis.com [linseis.com]
- 39. Developing a theoretical relationship between electrical resistivity, temperature, and film thickness for conductors - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Electrical resistivity and conductivity - Wikipedia [en.wikipedia.org]
- 42. researchgate.net [researchgate.net]
Application Notes and Protocols for In-situ Monitoring of Lanthanum Sulfide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum sulfide (B99878) (La₂S₃) is a promising material with applications in various fields, including catalysis, thermoelectric devices, and as a component in infrared-transmitting glasses. The synthesis of high-purity, crystalline La₂S₃ often requires high temperatures and controlled atmospheres. Traditional post-synthesis characterization methods provide limited insight into the dynamic processes of nucleation, crystal growth, and phase transitions that occur during synthesis. In-situ monitoring techniques offer real-time analysis of these transformations, enabling a deeper understanding of the reaction mechanisms and facilitating the optimization of synthesis parameters for desired material properties.
This document provides detailed application notes and protocols for the in-situ monitoring of lanthanum sulfide synthesis using common analytical techniques: Raman Spectroscopy, X-ray Diffraction (XRD), and Differential Thermal Analysis/Thermogravimetric Analysis (DTA/TGA).
In-situ Monitoring Techniques
In-situ High-Temperature Raman Spectroscopy
In-situ Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules and crystal lattices, providing information on chemical bonding, phase transformations, and the formation of intermediates during a reaction.[1]
Application: To monitor the conversion of precursors (e.g., lanthanum oxide, lanthanum oxalate) to this compound in a reactive gas environment (e.g., H₂S). This technique can identify the formation of intermediate species such as oxysulfides (La₂O₂S) and track the progression of the sulfidation reaction.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a small amount of the lanthanum precursor powder (e.g., La₂O₃).
-
Press the powder into a small pellet or place it in a ceramic crucible suitable for high-temperature measurements.
-
Place the sample in a high-temperature reaction chamber equipped with a quartz window for laser access.
-
-
Instrument Setup:
-
Couple a Raman spectrometer to the high-temperature reaction chamber.
-
Use a long working distance objective to focus the laser onto the sample surface through the quartz window.
-
Select an appropriate laser wavelength (e.g., 532 nm or 785 nm) that minimizes fluorescence from the sample.
-
Connect a gas flow system to the reaction chamber to introduce the reactive gas (e.g., a mixture of H₂S in an inert carrier gas like Ar or N₂). Ensure proper safety measures are in place for handling toxic gases.
-
-
Data Acquisition:
-
Record an initial Raman spectrum of the precursor at room temperature.
-
Begin heating the sample to the desired reaction temperature at a controlled rate (e.g., 10 °C/min).
-
Simultaneously, introduce the reactive gas flow.
-
Continuously acquire Raman spectra at regular intervals (e.g., every 5-10 minutes) as the temperature increases and during the isothermal hold at the reaction temperature.
-
Monitor the spectra for the appearance of new peaks corresponding to lanthanum oxysulfide and this compound, and the disappearance of precursor peaks.
-
Data Presentation:
| Temperature (°C) | Time (min) | Key Raman Peaks (cm⁻¹) | Phase Identification |
| 25 | 0 | [Precursor Peaks] | Lanthanum Precursor |
| 400 | 40 | [Intermediate Peaks] | Lanthanum Oxysulfide |
| 600 | 60 | [Intermediate Peaks] | Lanthanum Oxysulfide |
| 800 | 80 | [Product Peaks] | α-La₂S₃ |
| 800 | 120 | [Product Peaks] | α-La₂S₃ |
Logical Workflow for In-situ Raman Spectroscopy:
In-situ Raman Spectroscopy Experimental Workflow.
In-situ High-Temperature X-ray Diffraction (HT-XRD)
In-situ HT-XRD is an indispensable tool for studying crystalline phase transformations, lattice parameter changes, and reaction kinetics in solid-state synthesis.[2]
Application: To monitor the solid-state reaction between lanthanum precursors and a sulfur source in real-time. This technique allows for the identification of different polymorphs of La₂S₃ (α, β, γ) and the determination of phase transition temperatures.
Experimental Protocol:
-
Sample Preparation:
-
Thoroughly mix stoichiometric amounts of fine lanthanum precursor powder and sulfur powder.
-
Place the powder mixture in a high-temperature XRD sample holder (e.g., a platinum or alumina (B75360) strip).
-
Mount the sample holder in a high-temperature reaction chamber compatible with an XRD instrument.
-
-
Instrument Setup:
-
Align the high-temperature chamber on the goniometer of the XRD instrument.
-
Ensure that the chamber has windows (e.g., beryllium or Kapton) that are transparent to X-rays.
-
Connect a vacuum pump or an inert gas supply (e.g., Argon) to the chamber to prevent oxidation.
-
-
Data Acquisition:
-
Record an initial XRD pattern of the reactant mixture at room temperature.
-
Begin heating the sample to the desired reaction temperature at a controlled rate (e.g., 5-10 °C/min).
-
Collect XRD patterns at regular temperature intervals (e.g., every 20-50 °C) or time intervals during isothermal holds.
-
Monitor the diffraction patterns for the appearance of new peaks corresponding to the different phases of this compound and the disappearance of reactant peaks.
-
Data Presentation:
| Temperature (°C) | Time (min) | Major Crystalline Phases Detected | Lattice Parameters (Å) |
| 25 | 0 | La, S | - |
| 300 | 55 | La, S, α-La₂S₃ (minor) | a=..., b=..., c=... |
| 600 | 115 | α-La₂S₃ | a=..., b=..., c=... |
| 900 | 175 | β-La₂S₃ | a=..., c=... |
| 1200 | 235 | γ-La₂S₃ | a=... |
Logical Workflow for In-situ HT-XRD:
In-situ HT-XRD Experimental Workflow.
In-situ Differential Thermal Analysis/Thermogravimetric Analysis (DTA/TGA)
DTA/TGA provides information about thermal events such as phase transitions, decomposition, and reactions involving mass changes.
Application: To determine the reaction temperatures, phase transition temperatures, and thermal stability of this compound during its synthesis. When coupled with a mass spectrometer (MS), it can identify the gaseous species evolved during the reaction.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the reactant mixture (lanthanum precursor and sulfur source) into a DTA/TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the sample crucible and a reference crucible in the DTA/TGA instrument.
-
Purge the furnace with an inert gas (e.g., Argon) to provide a controlled atmosphere.
-
If using a coupled MS, ensure the transfer line is heated to prevent condensation of evolved gases.
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Simultaneously record the temperature difference between the sample and reference (DTA), the sample weight (TGA), and the mass spectra of evolved gases (if MS is coupled).
-
Analyze the DTA curve for endothermic and exothermic peaks, which indicate thermal events.
-
Analyze the TGA curve for weight loss or gain, corresponding to decomposition or reaction with the atmosphere.
-
Data Presentation:
| Temperature (°C) | DTA Event | TGA Weight Change (%) | Evolved Gas (m/z) | Interpretation |
| 150-250 | Endotherm | -5% | 18 (H₂O) | Dehydration of precursor |
| 450-600 | Exotherm | -10% | 64 (SO₂) | Onset of sulfidation |
| 850 | Endotherm | 0% | - | α → β phase transition |
| 1150 | Endotherm | 0% | - | β → γ phase transition |
Signaling Pathway for Thermal Events in La₂S₃ Synthesis:
Thermal events during this compound synthesis.
Conclusion
In-situ monitoring techniques provide invaluable real-time data on the synthesis of this compound. By employing in-situ Raman spectroscopy, HT-XRD, and DTA/TGA, researchers can gain a comprehensive understanding of reaction pathways, intermediate phases, and phase transitions. This knowledge is crucial for optimizing synthesis conditions to produce La₂S₃ with desired purity, crystallinity, and phase composition for advanced applications. The protocols and data presentation formats provided herein offer a standardized approach for conducting and reporting in-situ studies on the synthesis of this compound and other related materials.
References
Application Notes and Protocols: Functionalization of Lanthanum Sulfide Quantum Dots for Biomedical Applications
A Note to the Researcher: Extensive research into the synthesis and biomedical application of lanthanum sulfide (B99878) (LaS) quantum dots (QDs) reveals that this is an emerging area of materials science. As of late 2025, detailed and standardized protocols for the synthesis, functionalization, and specific biomedical applications of LaS QDs are not yet widely established in scientific literature. The information that is available often pertains to lanthanide-doped nanoparticles or other metal sulfide quantum dots (e.g., those based on cadmium or zinc).
The following application notes and protocols are therefore provided as a generalized guide, based on established methodologies for other sulfide-based quantum dots. These protocols should be considered as a starting point for the research and development of lanthanum sulfide quantum dots in biomedical applications and will require significant optimization and characterization for this specific material.
Introduction to this compound Quantum Dots in Biomedicine
Lanthanide-based nanomaterials are of growing interest in the biomedical field due to their unique optical and magnetic properties.[1][2] this compound (LaS) quantum dots are anticipated to possess favorable characteristics, such as photoluminescence, which could be harnessed for bioimaging and as traceable drug delivery vehicles.[3][4] However, to be effective in a biological system, these nanoparticles must be surface-functionalized to ensure stability in aqueous solutions, biocompatibility, and the ability to be conjugated with bioactive molecules.[1] This document outlines generalized protocols for the functionalization of sulfide-based quantum dots and their application in bioimaging and drug delivery, with specific considerations for this compound.
Synthesis of this compound Nanoparticles
Protocol 2.1: Hydrothermal Synthesis of Metal Sulfide Nanoparticles
This protocol is a generalized starting point and will require significant optimization for the synthesis of LaS QDs with desired properties.
Materials:
-
Lanthanum (III) salt (e.g., Lanthanum chloride)
-
Sulfur source (e.g., Sodium sulfide, Thioacetamide)
-
Capping agent/solvent (e.g., Oleylamine, Oleic acid)
-
Ethanol
-
Deionized water
Equipment:
-
Three-neck flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
In a three-neck flask, dissolve the lanthanum (III) salt in the chosen solvent and capping agent.
-
Degas the mixture by heating under vacuum to remove water and oxygen.
-
Switch to an inert atmosphere (N2 or Ar).
-
In a separate vial, dissolve the sulfur source in a suitable solvent under an inert atmosphere.
-
Rapidly inject the sulfur precursor into the hot lanthanum solution with vigorous stirring. The reaction temperature will need to be optimized (typically between 150-300°C) to control the size and properties of the resulting nanoparticles.
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes). The growth time will influence the final size of the quantum dots.
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent like ethanol.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in a non-polar solvent like toluene.
-
Repeat the precipitation and re-dispersion steps multiple times to purify the nanoparticles.
-
Store the purified nanoparticles in a non-polar solvent under an inert atmosphere.
Characterization: The synthesized nanoparticles should be characterized using techniques such as:
-
Transmission Electron Microscopy (TEM): To determine size, shape, and dispersity.
-
X-ray Diffraction (XRD): To confirm the crystalline structure.
-
UV-Vis and Photoluminescence Spectroscopy: To determine the optical properties, including excitation and emission spectra.[6]
Surface Functionalization for Aqueous Dispersibility
As-synthesized LaS QDs are typically hydrophobic and require surface modification to be used in biological systems. A common strategy is to coat the nanoparticles with an amphiphilic polymer, such as polyethylene (B3416737) glycol (PEG).
Protocol 3.1: PEGylation of Hydrophobic Quantum Dots
Materials:
-
Purified hydrophobic LaS QDs in toluene
-
Amphiphilic polymer (e.g., DSPE-PEG, with a functional group like amine or carboxyl for further conjugation)
-
Chloroform
-
Deionized water
-
Phosphate-buffered saline (PBS)
Equipment:
-
Rotary evaporator
-
Ultrasonicator (probe or bath)
-
Filtration system (e.g., syringe filters)
Procedure:
-
In a round-bottom flask, mix the purified LaS QDs in toluene with the amphiphilic polymer dissolved in chloroform. The ratio of QDs to polymer will need to be optimized.
-
Remove the organic solvents using a rotary evaporator to form a thin film.
-
Rehydrate the film with deionized water or PBS by sonicating the mixture until a clear, stable aqueous dispersion is formed.
-
Filter the aqueous solution through a syringe filter (e.g., 0.22 µm) to remove any large aggregates.
-
The resulting PEGylated LaS QDs should be stable in aqueous solution.
Characterization of Functionalized QDs:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess colloidal stability.
-
Zeta Potential: To determine the surface charge.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the polymer coating.
-
Photoluminescence Spectroscopy: To assess the impact of functionalization on the quantum yield.
Bioconjugation for Targeted Applications
To target specific cells or tissues, the functionalized LaS QDs can be conjugated to biomolecules such as antibodies, peptides, or small molecules. A common method for this is carbodiimide (B86325) chemistry, which links amine groups on a biomolecule to carboxyl groups on the QD surface.
Protocol 4.1: EDC/NHS Coupling of an Antibody to Carboxylated QDs
Materials:
-
Carboxyl-functionalized LaS QDs in an appropriate buffer (e.g., MES buffer, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Targeting antibody (e.g., Trastuzumab for HER2-positive cells)[7][8]
-
Quenching solution (e.g., hydroxylamine (B1172632) or glycine)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Disperse the carboxyl-functionalized LaS QDs in MES buffer.
-
Add EDC and NHS to the QD solution to activate the carboxyl groups. The molar excess of EDC and NHS will need to be optimized. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the targeting antibody to the activated QD solution. The pH may need to be adjusted to be optimal for the antibody (typically pH 7.2-8.0).
-
Allow the conjugation reaction to proceed for several hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching solution to deactivate any unreacted NHS-esters.
-
Purify the antibody-conjugated QDs from unconjugated antibodies and excess reagents using size exclusion chromatography or dialysis.
Biomedical Applications: Experimental Protocols
The following are generalized protocols for the use of functionalized LaS QDs in bioimaging and as a drug delivery vehicle.
Protocol 5.1: In Vitro Cell Imaging
Materials:
-
Antibody-conjugated LaS QDs
-
Cell culture medium
-
Targeted cancer cell line (e.g., SK-BR-3 for HER2 targeting) and a control cell line
-
Fluorescence microscope
Procedure:
-
Plate the target and control cells in a suitable imaging dish and allow them to adhere overnight.
-
Incubate the cells with the antibody-conjugated LaS QDs at a predetermined concentration for a specific duration (e.g., 1-4 hours).
-
Wash the cells with PBS to remove any unbound QDs.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the LaS QDs.
-
Assess the specificity of targeting by comparing the fluorescence intensity between the target and control cell lines.
Protocol 5.2: Drug Loading and Release (Conceptual)
Functionalized LaS QDs can be designed to carry therapeutic agents. For instance, a drug could be conjugated to the surface of the QDs.
Drug Loading:
-
A drug with a suitable functional group (e.g., an amine) can be conjugated to carboxylated QDs using the EDC/NHS chemistry described in Protocol 4.1.
-
Alternatively, a hydrophobic drug can be encapsulated within a lipid-based coating on the QDs.
Drug Release Study (Conceptual):
-
Incubate the drug-loaded QDs in a release buffer (e.g., PBS at different pH values to simulate physiological and tumor environments).
-
At various time points, separate the QDs from the buffer (e.g., by centrifugation or dialysis).
-
Quantify the amount of drug released into the buffer using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
Quantitative Data Summary
As there is a lack of specific data for this compound quantum dots, the following table provides a template for the types of quantitative data that should be collected and reported for a novel quantum dot system.
| Parameter | Expected Range/Value | Method of Measurement |
| Core Nanoparticle Size | 2-10 nm | TEM |
| Hydrodynamic Diameter | 15-100 nm (post-functionalization) | DLS |
| Zeta Potential | -30 to +30 mV (depending on surface group) | Electrophoretic Light Scattering |
| Photoluminescence Maxima | To be determined | Photoluminescence Spectroscopy |
| Quantum Yield | To be determined | Comparative method with a standard dye |
| Drug Loading Capacity (%) | To be determined | HPLC, UV-Vis Spectroscopy |
| In Vitro Cytotoxicity (IC50) | To be determined | MTT assay, LDH assay |
Visualization Diagrams
Experimental Workflow for Functionalization and Targeting
Caption: Workflow for LaS QD functionalization.
Signaling Pathway for Targeted Drug Delivery (Conceptual)
Caption: Targeted drug delivery pathway.
Safety and Toxicity Considerations
The cytotoxicity of quantum dots is a significant concern for biomedical applications.[9][10][11] While lanthanide-based materials are generally considered to have lower toxicity than heavy metals like cadmium, a thorough toxicological assessment of LaS QDs is essential.[9]
Key aspects to evaluate include:
-
Material Composition: The inherent toxicity of lanthanum and sulfide ions.
-
Surface Coating: The biocompatibility of the chosen polymer coating. A stable coating is crucial to prevent the degradation of the QD core and the release of potentially toxic ions.[12]
-
Size and Concentration: The dose-dependent toxicity of the nanoparticles.
Recommended Assays:
-
In Vitro Cytotoxicity: Using assays such as MTT or LDH release on relevant cell lines.[9]
-
Reactive Oxygen Species (ROS) Generation: To assess oxidative stress.
-
In Vivo Biocompatibility: Studies in animal models to evaluate biodistribution, clearance, and long-term effects.
Disclaimer: The provided protocols are intended for informational purposes and as a starting point for research. They are based on general knowledge of nanoparticle synthesis and functionalization and have not been validated for this compound quantum dots specifically. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical Applications of Quantum Dots: Overview, Challenges, and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Lanthanide-Doped SPIONs Bioconjugation with Trastuzumab for Potential Multimodal Anticancer Activity and Magnetic Hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting the cytotoxicity of quantum dots: an in-depth overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 11. researchgate.net [researchgate.net]
- 12. Probing the Cytotoxicity Of Semiconductor Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lanthanum Sulfide-Based Heterostructures in Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, fabrication, and characterization of lanthanum sulfide (B99878) (LaS)-based heterostructures for various electronic device applications. While direct literature on complex LaS-based heterostructure devices is emerging, this document combines established protocols for LaS synthesis with fabrication techniques from related lanthanide compounds to provide practical guidance for researchers.
Introduction to Lanthanum Sulfide Heterostructures
This compound (LaS) is a rare-earth semiconductor that has garnered interest for its potential applications in electronics and optoelectronics.[1] Its properties can be tuned by varying its stoichiometry, leading to materials ranging from insulators (La₂S₃) to metals.[2] The formation of heterostructures by interfacing LaS with other semiconductors allows for the engineering of band alignments, which is crucial for designing high-performance electronic devices.[3][4] Potential applications of LaS-based heterostructures include field-effect transistors (FETs), photodetectors, and memory devices.
Synthesis of this compound Thin Films and Nanostructures
Several methods have been successfully employed for the synthesis of this compound thin films and nanostructures. The choice of method depends on the desired film quality, morphology, and scalability.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Precursors | Typical Deposition/Reaction Conditions | Advantages | Disadvantages |
| Spray Pyrolysis | Lanthanum Chloride (LaCl₃), Thioacetamide (CH₃CSNH₂) or Thiourea (SC(NH₂)₂) | Substrate Temperature: 250-400°C; Solution Concentration: 0.05 M | Simple, low-cost, suitable for large-area deposition | Film quality may be lower than vacuum-based techniques |
| Hydrothermal Method | Lanthanum Chloride (LaCl₃), Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | Temperature: 120-200°C; Time: 12-24 hours; pH: 7.0-8.5 | Good crystallinity, controllable morphology | High pressure, longer reaction times |
| Metal-Organic Chemical Vapor Deposition (MOCVD) | [La(bipy)(S₂CNEt₂)₃] | Substrate Temperature: 400-500°C | High-quality, uniform films | Requires specialized equipment and volatile precursors |
| Pulsed Laser Deposition (PLD) | LaS target | Substrate Temperature: Room temperature to 600°C; Vacuum: ~10⁻⁶ Torr | Stoichiometric transfer of complex materials | Can create particulates on the film surface |
Experimental Protocols: Synthesis
Protocol 2.1: Spray Pyrolysis of this compound Thin Films
This protocol is adapted from studies on the spray pyrolysis of LaS films.[5][6]
Objective: To deposit a polycrystalline LaS thin film on a glass substrate.
Materials:
-
Lanthanum (III) chloride heptahydrate (LaCl₃·7H₂O)
-
Thioacetamide (CH₃CSNH₂)
-
Deionized (DI) water
-
Glass substrates
-
Nitrogen gas (carrier)
Equipment:
-
Spray pyrolysis system with a spray nozzle, substrate heater, and temperature controller.
-
Syringe pump
-
Fume hood
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.05 M aqueous solution of LaCl₃·7H₂O.
-
Prepare a 0.05 M aqueous solution of thioacetamide.
-
Mix the two solutions in a 1:1 volume ratio to obtain the final precursor solution.
-
-
Substrate Preparation:
-
Clean the glass substrates sequentially with detergent, DI water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
-
Deposition:
-
Place the cleaned substrate on the heater of the spray pyrolysis setup and set the temperature to 350°C.
-
Fill the precursor solution into a syringe and mount it on the syringe pump.
-
Set the spray rate to 5 ml/hr.
-
Use nitrogen as the carrier gas with a pressure of 1 kg/cm ².
-
Position the spray nozzle 30 cm above the substrate.
-
Start the spray deposition process and continue for the desired duration to achieve the target film thickness.
-
After deposition, allow the substrate to cool down to room temperature naturally.
-
Workflow Diagram for Spray Pyrolysis:
Caption: Workflow for LaS thin film deposition by spray pyrolysis.
Protocol 2.2: Hydrothermal Synthesis of this compound Nanostructures
This protocol is based on a patented method for preparing La₂S₃ microcrystals.[3][7]
Objective: To synthesize La₂S₃ microcrystals with a sheet-like morphology.
Materials:
-
Lanthanum (III) chloride heptahydrate (LaCl₃·7H₂O)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Ammonia (B1221849) solution
-
DI water
-
Absolute ethanol (B145695)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Microwave hydrothermal reactor or conventional oven
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Dissolve 3-6 mmol of LaCl₃·7H₂O in 30-60 mL of DI water (Solution A).
-
Dissolve 1.5-4.5 mmol of Na₂S₂O₃·5H₂O in 10-30 mL of DI water (Solution B).
-
Add Solution A to Solution B while stirring.
-
Adjust the pH of the resulting solution to 7.0-8.5 using ammonia solution (Solution C).
-
-
Hydrothermal Reaction:
-
Transfer Solution C into a Teflon-lined autoclave.
-
Seal the autoclave and place it in a microwave hydrothermal reactor or a conventional oven.
-
Heat the autoclave to 150°C and maintain for 12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Product Collection and Cleaning:
-
Open the autoclave and collect the precipitate by centrifugation.
-
Wash the product sequentially with DI water and absolute ethanol three times.
-
Dry the final product in an oven at 60°C for 4 hours.
-
Workflow Diagram for Hydrothermal Synthesis:
Caption: Workflow for hydrothermal synthesis of LaS nanostructures.
Fabrication of this compound-Based Heterostructure Devices
Detailed protocols for LaS-based heterostructure electronic devices are scarce. Therefore, the following protocols are proposed based on established fabrication techniques for related thin-film devices, such as those using lanthanum boride (LaBₓ) and other metal sulfides.[8]
Protocol 3.1: Proposed Fabrication of a LaS/Si Heterojunction Photodetector
Objective: To fabricate a simple p-LaS/n-Si heterojunction photodetector.
Materials:
-
n-type Silicon (Si) wafer
-
LaS thin film (prepared by a suitable method like PLD or sputtering for better interface quality)
-
Aluminum (Al) pellets for thermal evaporation
-
Hydrofluoric acid (HF) solution (5%)
Equipment:
-
Thin film deposition system (e.g., Pulsed Laser Deposition)
-
Thermal evaporator
-
Shadow masks
-
Probe station with a semiconductor device analyzer
-
Light source (e.g., solar simulator or monochromatic laser)
Procedure:
-
Substrate Preparation:
-
Clean the n-Si wafer using a standard RCA cleaning procedure.
-
Dip the wafer in a 5% HF solution for 1 minute to remove the native oxide layer just before loading into the deposition chamber.
-
-
LaS Deposition:
-
Deposit a thin film of p-type LaS (e.g., 100 nm) onto the cleaned n-Si substrate using PLD or sputtering. The p-type nature of LaS has been reported in some studies.[6]
-
-
Contact Deposition:
-
Deposit a top circular contact of Aluminum (Al) onto the LaS film through a shadow mask using thermal evaporation. This will serve as the top electrode.
-
Deposit a bottom contact of Al on the backside of the Si wafer to form an ohmic contact.
-
-
Device Isolation (Optional):
-
If multiple devices are fabricated on the same wafer, mesa isolation can be performed using photolithography and etching to define individual device areas.
-
Device Fabrication Workflow:
Caption: Proposed workflow for LaS/Si photodetector fabrication.
Characterization of this compound Heterostructures
A combination of structural, morphological, optical, and electrical characterization techniques is essential to evaluate the properties of LaS films and the performance of heterostructure devices.
Table 2: Characterization Techniques for LaS Heterostructures
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, crystallite size. |
| Scanning Electron Microscopy (SEM) | Surface morphology, film thickness, cross-sectional imaging. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and stoichiometry. |
| UV-Vis Spectroscopy | Optical transmittance, absorbance, and bandgap energy. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and valence band maximum for band alignment determination.[9] |
| Kelvin Probe Force Microscopy (KPFM) | Work function and surface potential mapping to determine band alignment.[10][11] |
| Current-Voltage (I-V) Measurements | Diode characteristics, transistor output and transfer curves, photoresponse. |
| Capacitance-Voltage (C-V) Measurements | Carrier concentration, built-in potential, and interface trap density. |
| Transient Photocurrent (TPC) Spectroscopy | Carrier lifetime, charge transport, and recombination dynamics in photodetectors.[12][13] |
Experimental Protocols: Characterization
Protocol 4.1: Band Alignment Characterization using XPS
Objective: To determine the valence band offset (VBO) of a LaS/Si heterojunction.
Procedure:
-
Sample Preparation: Prepare three samples:
-
A thick LaS film on a Si substrate.
-
A bare Si substrate.
-
A thin LaS film on a Si substrate (thin enough to detect core levels from both LaS and Si).
-
-
XPS Analysis:
-
Acquire high-resolution XPS spectra for the La 3d and S 2p core levels and the valence band region for the thick LaS film.
-
Acquire the Si 2p core level and valence band maximum for the bare Si substrate.
-
Acquire the La 3d, S 2p, and Si 2p core level spectra for the thin LaS/Si heterostructure.
-
-
Data Analysis:
-
Determine the binding energies of the core levels and the valence band maximum (VBM) for the bulk materials.
-
Calculate the VBO using the following equation: ΔEᵥ = (ESi 2p - EVBM)Si - (ELa 3d - EVBM)LaS - ΔECL where ΔECL = (ESi 2p - ELa 3d)interface is the difference in core level binding energies at the heterojunction interface.
-
Logical Diagram for Band Alignment Determination:
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Band offset - Wikipedia [en.wikipedia.org]
- 4. Heterojunction Band Alignment [personal.utdallas.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. "XPS Study of Calcium this compound Ceramics" by Brian E. Butkus [stars.library.ucf.edu]
- 10. Kelvin Probe Force Microscopy under Ambient Conditions | ORNL [ornl.gov]
- 11. Kelvin Probe Force Microscopy: Developments and Applications | NIST [nist.gov]
- 12. Transient photocurrent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lanthanum Sulfide Thermoelectrics: Technical Support Center
This technical support center provides researchers and scientists with troubleshooting guides, frequently asked questions (FAQs), and key experimental data for optimizing the thermoelectric performance of lanthanum sulfide (B99878) (LaSₓ) materials.
Frequently Asked Questions (FAQs)
Q1: What makes lanthanum sulfide a promising high-temperature thermoelectric material? A1: Lanthanum sulfides, particularly in the non-stoichiometric γ-phase (La₃₋ₓS₄, or LaSᵧ where 1.33 < y < 1.50), are promising for high-temperature applications (up to 1300°C) due to their favorable thermoelectric properties.[1][2] They behave as n-type extrinsic semiconductors where the carrier concentration can be controlled by adjusting the stoichiometry (the ratio of Lanthanum to Sulfur).[3][4][5] This allows for the optimization of the power factor and overall thermoelectric figure of merit, ZT.
Q2: How does stoichiometry (the value of 'y' in LaSᵧ) affect its thermoelectric properties? A2: The stoichiometry is a critical parameter for optimizing performance. The Seebeck coefficient (α) and electrical resistivity (ρ) vary significantly with composition.[1] Generally, as the composition moves from LaS₁.₄₈ towards LaS₁.₃₅, the power factor (α²/ρ) increases, especially with higher temperatures.[2] However, the thermal conductivity (κ) remains relatively constant across this stoichiometric range.[1] This means performance can be tuned by finding the composition that maximizes the power factor.[1]
Q3: What is the primary mechanism for charge transport in γ-La₃₋ₓS₄? A3: In the γ-phase La₃₋ₓS₄ system, the material behaves as a degenerate extrinsic semiconductor over a wide temperature range (300 to 1400 K).[3][4][5] The charge carrier concentration is directly controlled by the number of lanthanum vacancies (represented by 'x') in the crystal lattice.[4][5] These vacancies act as self-dopants, making stoichiometry a key tool for tuning electronic properties.
Q4: What role does doping with other elements play in performance optimization? A4: Doping is a common strategy to further enhance the thermoelectric properties of this compound. Substituting trivalent La³⁺ with divalent elements like Europium (Eu), Ytterbium (Yb), Calcium (Ca), or Strontium (Sr) can modify the electron concentration, altering the Seebeck coefficient and electrical resistivity.[6][7] This can lead to an improved figure-of-merit compared to the binary this compound system.[7] Doping can also introduce point defects that scatter phonons, which helps to reduce lattice thermal conductivity.[8]
Q5: Why is oxygen contamination a significant issue during synthesis and processing? A5: this compound is highly susceptible to oxidation, especially at the high temperatures required for synthesis and sintering. The presence of oxygen can lead to the formation of secondary phases, such as β-La₂S₃, often found at grain boundaries.[9] These oxide or oxysulfide phases can degrade the material's thermoelectric properties and must be minimized by handling powders in an inert atmosphere (e.g., a helium-filled glove box) and using vacuum hot-pressing or similar techniques.[7][9]
Troubleshooting Guide
Problem: The measured figure of merit (ZT) for my LaSᵧ sample is lower than literature values.
-
Possible Cause 1: Incorrect Stoichiometry.
-
Solution: The thermoelectric properties of LaSᵧ are highly sensitive to the La:S ratio.[1] Verify the composition of your starting materials and the final sintered product using techniques like X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS). The optimal composition for the figure-of-merit often involves a trade-off between the Seebeck coefficient and electrical resistivity.[3][6]
-
-
Possible Cause 2: Oxygen Contamination.
-
Possible Cause 3: Low Sample Density / High Porosity.
-
Solution: Porosity can increase electrical resistivity and decrease thermal conductivity, complicating performance optimization. Use consolidation techniques designed to achieve high density (>90%), such as pressure-assisted reaction sintering or hot pressing.[7][10] Optimize sintering parameters (temperature, pressure, time) for your specific powder characteristics.
-
-
Possible Cause 4: Measurement Errors.
-
Solution: High-temperature thermoelectric measurements are complex. Ensure proper thermal and electrical contacts between the sample and the measurement probes. Calibrate your equipment using a standard reference material. Be mindful of radiative heat losses at high temperatures, which can lead to inaccuracies in thermal conductivity measurements.
-
Problem: My sintered LaSᵧ pellet is brittle and mechanically unstable.
-
Possible Cause 1: Incomplete Sintering.
-
Solution: Increase the sintering temperature or duration to improve necking between grains and increase density. Be cautious not to exceed the material's decomposition temperature. The use of pressure-assisted sintering methods is highly recommended.[7]
-
-
Possible Cause 2: Large Grain Size.
-
Solution: Start with finer precursor powders (<150 mesh) to promote better sintering and result in a finer final grain structure.[9] Techniques like ball milling can be used to reduce the initial particle size.
-
-
Possible Cause 3: Presence of Secondary Phases.
-
Solution: As identified by XRD, secondary phases can introduce stress at grain boundaries.[9] Re-evaluate your synthesis process to ensure phase purity. This often relates back to controlling stoichiometry and minimizing oxygen contamination.
-
Data Presentation: Effect of Stoichiometry and Doping
The following tables summarize the impact of composition on the key thermoelectric properties of γ-phase this compound and its doped variants at 1000°C.
Table 1: Thermoelectric Properties of Binary LaSᵧ at 1000°C
| Composition (y in LaSᵧ) | Seebeck Coefficient (μV/K) | Electrical Resistivity (mΩ·cm) | Est. Thermal Conductivity (W/m·K) | Figure of Merit, ZT (approx.) |
|---|---|---|---|---|
| 1.35 | High | High | ~2.0 | Moderate |
| 1.42 | Moderate | Moderate | ~2.0 | ~0.71 (at 1000°C) |
| 1.48 | Lower | Lower | ~2.0 | ~0.64 (at 1000°C) |
Data compiled from conceptual trends and values reported in literature.[2][3][9]
Table 2: Effect of Doping on Figure of Merit (Z) in La₃₋ₓMₓS₄ at 1000°C
| Dopant (M) | Composition (x) | Figure of Merit, Z (x 10⁻³ K⁻¹) |
|---|---|---|
| None (Binary LaSᵧ) | (y=1.452) | 0.45 |
| Eu | 0.7 | 0.6 |
| Yb | 0.7 | 0.6 |
| Ca | 0.6 | 0.4 |
| Sr | 0.6 | 0.4 |
Data adapted from Gschneidner et al.[7]
Experimental Protocols
Protocol: Pressure-Assisted Reaction Sintering (PARS) of Doped this compound
This protocol describes a common method for synthesizing dense pellets of doped this compound, adapted from procedures described in the literature.[7][9]
1. Precursor Preparation (Inert Atmosphere)
- Obtain high-purity powders of La₂S₃, the dopant sulfide (e.g., CaS, SrS), and LaH₃. All powders should be finely ground (<150 mesh).[9]
- Inside a helium-filled glovebox, weigh stoichiometric amounts of the precursor powders according to the desired final composition (e.g., La₂.₄Sr₀.₆S₄).
- Thoroughly mix the powders using an agate mortar and pestle for 15-20 minutes to ensure homogeneity.
2. Die Loading (Inert Atmosphere)
- Transfer the mixed powder into a graphite (B72142) die assembly.
- Distribute the powder evenly within the die cavity.
- Place the assembly into a sealed container for transfer from the glovebox to the hot press.
3. Hot Pressing
- Quickly transfer the die assembly to the vacuum hot press to minimize air exposure.
- Evacuate the chamber to a high vacuum (< 10⁻⁵ Torr).
- Apply an initial low pressure to the sample (e.g., 5 MPa).
- Begin heating the sample to the target sintering temperature (e.g., 1450°C) over a period of 2-3 hours.
- As the temperature increases above 800°C, gradually increase the pressure to the final value (e.g., 30-35 MPa).[7]
- Hold the sample at the target temperature and pressure for a duration of 1-2 hours to allow for reaction and densification.[7]
4. Cooling and Sample Retrieval
- After the hold time, turn off the heating elements and allow the sample to cool slowly to room temperature under vacuum. This can take several hours.
- Once cooled, release the pressure and vent the chamber with an inert gas (e.g., Argon).
- Carefully remove the die assembly and extract the densified pellet, preferably inside an inert atmosphere glovebox.
5. Post-Sintering Characterization
- Cut and polish the pellet for characterization.
- Perform XRD to confirm the crystal structure (e.g., Th₃P₄-type) and check for secondary phases.
- Use SEM and EDS to analyze the microstructure, grain size, and elemental distribution.
- Measure density using the Archimedes method to determine the level of consolidation.
- Proceed with thermoelectric property measurements (Seebeck coefficient, electrical resistivity, and thermal conductivity).
Visualizations
Caption: Experimental workflow for LaSₓ synthesis and characterization.
Caption: Key parameter relationships for optimizing ZT in LaSₓ.
Caption: Troubleshooting flowchart for diagnosing low ZT values.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. osti.gov [osti.gov]
- 8. hpstar.ac.cn [hpstar.ac.cn]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Novel Synthesis and Processing of Lanthanum Telluride (La3-xTe4) Thin Films via Electrophoretic Deposition and Ultrafast High-Temperature Sintering for Advanced High-Temperature Thermoelectric Device Applications [escholarship.org]
Technical Support Center: Synthesis of Lanthanum Sulfide (La₂S₃)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lanthanum sulfide (B99878) (La₂S₃). The primary focus is on addressing the common issue of lanthanum oxysulfide (La₂O₂S) formation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during La₂S₃ synthesis, particularly the formation of the undesirable La₂O₂S impurity.
Q1: My final product, characterized by X-ray Diffraction (XRD), shows the presence of La₂O₂S peaks. What are the likely causes?
A1: The presence of lanthanum oxysulfide (La₂O₂S) is almost always due to an oxygen source contaminating the reaction. The primary culprits are:
-
Hygroscopic Precursor: The most common precursor, lanthanum oxide (La₂O₃), is highly hygroscopic. It readily absorbs atmospheric moisture (H₂O) to form lanthanum hydroxide (B78521) [La(OH)₃]. Upon heating, this hydroxide can decompose in a way that provides a source of oxygen for the formation of the stable La₂O₂S phase.
-
Incomplete Inert Atmosphere: Leaks in the reaction setup (e.g., furnace tube, gas lines) can allow atmospheric oxygen (O₂) to enter the system at high temperatures, leading to the formation of the oxysulfide.
-
Contaminated Carrier Gas: The inert gas (e.g., Argon, Nitrogen) used to purge the system may contain oxygen or moisture impurities.
-
Insufficient Sulfidation: The sulfidation time or temperature may not have been sufficient to fully convert the intermediate oxysulfide species to the final sulfide product.
Q2: My final product is a pale yellow or off-white powder, not the expected color of pure La₂S₃. What does this indicate?
A2: Pure lanthanum sulfide phases have characteristic colors (e.g., γ-La₂S₃ is often a reddish-brown or dark color). A pale yellow, tan, or off-white coloration is a strong visual indicator of significant La₂O₂S contamination. Lanthanum oxysulfide is a white/pale-colored material, and its presence will lighten the color of the final product.
Q3: I've followed the protocol, but my reaction yield is consistently low. Could this be related to La₂O₂S formation?
A3: Yes, it can be. If a significant portion of your lanthanum precursor is converted to La₂O₂S instead of La₂S₃, the yield of the desired product will naturally be lower. Furthermore, if the reaction conditions are not optimal, some of the precursor may remain unreacted, or volatile lanthanum-containing species could be lost at very high temperatures, though this is less common.
Q4: How can I minimize or eliminate the formation of La₂O₂S?
A4: Preventing La₂O₂S formation requires careful control over the experimental conditions to eliminate all possible sources of oxygen.
-
Precursor Preparation:
-
Dry the La₂O₃ precursor under vacuum at a high temperature (e.g., 800-900 °C) for several hours immediately before use.
-
Handle the dried precursor exclusively in an inert atmosphere (e.g., inside a glovebox) to prevent re-exposure to moisture.
-
-
System Integrity:
-
Thoroughly leak-check your furnace and gas delivery system before starting the synthesis.
-
Purge the entire system with a high-purity inert gas for an extended period to remove all traces of air and moisture.
-
-
Gas Purity:
-
Use high-purity (≥99.998%) inert and reactive gases (H₂S or CS₂).
-
Consider using an in-line oxygen/moisture trap for your carrier gas as an additional precaution.
-
-
Reaction Parameters:
-
Ensure a sufficient flow rate and concentration of your sulfur source (H₂S or CS₂).
-
Optimize the reaction temperature and duration. Higher temperatures and longer reaction times generally favor the complete conversion to La₂S₃.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing phase-pure La₂S₃?
A1: One of the most common and effective methods is the high-temperature sulfidation of high-purity, anhydrous lanthanum oxide (La₂O₃) using a flow of hydrogen sulfide (H₂S) gas or carbon disulfide (CS₂) vapor, typically diluted in an inert carrier gas like argon or nitrogen.
Q2: What are the different polymorphs of La₂S₃, and how are they obtained?
A2: this compound exists in three main polymorphs: α (orthorhombic), β (tetragonal), and γ (cubic). The formation of these phases is temperature-dependent. The α-phase is typically formed at lower temperatures, transitioning to the β-phase at intermediate temperatures (around 900-1400 °C), and finally to the desired γ-phase at higher temperatures (>1400 °C). The γ-phase is often sought for applications like transparent ceramics.
Q3: How can I quantitatively determine the amount of La₂O₂S impurity in my La₂S₃ sample?
A3: The most common method for quantitative phase analysis of crystalline materials is X-ray Diffraction (XRD) coupled with Rietveld refinement. This method involves fitting the entire experimental XRD pattern with calculated patterns based on the known crystal structures of La₂S₃ and La₂O₂S. The relative weight fractions of each phase can be determined with good accuracy from the refinement results. Alternatively, methods using internal standards or the Reference Intensity Ratio (RIR) can be employed.
Q4: Are there any safety precautions I should be aware of when working with H₂S or CS₂?
A4: Absolutely. Both hydrogen sulfide (H₂S) and carbon disulfide (CS₂) are extremely hazardous .
-
H₂S is a highly toxic, flammable gas that can cause respiratory paralysis and death even at low concentrations. It has a characteristic rotten-egg smell, but it quickly deadens the sense of smell, making it an unreliable indicator of its presence.
-
CS₂ is a highly flammable, volatile liquid with a low autoignition temperature. Its vapor is also toxic.
All work with these reagents must be conducted in a well-maintained and certified fume hood with appropriate gas monitoring systems in place. Always consult your institution's safety protocols and the relevant Material Safety Data Sheets (MSDS) before beginning any experiment.
Data Presentation
The following table summarizes the expected impact of key synthesis parameters on the formation of La₂O₂S during the sulfidation of La₂O₃. These are generalized trends, and optimal conditions should be determined empirically for your specific setup.
| Parameter | Condition | Expected La₂O₂S Content | Rationale |
| Precursor (La₂O₃) State | Not pre-dried, handled in air | High | La₂O₃ is hygroscopic and absorbs moisture, providing an oxygen source. |
| Vacuum-dried at >800°C, handled in glovebox | Low | Removes adsorbed water and prevents re-adsorption. | |
| Sulfidation Temperature | < 800 °C | Moderate to High | Insufficient thermal energy for complete conversion of intermediates. |
| 800 - 1100 °C | Low | Generally sufficient for conversion to α/β-La₂S₃. | |
| > 1100 °C | Very Low | Favors complete sulfidation and formation of the γ-phase. | |
| Reaction Time | Short (e.g., 1-2 hours) | Moderate | Incomplete reaction, may not fully convert the bulk of the material. |
| Long (e.g., > 4 hours) | Low | Allows for diffusion of the sulfur source and complete conversion. | |
| H₂S / CS₂ Flow Rate | Low / Intermittent | Moderate to High | Insufficient sulfur source to drive the reaction to completion. |
| High / Continuous | Low | Ensures a constant, sufficient supply of the sulfidizing agent. | |
| System Atmosphere | Small leaks present | High | Atmospheric oxygen ingress leads directly to oxysulfide formation. |
| Fully sealed, inert gas purged | Low | Minimizes oxygen contamination. |
Experimental Protocols
Protocol: Synthesis of La₂S₃ via H₂S Sulfidation of La₂O₃
This protocol is a representative method. Specific temperatures and times may need to be optimized. WARNING: This experiment involves highly toxic H₂S gas and must be performed in a suitable fume hood with all necessary safety precautions.
1. Precursor Preparation: a. Place high-purity La₂O₃ powder (≥99.99%) in an alumina (B75360) boat. b. Position the boat in a tube furnace and heat to 900 °C under a high vacuum for at least 4 hours to remove any adsorbed moisture and convert any hydroxide back to the oxide. c. After drying, cool the furnace to room temperature under vacuum or an inert gas flow. d. Immediately transfer the boat to an inert atmosphere glovebox without exposure to air.
2. Synthesis Setup: a. The dried La₂O₃ in the alumina boat is placed in the center of a quartz tube within a high-temperature tube furnace. b. The system is sealed and connected to gas lines for a high-purity inert gas (e.g., Argon) and the reactive gas mixture (e.g., 5% H₂S in Argon). An outlet bubbler is used to monitor gas flow and prevent backflow. c. The entire system is purged with high-purity Argon for at least 1 hour to remove any residual air.
3. Sulfidation Reaction: a. While maintaining a steady flow of Argon, begin heating the furnace to the target temperature (e.g., 1000-1100 °C) using a controlled ramp rate (e.g., 5-10 °C/min). b. Once the target temperature is reached and stabilized, switch the gas flow from pure Argon to the H₂S/Argon mixture. c. Maintain the reaction temperature and H₂S flow for 4-8 hours to ensure complete sulfidation. d. After the reaction period, switch the gas flow back to pure Argon. e. Turn off the furnace and allow the system to cool to room temperature under the inert Argon atmosphere.
4. Product Handling: a. Once at room temperature, the gas flow is stopped, and the product is retrieved from the furnace tube, preferably inside an inert atmosphere glovebox, to prevent oxidation of the final product. b. The product should be stored in a desiccator or under an inert atmosphere.
5. Characterization: a. The phase purity of the final product is analyzed using powder X-ray Diffraction (XRD). b. Compare the resulting pattern to standard diffraction patterns for α-, β-, γ-La₂S₃ and La₂O₂S to identify the phases present. c. Perform quantitative analysis using Rietveld refinement if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of La₂S₃ via sulfidation of La₂O₃.
Troubleshooting Logic for La₂O₂S Formation
Caption: Troubleshooting flowchart for identifying sources of La₂O₂S contamination.
Technical Support Center: Stability of Lanthanum Sulfide in Air
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of lanthanum sulfide (B99878) (La₂S₃) in air. Lanthanum sulfide is a promising material with unique optical and electronic properties, but its sensitivity to atmospheric conditions presents challenges during research and development. This guide offers practical advice and detailed experimental protocols to help users mitigate these issues and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound when exposed to ambient air?
A1: this compound is generally unstable in ambient air. It is susceptible to reaction with both atmospheric oxygen and moisture.[1][2] The reaction with oxygen leads to the formation of lanthanum oxide (La₂O₃) and other oxysulfur compounds on the material's surface.[1] Simultaneously, it reacts with water vapor to form lanthanum hydroxide (B78521) (La(OH)₃) and release toxic hydrogen sulfide (H₂S) gas. The rate of these degradation reactions depends on factors such as temperature, humidity, and the physical form (e.g., powder, thin film) of the this compound.
Q2: What are the visible signs of this compound degradation in air?
A2: Degradation of this compound can be observed through several changes. A color change from its typical yellow-orange to a whitish or pale-yellow powder can indicate the formation of oxides and hydroxides. The material may also lose its crystallinity and become more amorphous. A characteristic rotten egg smell is a clear indicator of the release of hydrogen sulfide gas due to reaction with moisture.
Q3: I noticed a change in the color of my this compound powder after brief exposure to air. Is it still usable for my experiment?
A3: A slight color change suggests that surface oxidation has begun. The usability of the material depends on the specific requirements of your experiment. For applications sensitive to surface chemistry, such as catalysis or thin-film deposition, even minor surface oxidation can significantly impact the results. For bulk property measurements, the effect might be less pronounced if the core of the material remains unreacted. It is highly recommended to characterize the air-exposed material using techniques like X-ray Diffraction (XRD) or X-ray Photoelectron Spectroscopy (XPS) to assess the extent of degradation before use.
Q4: Can I handle this compound on an open lab bench?
A4: It is strongly advised to handle this compound in a controlled, inert atmosphere, such as a glovebox purged with argon or nitrogen gas.[1] If a glovebox is not available, handling should be performed quickly in a well-ventilated fume hood to minimize exposure to air and moisture. However, this is not ideal and may still lead to sample degradation.
Q5: How should I store this compound to maintain its purity?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). A desiccator can also be used to minimize exposure to moisture. For long-term storage, sealing the container inside a glovebox is the best practice.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results (e.g., poor device performance, inconsistent catalytic activity) | Sample degradation due to air exposure. | 1. Review your handling and storage procedures. Ensure the material was handled under an inert atmosphere as much as possible.2. Characterize the suspect sample using XRD and XPS to check for the presence of lanthanum oxide, hydroxide, or other impurities.3. If degradation is confirmed, use a fresh, unexposed sample for your experiment. |
| Foul odor (rotten eggs) during handling or experiment | Release of hydrogen sulfide (H₂S) gas. | 1. Immediately ensure adequate ventilation by working in a fume hood.2. This indicates a reaction with water or humidity. Minimize exposure of the material to moisture.3. Consider using a dry solvent or performing the experiment in a dry environment. |
| Powder appears clumpy or has poor flowability | Adsorption of atmospheric moisture. | 1. The material has likely been exposed to humidity. While drying under vacuum may remove some adsorbed water, the formation of hydroxides is irreversible.2. For future use, ensure storage in a desiccator or a glovebox with low humidity. |
| Inconsistent characterization data (e.g., shifting XRD peaks, unexpected XPS signals) | Progressive degradation of the sample during analysis. | 1. For techniques requiring sample transfer in air, minimize the exposure time.2. Use an airtight sample holder for XRD analysis if available.3. For surface-sensitive techniques like XPS, consider in-situ cleaving of a bulk sample in the analysis chamber to expose a fresh surface, or use ion sputtering to clean the surface, though be aware this can alter the surface chemistry.[1] |
Quantitative Data Summary
While specific quantitative data for the oxidation of this compound in air is not extensively available in the literature, the following table summarizes the expected reactions and provides context for the material's instability.
| Parameter | Description | Notes |
| Reaction with Oxygen | 2La₂S₃ + 9O₂ → 2La₂O₃ + 6SO₂ | This reaction represents the complete oxidation of this compound to lanthanum oxide and sulfur dioxide. In practice, a mixture of oxides and oxysulfates may form. |
| Reaction with Water | La₂S₃ + 6H₂O → 2La(OH)₃ + 3H₂S | This reaction highlights the sensitivity of this compound to moisture, leading to the formation of lanthanum hydroxide and the release of hydrogen sulfide gas. |
| Thermal Stability in Air | Anecdotal evidence suggests that significant oxidation occurs at elevated temperatures. For example, annealing thin films in air at 300°C leads to changes in crystallinity. The precise onset temperature for rapid oxidation in air is not well-documented in publicly available literature and would require experimental determination via techniques like Thermogravimetric Analysis (TGA). | TGA can be used to determine the temperature at which significant weight gain (due to oxidation) begins. |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Assessing Thermal Stability in Air
This protocol outlines the procedure to determine the onset temperature of oxidation of this compound powder in an air atmosphere.
-
Objective: To measure the change in mass of this compound as a function of temperature in a controlled air atmosphere.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Sample Preparation: Due to the air-sensitive nature of this compound, the sample should be loaded into the TGA pan inside an inert atmosphere glovebox.
-
Instrument Setup:
-
Place an empty alumina (B75360) crucible in the TGA and run a blank curve under the same conditions as the sample run to serve as a baseline.
-
Carefully transfer the crucible containing 5-10 mg of this compound powder from the glovebox to the TGA instrument, minimizing air exposure.
-
-
TGA Program:
-
Purge the TGA furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min while the furnace equilibrates to the starting temperature.
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Switch the purge gas from inert gas to dry air at the start of the temperature ramp.
-
-
Data Analysis:
-
Plot the sample weight (or weight percent) as a function of temperature.
-
An increase in weight indicates an oxidation reaction. Determine the onset temperature of oxidation from the point where the weight begins to increase significantly.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum reaction rates.
-
-
2. X-ray Diffraction (XRD) Analysis of Air-Exposed this compound
This protocol is for identifying the crystalline phases present in a this compound sample after exposure to air.
-
Objective: To detect the presence of lanthanum oxide, lanthanum hydroxide, or other crystalline degradation products.
-
Apparatus: X-ray Diffractometer.
-
Procedure:
-
Sample Preparation:
-
Gently grind the this compound powder to a fine consistency using an agate mortar and pestle. This should be done quickly to minimize further reaction with air.
-
Mount the powder on a zero-background sample holder.
-
-
Instrument Setup:
-
Configure the XRD instrument for powder diffraction (e.g., Bragg-Brentano geometry).
-
Use a common X-ray source, such as Cu Kα radiation.
-
-
Data Collection:
-
Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a suitable counting time per step.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Compare the experimental diffraction pattern with standard diffraction patterns from a database (e.g., the ICDD PDF database) for this compound (La₂S₃), lanthanum oxide (La₂O₃), and lanthanum hydroxide (La(OH)₃).
-
The presence of peaks corresponding to La₂O₃ or La(OH)₃ confirms the degradation of the sample.
-
-
3. X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
This protocol details the use of XPS to investigate the surface chemistry of this compound and identify oxidation states.
-
Objective: To determine the elemental composition and chemical states of elements on the surface of this compound.
-
Apparatus: X-ray Photoelectron Spectrometer.
-
Procedure:
-
Sample Preparation:
-
Mount the this compound powder onto a sample holder using double-sided conductive tape.[1]
-
To minimize surface contamination from atmospheric exposure during sample loading, the sample should be transferred to the XPS instrument's load-lock chamber as quickly as possible. For highly sensitive studies, a vacuum transfer vessel should be used to move the sample from a glovebox to the instrument without air exposure.
-
-
Instrument Setup:
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
-
Data Collection:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the La 3d, S 2p, and O 1s regions.
-
-
Data Analysis:
-
Fit the high-resolution spectra with appropriate peak models to determine the binding energies and relative concentrations of different chemical states.
-
The presence of a significant O 1s peak and components in the La 3d spectrum corresponding to La-O bonding is indicative of surface oxidation.[1] The S 2p spectrum can be analyzed for the presence of sulfate (B86663) or sulfite (B76179) species.
-
-
Visualizations
Caption: Workflow for Thermogravimetric Analysis of this compound in Air.
Caption: Troubleshooting Decision Tree for Inconsistent Experimental Results.
References
Technical Support Center: Lanthanum Sulfide (La₂S₃) Degradation Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of lanthanum sulfide (B99878) (La₂S₃) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms of lanthanum sulfide?
A1: this compound is highly susceptible to two primary degradation mechanisms:
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Hydrolysis: In the presence of moisture or water, La₂S₃ reacts to form lanthanum hydroxide (B78521) (La(OH)₃) and toxic hydrogen sulfide (H₂S) gas.[1] This reaction can occur even with trace amounts of moisture in the atmosphere.
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Oxidation: When exposed to oxygen, particularly at elevated temperatures, La₂S₃ can oxidize to form lanthanum oxide (La₂O₃) and sulfur oxides (SOₓ).[1][2] Incomplete oxidation or reaction with residual oxygen can also lead to the formation of lanthanum oxysulfide (La₂O₂S).[3]
Q2: What are the common signs of La₂S₃ degradation in my sample?
A2: Visual and analytical indicators of La₂S₃ degradation include:
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Color Change: The reddish-yellow color of pure La₂S₃ may change, often becoming paler or whitish due to the formation of lanthanum oxide or hydroxide.
-
Odor: A characteristic "rotten egg" smell indicates the generation of hydrogen sulfide gas due to hydrolysis.[2][4]
-
Changes in XRD Pattern: The appearance of new peaks corresponding to La(OH)₃, La₂O₃, or La₂O₂S in the X-ray diffraction (XRD) pattern is a clear sign of degradation.
-
FTIR/Raman Spectroscopy: The emergence of bands associated with O-H (from hydroxides) or La-O bonds can be detected.
-
XPS Analysis: X-ray photoelectron spectroscopy (XPS) can reveal changes in the chemical states of lanthanum, sulfur, and the presence of oxygen on the material's surface.[4][5][6]
Q3: How should I properly handle and store this compound to minimize degradation?
A3: Due to its sensitivity to moisture and air, strict handling and storage procedures are crucial:
-
Inert Atmosphere: All handling of La₂S₃ powder should be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels (<1 ppm).
-
Dry Storage: Store La₂S₃ in a desiccator or a sealed container under vacuum or inert gas.[7][8]
-
Solvent Selection: If used in a solution, ensure the solvent is rigorously dried and deoxygenated before use.
Troubleshooting Guides
Issue 1: Sample shows unexpected analytical results (e.g., new XRD peaks, altered optical properties).
| Possible Cause | Troubleshooting Step | Recommended Action |
| Moisture Contamination (Hydrolysis) | Review handling procedures. Were all steps performed under a strictly inert and dry atmosphere? | Handle the material exclusively within a glovebox. Ensure all glassware and tools are thoroughly dried. Use freshly dried solvents. |
| Oxygen Contamination (Oxidation) | Check the integrity of your storage container and the purity of your inert gas. | Use high-purity inert gas. Consider using an oxygen scavenger within the storage container or glovebox. |
| High-Temperature Processing Issues | Annealing or other high-temperature steps may promote oxidation or sulfur loss.[3] | If processing at high temperatures, ensure a continuous flow of high-purity inert gas or perform the process under a high vacuum. |
Issue 2: A strong, unpleasant odor is detected during the experiment.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis leading to H₂S gas evolution | This is a sign of significant moisture contamination and a potential safety hazard due to the toxicity of H₂S. | Immediately ensure adequate ventilation and work within a fume hood. Review and improve moisture exclusion protocols for all subsequent experiments. |
Data Presentation
Table 1: Key Degradation Products and Their Identification
| Degradation Product | Chemical Formula | Primary Cause | Key Analytical Signature |
| Lanthanum Hydroxide | La(OH)₃ | Hydrolysis | XRD peaks, O-H stretch in FTIR/Raman |
| Hydrogen Sulfide | H₂S | Hydrolysis | "Rotten egg" odor, detectable by gas sensors |
| Lanthanum Oxide | La₂O₃ | Oxidation | XRD peaks, La-O bond in FTIR/Raman, O 1s signal in XPS[4][6] |
| Lanthanum Oxysulfide | La₂O₂S | Incomplete Oxidation | Specific XRD peaks, characteristic signals in XPS and Raman |
| Sulfur Oxides | SOₓ | Oxidation | Gaseous byproducts, detectable by mass spectrometry |
Table 2: Illustrative Environmental Factors and Their Impact on La₂S₃ Stability
| Parameter | Condition | Potential Impact on Degradation Rate | Primary Degradation Pathway |
| Atmosphere | Air (Ambient Humidity) | High | Hydrolysis & Oxidation |
| Inert Gas (<1 ppm H₂O, O₂) | Low | Minimal | |
| Temperature | Room Temperature | Moderate (if exposed to air) | Hydrolysis & Slow Oxidation |
| Elevated Temperature (>300 °C) | High | Rapid Oxidation & Sulfur Loss |
Note: Specific degradation rates are highly dependent on factors such as particle size, surface area, and the presence of defects. The information in this table is for qualitative guidance.
Experimental Protocols
Protocol 1: Characterization of this compound Degradation via X-ray Photoelectron Spectroscopy (XPS)
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Sample Preparation:
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Handle the fresh (undegraded) La₂S₃ powder exclusively in an inert atmosphere glovebox.
-
Mount the powder on a sample holder using double-sided conductive carbon tape.
-
For comparison, prepare a degraded sample by exposing a small amount of La₂S₃ powder to ambient air for a controlled period (e.g., 1 hour). Mount this sample on a separate holder.
-
-
XPS Analysis:
-
Transfer the samples to the XPS instrument using a vacuum transfer vessel to minimize atmospheric exposure.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the La 3d, S 2p, and O 1s regions.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak (284.8 eV).
-
Fit the high-resolution spectra to identify the chemical states.
-
For the S 2p spectrum, look for peaks corresponding to sulfide (S²⁻) and potentially oxidized sulfur species like sulfates (SO₄²⁻) at higher binding energies.
-
For the La 3d spectrum, the presence of shake-up satellite peaks can indicate the formation of La₂O₃.[4][6]
-
The O 1s spectrum can be deconvoluted to identify contributions from metal oxides (La₂O₃) and hydroxides (La(OH)₃).[4][6]
-
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for studying La₂S₃ degradation.
References
Technical Support Center: Doping Effects on Lanthanum Sulfide Thermoelectric Properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum sulfide (B99878) (LaS) thermoelectric materials. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing high-purity, single-phase γ-La₃S₄?
A1: The main challenge lies in controlling the precise stoichiometry and preventing the formation of secondary phases. Lanthanum sulfide exists in several phases, and the γ-phase with the Th₃P₄-type structure is the most desirable for thermoelectric applications.[1] Deviations from the ideal La:S ratio can lead to the formation of other phases, such as the insulating α-La₂S₃ and β-La₂S₃, which can degrade the material's thermoelectric performance.[1] Additionally, lanthanum is highly reactive, particularly at elevated temperatures, making it susceptible to oxygen contamination, which can also negatively impact the material's properties.
Q2: How does doping this compound improve its thermoelectric performance?
A2: Doping this compound is a key strategy to optimize its thermoelectric properties by:
-
Carrier Concentration Optimization: Doping with elements of different valence states allows for precise control of the carrier concentration (n).[2] This is crucial for maximizing the power factor (S²σ), as both the Seebeck coefficient (S) and electrical conductivity (σ) are highly dependent on 'n'.
-
Reducing Thermal Conductivity: The introduction of dopant atoms creates point defects in the crystal lattice. These defects act as scattering centers for phonons, which are the primary carriers of heat in a solid.[2] This scattering reduces the lattice thermal conductivity (κ_L), a critical factor in enhancing the overall thermoelectric figure of merit (ZT = S²σT/κ).
Q3: What are the common categories of dopants used for this compound?
A3: Common dopants for this compound can be broadly categorized as:
-
Rare Earth Elements: Elements like Samarium (Sm), Europium (Eu), and Ytterbium (Yb) have been investigated.[3] These elements can have different valence states, influencing the carrier concentration.
-
Alkali Metals: While specific data on LaS is limited, in other thermoelectric materials, alkali metals like Sodium (Na) and Potassium (K) are used to increase the hole concentration.[4][5]
-
Alkaline Earth Metals: Similarly, alkaline earth metals such as Calcium (Ca) and Strontium (Sr) can be used as dopants to modify the electronic band structure and enhance electrical transport properties.[6][7]
-
Transition Metals: Doping with transition metals can introduce localized electronic states and enhance phonon scattering.
Troubleshooting Guides
Synthesis and Doping
Q: My synthesized doped this compound powder shows multiple phases in the XRD pattern. What could be the cause and how can I fix it?
A: The presence of multiple phases is a common issue and can be attributed to several factors:
-
Incomplete Reaction: The solid-state reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Ensure thorough mixing of the precursor materials to improve homogeneity.
-
-
Stoichiometry Issues: Inaccurate weighing of precursor materials can lead to off-stoichiometric compositions, favoring the formation of secondary phases.
-
Solution: Use a high-precision balance and handle hygroscopic precursors in a glovebox to ensure accurate stoichiometry.
-
-
Phase Segregation: The dopant may not be uniformly distributed within the this compound matrix, leading to the formation of dopant-rich or dopant-poor regions that can exist as separate phases.[8][9][10]
-
Solution: Employ synthesis methods that promote homogeneity, such as high-energy ball milling of precursors before reaction. A post-synthesis annealing step can also help to homogenize the sample.
-
Q: The sintered pellet of my doped this compound is not dense and is very brittle. How can I improve the mechanical properties?
A: Poor densification and brittleness are often related to the sintering process.
-
Suboptimal Sintering Parameters: The sintering temperature, pressure, or time may not be optimal for achieving high density.
-
Solution: Optimize the sintering parameters. Techniques like pressure-assisted sintering (PAS) or spark plasma sintering (SPS) are highly effective in achieving high-density pellets at lower temperatures and shorter times compared to conventional sintering, which helps in retaining fine-grained microstructures.
-
-
Powder Characteristics: The particle size and morphology of the starting powder can significantly affect the sintering behavior.
-
Solution: Use fine, uniform powders to enhance sintering. Ball milling the synthesized powder before sintering can break down agglomerates and improve packing density.
-
Characterization and Measurement
Q: The measured Seebeck coefficient of my doped LaS sample is lower than expected. What are the possible reasons?
A: A lower-than-expected Seebeck coefficient can stem from both material properties and measurement artifacts:
-
High Carrier Concentration: Over-doping can lead to a very high carrier concentration, which generally decreases the Seebeck coefficient.
-
Solution: Carefully control the dopant concentration. A systematic study with varying dopant levels is recommended to find the optimal concentration for the power factor.
-
-
Bipolar Effect: At high temperatures, minority carriers (holes in an n-type material or electrons in a p-type material) can be thermally excited across the band gap, creating a voltage that opposes the primary Seebeck voltage and thus reducing the overall measured Seebeck coefficient.
-
Solution: This is an intrinsic material property. Doping can sometimes be used to widen the bandgap or shift the Fermi level to suppress the bipolar effect at operating temperatures.
-
-
Measurement Errors: Inaccurate temperature measurements across the sample are a common source of error in Seebeck coefficient measurements.
Q: My four-probe electrical resistivity measurements are not reproducible. What should I check?
A: Lack of reproducibility in four-probe measurements often points to contact issues or sample inhomogeneity.
-
Poor Electrical Contact: Poor contact between the probe tips and the sample surface can lead to fluctuating and inaccurate voltage readings.
-
Solution: Ensure the probe tips are clean and make firm, stable contact with the sample. The sample surface should be flat and polished.
-
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Sample Cracks or Inhomogeneity: Microcracks or compositional inhomogeneity in the sample can disrupt the current flow path, leading to inconsistent readings.
-
Solution: Inspect the sample for any visible cracks. Ensure the sample is homogeneous by optimizing the synthesis and sintering processes.
-
-
Thermoelectric Voltages: Temperature gradients across the sample can generate thermoelectric voltages that interfere with the resistivity measurement.
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Solution: Use an AC current source or a DC current reversal technique to eliminate the influence of thermoelectric voltages.
-
Q: The measured thermal conductivity of my doped LaS sample is higher than anticipated, leading to a low ZT value. What could be the issue?
A: Higher-than-expected thermal conductivity can be due to contributions from both electrons and phonons.
-
High Electronic Thermal Conductivity: If the electrical conductivity of your sample is very high due to heavy doping, the electronic contribution to the thermal conductivity (κ_e), as described by the Wiedemann-Franz law, will also be significant.
-
Solution: Optimize the carrier concentration to find a balance between high electrical conductivity and a low electronic thermal conductivity.
-
-
Ineffective Phonon Scattering: The dopant may not be effectively scattering phonons.
-
Solution: Consider co-doping with multiple elements to introduce different types of point defects that can scatter a wider spectrum of phonons. Nanostructuring techniques can also be employed to introduce grain boundaries that effectively scatter mid- to long-wavelength phonons.
-
-
Measurement Errors in Laser Flash Method: In the laser flash method, inaccuracies in measuring the sample thickness, heat capacity, or the temperature rise curve can lead to errors in the calculated thermal diffusivity and, consequently, the thermal conductivity.
-
Solution: Ensure accurate measurement of the sample thickness and density. Use a reliable method (e.g., DSC) to measure the specific heat capacity. Ensure the sample surfaces are parallel and coated with a thin layer of graphite (B72142) to improve emissivity and absorptivity.[15]
-
Data Presentation
Table 1: Effect of Doping on the Thermoelectric Properties of this compound (La₃₋ₓMₓS₄) at 1000 °C
| Dopant (M) | Doping Level (x) | Seebeck Coefficient (S) (μV/K) | Electrical Resistivity (ρ) (mΩ·cm) | Power Factor (S²/ρ) (μW/m·K²) |
| Sm | ~0.3 | Not specified | Not specified | ~12 |
| Eu | ~0.3 | Not specified | Not specified | ~11 |
| Yb | ~0.3 | Not specified | Not specified | ~10.5 |
| Sm | ~0.7 | Not specified | Not specified | ~8 |
| Eu | ~0.7 | Not specified | Not specified | ~9 |
| Yb | ~0.7 | Not specified | Not specified | ~8.5 |
Note: Data extracted from graphical representations in the source material; precise values may vary. The power factor is maximized at lower doping concentrations (x ≈ 0.3), while the figure of merit (ZT) is predicted to be optimal at higher concentrations (x ≈ 0.7) due to the reduction in thermal conductivity.
Experimental Protocols
Pressure-Assisted Reaction Sintering (PARS) of Doped La₃S₄
This protocol describes a general procedure for the synthesis of doped this compound using the PARS method.
-
Precursor Preparation:
-
Stoichiometric amounts of high-purity lanthanum metal, sulfur, and the desired dopant metal are weighed out in an inert atmosphere (e.g., an argon-filled glovebox).
-
The precursors are thoroughly mixed using an agate mortar and pestle.
-
-
Encapsulation:
-
The mixed powder is loaded into a refractory metal crucible (e.g., tungsten or tantalum).
-
The crucible is sealed under vacuum or an inert atmosphere.
-
-
Reaction Sintering:
-
The sealed crucible is placed in a hot press.
-
The temperature is gradually raised to the reaction temperature (typically >1400 °C).
-
Simultaneously, a uniaxial pressure (e.g., 20-40 MPa) is applied.
-
The temperature and pressure are held for a specific duration (e.g., 1-4 hours) to allow for complete reaction and densification.
-
-
Cooling and Sample Retrieval:
-
The furnace is cooled down slowly to room temperature while maintaining pressure.
-
The sintered pellet is retrieved from the crucible in an inert atmosphere.
-
Four-Probe Seebeck Coefficient and Electrical Resistivity Measurement
This protocol outlines the simultaneous measurement of the Seebeck coefficient and electrical resistivity at high temperatures.
-
Sample Preparation:
-
A bar-shaped sample of the sintered material is cut and polished to have parallel surfaces.
-
Four thin wire probes (e.g., platinum or tungsten) are attached to the sample at equal intervals. Two outer probes serve as current leads, and two inner probes act as voltage leads.
-
Thermocouples are attached to the sample near the inner voltage probes to measure the temperature difference.
-
-
Measurement Setup:
-
The sample is mounted in a high-temperature furnace with a controlled atmosphere (e.g., vacuum or inert gas).
-
The current leads are connected to a precision current source, and the voltage leads are connected to a high-impedance voltmeter.
-
The thermocouples are connected to a nanovoltmeter.
-
-
Measurement Procedure:
-
The furnace is heated to the desired measurement temperature and allowed to stabilize.
-
For resistivity measurement , a known DC current is passed through the outer probes, and the voltage drop across the inner probes is measured. The current is then reversed, and the measurement is repeated to cancel out thermoelectric offsets. The resistivity is calculated using the sample dimensions and the measured voltage and current.
-
For Seebeck coefficient measurement , a small temperature gradient (ΔT) is established across the sample by a small heater at one end. The voltage difference (ΔV) generated between the inner probes is measured. The Seebeck coefficient is calculated as S = -ΔV/ΔT. This is repeated for several small temperature gradients, and the Seebeck coefficient is determined from the slope of the ΔV vs. ΔT plot.
-
The procedure is repeated at different temperatures.
-
Laser Flash Thermal Diffusivity Measurement
This protocol describes the measurement of thermal diffusivity using the laser flash method, which is then used to calculate thermal conductivity.[2][16][17][18][19]
-
Sample Preparation:
-
A thin, disc-shaped sample with parallel faces is prepared.
-
The surfaces of the sample are coated with a thin layer of graphite to ensure uniform absorption of the laser pulse and high emissivity for the infrared detector.[15]
-
-
Measurement Setup:
-
The sample is placed in a sample holder within a high-temperature furnace.
-
A laser is positioned to irradiate one face of the sample, and an infrared detector is focused on the opposite face.
-
-
Measurement Procedure:
-
The furnace is heated to the desired measurement temperature and allowed to stabilize.
-
A short, high-intensity laser pulse is fired at the front face of the sample.
-
The infrared detector records the temperature rise on the rear face as a function of time.
-
The thermal diffusivity (α) is calculated from the time it takes for the rear face to reach half of its maximum temperature rise (t₁/₂), using the formula α = 0.1388 * L² / t₁/₂, where L is the sample thickness.
-
-
Thermal Conductivity Calculation:
-
The thermal conductivity (κ) is calculated using the equation κ = α * ρ * C_p, where ρ is the density of the sample and C_p is its specific heat capacity. The density is measured independently, and the specific heat capacity is either measured using a technique like Differential Scanning Calorimetry (DSC) or taken from literature values.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and characterization of doped this compound.
Caption: Logical relationship of doping effects on the thermoelectric properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Study on the Influence Mechanism of Alkaline Earth Element Doping on the Thermoelectric Properties of ZnO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. instrunexus.com [instrunexus.com]
- 12. 15 Most common thermocouple problems and solutions [COMPLETE GUIDE] [jumo.group]
- 13. Temperature Sensing Issues: Troubleshooting, Tips and Solutions | Ametherm [ametherm.com]
- 14. Aavad Instrument | Manufacturer of RTD Sensors, Pt100 Sensors,Thermocouples, Thermowells & Electromagnetic Flow Meters in Ahmedabad, Gujarat, India. [aavadinstrument.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. infinitalab.com [infinitalab.com]
- 17. azooptics.com [azooptics.com]
- 18. vbn.aau.dk [vbn.aau.dk]
- 19. linseis.com [linseis.com]
Controlling stoichiometry in lanthanum sulfide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lanthanum sulfide (B99878) (La₂S₃). Our goal is to help you achieve precise stoichiometric control and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing lanthanum sulfide?
A1: The most prevalent methods for this compound synthesis include:
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Direct Reaction of Elements: This involves the high-temperature reaction of metallic lanthanum with sulfur.
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Sulfurization of Lanthanum Oxide: This gas-solid reaction utilizes a sulfurizing agent, such as hydrogen sulfide (H₂S) or carbon disulfide (CS₂), to convert lanthanum oxide (La₂O₃) to this compound at elevated temperatures.[1]
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Wet Chemistry Routes: These methods involve the reaction of lanthanum precursors (e.g., alkoxides) in a solution, followed by a thermal decomposition step to form this compound nanoparticles.[2]
Q2: My final product is off-stoichiometry. What are the likely causes?
A2: Off-stoichiometry in this compound synthesis is a common issue and can be attributed to several factors:
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Sulfur Loss: At the high temperatures required for synthesis, sulfur can volatilize, leading to a sulfur-deficient product. This is particularly problematic in vacuum or inert gas environments without a sufficient sulfur overpressure.[3]
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Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted lanthanum or lanthanum oxide. This can be due to insufficient reaction time, temperature, or inefficient mixing of precursors.
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Oxygen Contamination: Lanthanum has a high affinity for oxygen. The presence of oxygen, either from atmospheric leaks or impure precursors, can lead to the formation of lanthanum oxysulfides (e.g., La₂O₂S), which disrupts the desired La₂S₃ stoichiometry.[4]
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Incorrect Precursor Ratio: An initial imbalance in the lanthanum-to-sulfur precursor ratio will directly translate to a non-stoichiometric product.
Q3: I've observed the formation of lanthanum oxysulfide in my product. How can I prevent this?
A3: Preventing the formation of lanthanum oxysulfide is critical for obtaining pure La₂S₃. Here are some key strategies:
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Maintain an Inert Atmosphere: All synthesis and handling steps should be performed in a high-purity inert atmosphere (e.g., argon or nitrogen) within a glovebox or a sealed tube furnace to minimize exposure to oxygen.
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Use High-Purity Precursors: Ensure that the lanthanum, sulfur, and any other starting materials are of the highest possible purity to avoid introducing oxygen contaminants.
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Properly Outgas Equipment: Thoroughly outgas all crucibles, tubes, and other equipment under vacuum at high temperatures before use to remove any adsorbed oxygen or moisture.
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Use a Sulfurizing Atmosphere: When using methods like the sulfurization of lanthanum oxide, a continuous flow of a sulfur-containing gas (H₂S or CS₂) helps to create a reducing environment that favors the formation of the sulfide over the oxysulfide.[4]
Q4: How can I characterize the stoichiometry of my synthesized this compound?
A4: Several analytical techniques can be used to determine the stoichiometry of your product:
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X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can provide quantitative elemental analysis, allowing for the determination of the La:S ratio. It can also identify the presence of oxygen and other contaminants.[3]
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Raman Spectroscopy: This technique can be used to assess deviations from stoichiometry by analyzing changes in the vibrational modes of the crystal lattice. For example, an increase in the full width at half maximum (FWHM) of specific Raman peaks can indicate disorder on the sulfur sublattice due to sulfur loss.[5]
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X-ray Diffraction (XRD): While primarily used for phase identification, precise analysis of lattice parameters from XRD data can sometimes indicate non-stoichiometry. The presence of secondary phases like La₂O₂S or unreacted precursors is also readily identified.
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Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a scanning electron microscope (SEM), EDS can provide elemental composition information, though it is generally less precise for light elements like sulfur compared to XPS.
Troubleshooting Guides
Issue 1: Sulfur Deficiency in the Final Product
Symptoms:
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XPS or EDS analysis shows a La:S atomic ratio greater than 2:3.
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The product appears darker or has a metallic sheen, which can indicate the presence of sulfur-poor phases.
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XRD may show the presence of metallic lanthanum or other sulfur-deficient this compound phases.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sulfur Volatilization | Increase the sulfur overpressure during synthesis. If using a sealed tube, add a slight excess of sulfur. For flow reactions, increase the concentration or flow rate of the sulfurizing agent (H₂S or CS₂). |
| High Annealing Temperature | Optimize the annealing temperature. While high temperatures are needed for crystallinity, they also increase sulfur loss. Consider a lower temperature for a longer duration.[1] |
| Inert Atmosphere Annealing | Avoid annealing in a purely inert atmosphere without a source of sulfur. If post-synthesis annealing is required, perform it in a sulfur-rich environment. |
Issue 2: Oxygen Contamination and Lanthanum Oxysulfide Formation
Symptoms:
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XPS O 1s spectrum shows a significant oxygen peak.
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XRD pattern reveals peaks corresponding to lanthanum oxysulfide (La₂O₂S) or other oxide phases.[6][7]
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The product may have a whitish or yellowish tint.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Atmospheric Leak | Ensure all seals on your reaction vessel or glovebox are secure. Use a leak detector to verify the integrity of your system. |
| Contaminated Precursors | Use high-purity (≥99.9%) lanthanum and sulfur. If using La₂O₃, ensure it is freshly calcined to remove any adsorbed moisture or carbonates. |
| Insufficiently Inert Gas | Use ultra-high purity (UHP) argon or nitrogen. Consider using an oxygen getter in your gas line. |
| Inadequate Outgassing | Before synthesis, heat all glassware and crucibles under high vacuum to desorb any surface contaminants. |
Experimental Protocols
Protocol 1: Direct Reaction of Elements in a Sealed Quartz Tube
This method is suitable for producing small batches of high-purity this compound.
Methodology:
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Precursor Preparation: Inside an argon-filled glovebox, weigh stoichiometric amounts of high-purity lanthanum metal (chips or powder) and sulfur powder (e.g., for La₂S₃, a 2:3 molar ratio). A slight excess of sulfur (e.g., 5 mol%) can be added to compensate for vapor loss.
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Sealing: Place the mixture into a quartz ampoule. Evacuate the ampoule to a high vacuum (<10⁻⁵ Torr) and seal it using a hydrogen-oxygen torch.
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Heating Profile:
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Place the sealed ampoule in a tube furnace.
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Slowly heat to 600 °C over 12 hours and hold for 24 hours. This allows for a controlled initial reaction between lanthanum and molten sulfur.
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Increase the temperature to 900-1100 °C over 6 hours and hold for 48-72 hours to ensure complete reaction and improve crystallinity.
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Slowly cool the furnace to room temperature over 12 hours.
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Product Recovery: Carefully break the ampoule inside a glovebox to recover the this compound product.
Protocol 2: Sulfurization of Lanthanum Oxide using H₂S Gas
This method is scalable and commonly used for producing larger quantities of this compound powder.[1]
Methodology:
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Precursor Preparation: Place a known amount of high-purity La₂O₃ powder in an alumina (B75360) boat.
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Furnace Setup: Place the boat in the center of a tube furnace equipped with a gas inlet and outlet.
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Purging: Purge the tube with high-purity argon or nitrogen for at least 30 minutes to remove any air.
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Reaction:
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While maintaining a slow flow of argon, begin heating the furnace to the reaction temperature (typically 900-1100 °C).
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Once the temperature has stabilized, introduce a controlled flow of H₂S gas (mixed with argon, e.g., 10% H₂S). The flow rate will depend on the reactor size and amount of precursor.
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Maintain the reaction for 4-8 hours.
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Cooling: Switch the gas flow back to pure argon and cool the furnace to room temperature.
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Product Handling: The resulting La₂S₃ powder is pyrophoric and should be handled under an inert atmosphere.
Data Presentation
Table 1: Effect of Synthesis Temperature on Product Phase (Sulfurization of La₂O₃)
| Temperature (°C) | Predominant Phase(s) | Notes |
| < 800 | La₂O₂S, unreacted La₂O₃ | Incomplete sulfurization. Oxysulfide is a common intermediate.[4] |
| 800 - 1000 | β-La₂S₃, traces of La₂O₂S | β-phase is typically formed in this temperature range. |
| > 1000 | γ-La₂S₃, β-La₂S₃ | Higher temperatures favor the formation of the cubic γ-phase.[4] |
Table 2: Influence of Precursor Ratio on Stoichiometry (General Trends)
| La:S Molar Ratio (Initial) | Expected Final Stoichiometry | Potential Issues |
| 2 : 2.8 | Sulfur-deficient La₂S₃₋ₓ | Increased likelihood of metallic character. |
| 2 : 3 | Stoichiometric La₂S₃ | Ideal ratio, but sulfur loss can still occur. |
| 2 : 3.2 | Stoichiometric La₂S₃ | Slight excess of sulfur can compensate for volatilization. |
| > 2 : 3.5 | La₂S₃ with excess sulfur | May require post-synthesis annealing to remove unreacted sulfur. |
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Logical workflow for troubleshooting off-stoichiometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase diagram of the La-S system (Journal Article) | ETDEWEB [osti.gov]
- 3. api.creol.ucf.edu [api.creol.ucf.edu]
- 4. researchgate.net [researchgate.net]
- 5. An In Situ Temperature-Dependent Study of La2O3 Reactivation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. mdpi.com [mdpi.com]
Lanthanum sulfide oxysulfide impurity phase identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum sulfide (B99878) (La₂S₃). The focus is on identifying and mitigating the formation of the common lanthanum oxysulfide (La₂O₂S) impurity phase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product, intended to be pure lanthanum sulfide (La₂S₃), has a yellowish-white appearance instead of the expected reddish-yellow. What could be the issue?
A1: A yellowish-white color in your this compound product strongly suggests the presence of lanthanum oxysulfide (La₂O₂S) as an impurity phase.[1] Pure this compound (La₂S₃) is typically reddish-yellow.[2] The formation of the oxysulfide is a common issue due to the high oxophilicity of lanthanum, meaning it has a strong affinity for oxygen.
Q2: My XRD pattern shows unexpected peaks. How can I identify if lanthanum oxysulfide (La₂O₂S) or unreacted lanthanum oxide (La₂O₃) is present?
A2: The most effective way to identify these impurity phases is by comparing your experimental X-ray diffraction (XRD) pattern with standard diffraction patterns for La₂S₃, La₂O₂S, and La₂O₃. The presence of characteristic peaks for La₂O₂S or La₂O₃ alongside your desired La₂S₃ peaks confirms the presence of these impurities. For example, hexagonal La₂O₃ has distinct peaks around 2θ = 26°, 27°, and 33°.[3] La₂O₂S exhibits a hexagonal crystal structure and its diffraction pattern will differ significantly from the cubic or orthorhombic phases of La₂S₃.[4][5]
Q3: What are the primary causes of lanthanum oxysulfide (La₂O₂S) formation during the synthesis of this compound (La₂S₃)?
A3: The formation of lanthanum oxysulfide is primarily caused by the presence of oxygen during the synthesis process. Lanthanum's high affinity for oxygen makes it susceptible to reacting with even trace amounts of oxygen, which can originate from:
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Incomplete conversion of oxide precursors: If you are synthesizing La₂S₃ from La₂O₃, the reaction may not have gone to completion.
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Atmospheric leaks: Air leaking into the reaction chamber can provide a source of oxygen.[6]
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Contaminated precursors or reagents: The lanthanum source or the sulfurizing agent (e.g., H₂S, CS₂) may contain oxygen or water impurities.
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Use of oxygen-containing solvents: In solution-based methods, the solvent itself can be an oxygen source.
Precise control over the reaction temperature and environment is crucial to prevent the formation of these undesired byproducts.[7]
Q4: What steps can I take to minimize or eliminate the formation of lanthanum oxysulfide impurities?
A4: To minimize La₂O₂S contamination, consider the following troubleshooting steps:
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Ensure an inert atmosphere: Use a high-purity inert gas (e.g., argon or nitrogen) and ensure your reaction vessel is well-sealed to prevent air leaks. It can be beneficial to pass the inert gas through an oxygen getter.[8]
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Pre-treat precursors: If using lanthanum oxide (La₂O₃) as a precursor, ensure it is of high purity and thoroughly dried before use.
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Optimize reaction conditions: Ensure the temperature and reaction time are sufficient for complete sulfurization. High-temperature solid-state reactions are a common method.[9]
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Use a sulfurizing agent: Employing a sulfurizing agent like hydrogen sulfide (H₂S) or carbon disulfide (CS₂) can help drive the reaction towards the formation of the pure sulfide.[7]
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Monitor gas flow: While specific flow rates depend on the reactor setup, maintaining a continuous, steady flow of the sulfurizing gas can help purge any residual oxygen.
Q5: Can I visually monitor the progress of the sulfurization of lanthanum oxide?
A5: While in-situ visual monitoring is often difficult in high-temperature furnace setups, you can assess the product's color after the reaction. A change from the white/light-colored lanthanum oxide or oxysulfide to the characteristic reddish-yellow of this compound indicates a successful reaction. Any remaining white or yellowish-white powder suggests the presence of impurities.
Data Presentation: Crystallographic Data of this compound and Related Compounds
The following table summarizes the crystallographic data for common phases of this compound and the primary impurity, lanthanum oxysulfide. This data is essential for phase identification using XRD.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| α-Lanthanum Sulfide | α-La₂S₃ | Orthorhombic | Pnma | a = 7.66, b = 4.22, c = 15.95[5] |
| γ-Lanthanum Sulfide | γ-La₂S₃ | Cubic | I4̅3d | a = 8.706[2] |
| Lanthanum Oxysulfide | La₂O₂S | Hexagonal | P3̅m1 | a = 4.031, c = 6.938[1] |
Experimental Protocols
Key Experiment: Phase Identification using X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in a synthesized this compound product.
Methodology:
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Sample Preparation:
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Grind a small, representative sample of the final product into a fine powder using an agate mortar and pestle to ensure random crystal orientation.
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Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder's surface.
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Instrument Setup:
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Use a powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å).
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Set the 2θ scan range typically from 20° to 80° to cover the major diffraction peaks of La₂S₃, La₂O₂S, and La₂O₃.
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Select an appropriate step size (e.g., 0.02°) and scan speed.
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Data Analysis:
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Process the collected diffraction data to identify the peak positions (2θ values) and their relative intensities.
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Compare the experimental peak positions with standard diffraction data from databases (e.g., JCPDS/ICDD) for α-La₂S₃, γ-La₂S₃, La₂O₂S, and La₂O₃.
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The presence of peaks corresponding to the standard patterns of La₂O₂S or La₂O₃ confirms the presence of these impurities in your La₂S₃ sample.
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Mandatory Visualization
Caption: Workflow for this compound Impurity Phase Identification.
References
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis and Applications of Lanthanide Sulfides and Oxides" by Christopher Marin [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. rjpn.org [rjpn.org]
- 8. api.creol.ucf.edu [api.creol.ucf.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Lanthanum Sulfide Thermoelectrics Through Doping
Welcome to the technical support center for researchers and scientists engaged in improving the Seebeck coefficient of lanthanum sulfide (B99878) (La₃S₄) through doping. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is doping a critical strategy for enhancing the Seebeck coefficient of lanthanum sulfide?
A1: Doping is a crucial technique for optimizing the thermoelectric properties of this compound. By introducing controlled amounts of impurity atoms (dopants) into the La₃S₄ crystal lattice, it is possible to manipulate the carrier concentration (number of charge carriers) and the electronic band structure. This targeted modification can lead to a significant increase in the Seebeck coefficient, which is a measure of the voltage generated per unit of temperature difference across the material. An enhanced Seebeck coefficient is a key factor in improving the overall thermoelectric figure of merit (ZT), which dictates the energy conversion efficiency of the material.
Q2: What are common dopants used for this compound and what is their effect?
A2: Common dopants for this compound include rare-earth elements like Samarium (Sm), Europium (Eu), and Ytterbium (Yb). These elements are typically substituted for lanthanum in the La₃S₄ structure. The primary effect of these dopants is the alteration of the electron concentration. For instance, substituting trivalent lanthanum with divalent or mixed-valence rare-earth metals can effectively tune the carrier concentration to a level that maximizes the power factor (S²σ), a critical component of the ZT value.[1][2]
Q3: How does the stoichiometry of this compound itself affect its thermoelectric properties?
A3: Non-stoichiometric lanthanum sulfides, represented as LaSₓ where 'x' ranges from 1.33 to 1.50, exhibit intrinsic semiconducting behavior. The thermoelectric properties, including the Seebeck coefficient and electrical resistivity, are highly dependent on this stoichiometric ratio.[3][4][5] The variation in sulfur content directly controls the number of lanthanum vacancies in the crystal structure, which in turn governs the carrier concentration. Generally, as the composition moves towards La₂S₃ (LaS₁.₅₀), the material transitions from a metallic conductor to a semiconductor, leading to an increase in both the Seebeck coefficient and electrical resistivity with temperature.[4]
Q4: What is a typical synthesis method for preparing doped this compound samples?
A4: A common and effective method for synthesizing dense, homogeneous doped this compound samples is the Pressure-Assisted Reaction Sintering (PARS) method.[1] This technique involves the direct reaction of stoichiometric amounts of the constituent elements (lanthanum, the dopant metal, and sulfur) under the simultaneous application of high temperature and pressure. This process promotes the formation of the desired crystal phase and densification of the material, which is crucial for accurate thermoelectric property measurements.
Q5: What are the key characterization techniques for evaluating doped this compound?
A5: Essential characterization techniques include:
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X-ray Diffraction (XRD): To confirm the crystal structure (typically the Th₃P₄-type structure for thermoelectric this compound) and phase purity of the synthesized material.
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Scanning Electron Microscopy (SEM): To analyze the microstructure, including grain size and porosity.
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Seebeck Coefficient and Electrical Resistivity Measurement System: To determine the power factor over a range of temperatures.
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Thermal Conductivity Measurement: To measure the thermal transport properties, which is necessary for calculating the figure of merit (ZT).
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Hall Effect Measurement: To determine the carrier concentration and mobility, providing insight into the electronic transport mechanisms.[5]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with doped this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpectedly low Seebeck coefficient after doping. | 1. Incorrect Dopant Concentration: The optimal dopant level for maximizing the Seebeck coefficient is often within a narrow range. Too little or too much dopant can be suboptimal. 2. Phase Impurity: The presence of secondary phases can degrade thermoelectric performance. For example, the formation of β-La₂S₃ can be detrimental.[1] 3. Incomplete Dopant Activation: The dopant atoms may not be substitutionally incorporated into the desired lattice sites. | 1. Vary Dopant Concentration: Synthesize a series of samples with varying dopant concentrations to identify the optimal doping level. 2. Phase Analysis: Perform thorough XRD analysis to check for any impurity phases. Adjust synthesis parameters (temperature, pressure, reaction time) to promote the formation of the desired single-phase material. 3. Annealing: Post-synthesis annealing at high temperatures can help to homogenize the sample and ensure proper incorporation of dopants into the crystal lattice. |
| High electrical resistivity in doped samples. | 1. Porosity: High porosity in the sintered sample can lead to increased scattering of charge carriers at grain boundaries, increasing resistivity. 2. Oxidation: this compound is susceptible to oxidation at high temperatures, which can introduce insulating oxide layers. 3. Excessive Dopant Concentration: Over-doping can introduce defects that act as scattering centers for charge carriers. | 1. Optimize Sintering Process: Adjust sintering parameters (higher pressure, optimized temperature profile) to achieve higher sample density. 2. Inert Atmosphere: Conduct all high-temperature synthesis and measurement steps in a high-purity inert atmosphere (e.g., argon) or under high vacuum to prevent oxidation. 3. Review Dopant Levels: Refer to literature and experimental data to ensure the dopant concentration is within a reasonable range. |
| Inconsistent or unstable thermoelectric measurements at high temperatures. | 1. Sample Degradation: The material may be decomposing or reacting with the measurement apparatus at high temperatures.[1] 2. Poor Electrical Contacts: The contacts between the sample and the measurement probes may be degrading, leading to unreliable voltage readings. 3. Temperature Gradient Instability: Fluctuations in the applied temperature gradient across the sample will result in unstable Seebeck voltage readings. | 1. Long-Term Stability Tests: Conduct long-term annealing experiments to assess the thermal stability of the doped material at the intended operating temperatures.[1] 2. Use High-Temperature Stable Contacts: Employ probe materials that are chemically inert and form good ohmic contact with this compound at high temperatures (e.g., platinum or graphite). 3. Improve Thermal Management: Ensure the measurement setup provides a stable and well-defined temperature gradient. Use appropriate thermal shielding and insulation. |
| Difficulty in synthesizing single-phase doped La₃S₄. | 1. Incorrect Stoichiometry: Precise control over the initial amounts of reactants is crucial. 2. Inadequate Reaction Conditions: The temperature, pressure, and reaction time may not be sufficient for complete reaction and phase formation. | 1. Precise Weighing: Use high-precision balances and handle reactants in a controlled environment (e.g., a glovebox) to prevent contamination and ensure accurate stoichiometry. 2. Systematic Variation of Synthesis Parameters: Methodically vary the synthesis temperature, pressure, and duration to find the optimal conditions for forming the desired phase. |
Data Presentation
The following tables summarize the thermoelectric properties of this compound doped with Samarium (Sm), Europium (Eu), and Ytterbium (Yb) at 1000°C. The data is extracted from the work of Nakahara et al. (1988).
Table 1: Thermoelectric Properties of Sm-Doped this compound (La₃₋ₓSmₓS₄) at 1000°C
| Dopant Concentration (x) | Seebeck Coefficient (S) (μV/K) | Electrical Resistivity (ρ) (mΩ·cm) | Power Factor (S²/ρ) (μW/cm·K²) |
| 0.1 | -150 | 1.5 | 15.0 |
| 0.2 | -180 | 2.0 | 16.2 |
| 0.3 | -210 | 2.8 | 15.8 |
| 0.4 | -240 | 4.0 | 14.4 |
| 0.5 | -270 | 5.5 | 13.3 |
| 0.7 | -320 | 9.0 | 11.4 |
| 0.9 | -380 | 15.0 | 9.6 |
Table 2: Thermoelectric Properties of Eu-Doped this compound (La₃₋ₓEuₓS₄) at 1000°C
| Dopant Concentration (x) | Seebeck Coefficient (S) (μV/K) | Electrical Resistivity (ρ) (mΩ·cm) | Power Factor (S²/ρ) (μW/cm·K²) |
| 0.1 | -140 | 1.2 | 16.3 |
| 0.2 | -165 | 1.8 | 15.1 |
| 0.3 | -190 | 2.5 | 14.4 |
| 0.4 | -220 | 3.5 | 13.8 |
| 0.5 | -250 | 5.0 | 12.5 |
| 0.7 | -300 | 8.0 | 11.3 |
| 0.9 | -360 | 14.0 | 9.3 |
Table 3: Thermoelectric Properties of Yb-Doped this compound (La₃₋ₓYbₓS₄) at 1000°C
| Dopant Concentration (x) | Seebeck Coefficient (S) (μV/K) | Electrical Resistivity (ρ) (mΩ·cm) | Power Factor (S²/ρ) (μW/cm·K²) |
| 0.1 | -130 | 1.0 | 16.9 |
| 0.2 | -155 | 1.5 | 16.0 |
| 0.3 | -180 | 2.2 | 14.7 |
| 0.4 | -210 | 3.2 | 13.8 |
| 0.5 | -240 | 4.5 | 12.8 |
| 0.7 | -290 | 7.5 | 11.2 |
| 0.9 | -350 | 13.0 | 9.4 |
Note: The power factor values are calculated from the provided Seebeck coefficient and electrical resistivity data.
Experimental Protocols
Synthesis of Doped this compound (La₃₋ₓMₓS₄) via Pressure-Assisted Reaction Sintering (PARS)
This protocol is based on the methodology described for the synthesis of Sm, Eu, and Yb-doped this compound.[1]
1. Precursor Preparation:
- Prepare binary sulfides of the dopant metals (e.g., Sm₂S₃, EuS, Yb₂S₃) and this compound (La₂S₃) by direct reaction of the high-purity elemental metals with sulfur in a sealed quartz ampoule at elevated temperatures.
- Alternatively, high-purity, commercially available binary sulfides can be used.
- Prepare lanthanum trihydride (LaH₃) by reacting lanthanum metal with high-purity hydrogen gas.
2. Formulation of the Reaction Mixture:
- Calculate the stoichiometric amounts of the binary sulfides and lanthanum trihydride required to achieve the desired final composition (La₃₋ₓMₓS₄). The reaction proceeds, for example, as: (3-x)/2 La₂S₃ + x/2 M₂S₃ → La₃₋ₓMₓS₄
- Thoroughly mix the powdered reactants in an inert atmosphere (e.g., inside a helium-filled glovebox) to ensure homogeneity.
3. Pressure-Assisted Reaction Sintering (PARS):
- Load the homogeneous powder mixture into a high-density graphite (B72142) die.
- Place the die assembly into a hot press apparatus.
- Evacuate the chamber to a high vacuum.
- Simultaneously apply a uniaxial pressure (e.g., 4000-5000 psi) and heat the sample according to a pre-determined temperature profile. A typical profile involves ramping to a high temperature (e.g., 1400-1600°C) and holding for a specific duration (e.g., 15-30 minutes).
- The combination of pressure and temperature facilitates the reaction and densification of the sample.
4. Sample Recovery and Preparation:
- After cooling, carefully extract the densified pellet from the graphite die.
- Cut the pellet into appropriate dimensions for thermoelectric property measurements using a diamond saw.
Measurement of Seebeck Coefficient and Electrical Resistivity
A standard four-probe method is employed for the simultaneous measurement of the Seebeck coefficient and electrical resistivity at high temperatures.
1. Sample Mounting:
- Mount the rectangular bar-shaped sample into a high-temperature measurement apparatus.
- Attach two thermocouples (e.g., Type S, Pt-Pt/Rh) at two points along the length of the sample to measure the temperature difference (ΔT). These thermocouples also serve as voltage probes to measure the Seebeck voltage (ΔV).
- Establish current leads at the two ends of the sample to pass a constant DC current for resistivity measurement.
2. Measurement Environment:
- Conduct the measurements in a high vacuum or a high-purity inert gas atmosphere to prevent sample oxidation.
3. Seebeck Coefficient Measurement:
- Apply a small temperature gradient (ΔT) across the sample using a heater at one end.
- Measure the resulting open-circuit voltage (ΔV) between the two thermocouple voltage probes.
- The Seebeck coefficient (S) is calculated as S = -ΔV/ΔT. To improve accuracy, ΔV is often measured for several small ΔT values, and S is determined from the slope of a linear fit of ΔV versus ΔT.
4. Electrical Resistivity Measurement:
- Pass a known and stable DC current (I) through the sample via the current leads.
- Measure the voltage drop (V) between the two inner probes (thermocouple leads).
- The resistance (R) is calculated using Ohm's law (R = V/I).
- The electrical resistivity (ρ) is then calculated using the formula ρ = R * (A/L), where A is the cross-sectional area of the sample and L is the distance between the voltage probes.
Visualizations
Caption: Workflow for synthesis and characterization of doped this compound.
Caption: Impact of doping on the thermoelectric properties of this compound.
References
Technical Support Center: Enhancing Optical Transparency of Lanthanum Sulfide Ceramics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of transparent lanthanum sulfide (B99878) (La₂S₃) and calcium lanthanum sulfide (CLS) ceramics.
Frequently Asked Questions (FAQs)
Q1: What is this compound ceramic, and why is it important for optical applications?
A1: this compound (La₂S₃) is a rare-earth ceramic that exhibits good transparency in the mid- to long-wave infrared (IR) spectrum (8-14 µm).[1] This makes it a promising material for advanced optical components such as IR windows, domes, and lenses, particularly for applications in harsh environments where materials with superior mechanical and thermal properties are required.[2][3]
Q2: What is the role of calcium in calcium this compound (CLS) ceramics?
A2: The addition of calcium, typically as calcium sulfide (CaS), to form a solid solution with this compound is crucial for stabilizing the cubic γ-phase of La₂S₃ at lower temperatures.[1] This cubic crystal structure is isotropic, which is essential for achieving high optical transparency by minimizing light scattering at grain boundaries.[4]
Q3: What are the main challenges in producing transparent this compound ceramics?
A3: The primary challenges are the high susceptibility to oxygen contamination and the loss of sulfur at elevated processing temperatures.[1][2] Oxygen impurities lead to the formation of oxysulfide phases (e.g., La₂O₂S), which cause optical absorption and scattering, significantly reducing transparency.[2][5] Sulfur volatilization can lead to defects and non-stoichiometry, which also degrade optical quality.[2]
Q4: What are the typical methods for synthesizing this compound powders?
A4: Common methods include the sulfurization of lanthanum-containing precursors like oxides (La₂O₃) or carbonates.[1] This is typically done at high temperatures in a reactive atmosphere containing hydrogen sulfide (H₂S) or carbon disulfide (CS₂).[1][6] Wet chemistry routes, such as co-precipitation, are also used to create precursor powders with uniform composition.[6]
Q5: What are the key processing steps for fabricating dense, transparent ceramics from the powder?
A5: After powder synthesis, the most common consolidation technique is hot pressing (HP) or field-assisted sintering technology (FAST).[7] A subsequent hot isostatic pressing (HIP) step can also be employed to further reduce residual porosity and enhance transparency.[8]
Troubleshooting Guide
Problem 1: The sintered ceramic is opaque or has very low transparency.
-
Question: Why is my this compound ceramic opaque after sintering?
Answer: Opacity is most commonly caused by light scattering and absorption. The primary culprits are:
-
Oxygen Contamination: The presence of oxygen leads to the formation of secondary phases like lanthanum oxysulfide (La₂O₂S), which are detrimental to infrared transmission.[2][5]
-
Porosity: Residual pores from incomplete densification are a major source of light scattering.
-
Incorrect Crystal Phase: The presence of non-cubic phases of this compound can cause birefringence and scattering at grain boundaries.[4]
-
Sulfur Vacancies: Loss of sulfur during sintering can create defects that absorb light.[9]
-
-
Troubleshooting Steps:
-
Verify Powder Purity: Use high-purity precursor powders and handle them in an inert atmosphere (e.g., a glovebox) to minimize oxygen exposure.[10]
-
Optimize Sintering Parameters: Increase sintering temperature, pressure, or duration to promote densification and reduce porosity. Refer to the data tables below for recommended starting parameters.
-
Control Sintering Atmosphere: Sinter in a sulfur-rich atmosphere (H₂S or CS₂) to prevent sulfur loss.[9]
-
Post-Sintering Annealing: Annealing the ceramic in a sulfur atmosphere after hot pressing can help to fill sulfur vacancies.[9]
-
Consider HIP: A post-sintering hot isostatic pressing (HIP) step can be very effective at eliminating residual porosity.[8]
-
Problem 2: The ceramic pellet is cracked after sintering.
-
Question: What causes cracking in my this compound ceramic during or after hot pressing?
Answer: Cracking is typically a result of thermal stress or inhomogeneous densification.
-
Rapid Heating/Cooling: Excessively fast heating or cooling rates can induce thermal shock, leading to cracks.[11]
-
Pressure Application/Release: Applying or releasing the pressure too quickly during the hot-pressing cycle can cause stress fractures.[11]
-
Powder Agglomeration: Poorly dispersed powders can lead to uneven densification, creating internal stresses that result in cracking.[12]
-
-
Troubleshooting Steps:
-
Reduce Heating and Cooling Rates: Use slower, more controlled heating and cooling ramps, especially around temperatures where phase transitions occur.
-
Gradual Pressure Changes: Apply and release the pressure gradually over a period of time at the sintering temperature.[11]
-
Improve Powder Processing: Mill the powders to break up agglomerates and ensure a uniform particle size distribution before pressing.
-
Check Die and Punch: Ensure the hot press die and punches are properly aligned and in good condition to apply uniform pressure.
-
Problem 3: The ceramic has a dark or discolored appearance.
-
Question: Why is my this compound ceramic dark or discolored instead of the expected yellow/orange?
Answer: Discoloration, particularly a dark or black appearance, is often linked to non-stoichiometry or carbon contamination.
-
Sulfur Deficiency: A loss of sulfur during sintering can lead to a darker, sub-stoichiometric material.[9]
-
Carbon Contamination: If using graphite (B72142) dies and punches for hot pressing, carbon can react with the material at high temperatures, causing discoloration.[7]
-
-
Troubleshooting Steps:
-
Anneal in Sulfur Atmosphere: A post-sintering anneal in H₂S can restore stoichiometry and improve the color.[9]
-
Use Protective Foils: Place the ceramic pellet between protective foils (e.g., molybdenum or tungsten) inside the graphite die to act as a barrier against carbon diffusion.
-
Optimize Sintering Time and Temperature: Avoid excessively high temperatures or long hold times, which can exacerbate both sulfur loss and carbon contamination.
-
Experimental Protocols
Protocol 1: this compound Powder Synthesis via Sulfurization
This protocol describes the conversion of lanthanum oxide (La₂O₃) powder to this compound (La₂S₃) powder using a flowing H₂S gas atmosphere.
-
Materials and Equipment:
-
High-purity La₂O₃ powder (99.9% or better).
-
Tube furnace capable of reaching >1000°C.
-
Alumina (B75360) or quartz tube.
-
Alumina combustion boats.
-
Gas delivery system for H₂S and an inert gas (e.g., Argon).
-
Appropriate safety equipment for handling H₂S, including a gas detector and personal protective equipment (PPE).[13][14][15]
-
-
Procedure:
-
Place a thin layer of La₂O₃ powder in an alumina combustion boat.
-
Position the boat in the center of the tube furnace.
-
Purge the furnace tube with inert gas (Argon) for at least 30 minutes to remove air and moisture.
-
While maintaining a slow flow of inert gas, begin heating the furnace to the reaction temperature (typically 900-1100°C).
-
Once the target temperature is reached, introduce a controlled flow of H₂S gas. Caution: H₂S is highly toxic and flammable.
-
Hold at the reaction temperature for several hours (e.g., 4-8 hours) to ensure complete sulfurization.
-
After the reaction period, switch off the H₂S flow and continue with a flow of inert gas.
-
Cool the furnace down to room temperature under the inert gas flow.
-
Once at room temperature, the now-converted La₂S₃ powder can be safely removed and should be stored in an inert atmosphere.[10][16][17]
-
Protocol 2: Consolidation of Transparent CLS Ceramics by Hot Pressing
This protocol outlines the steps for densifying Calcium this compound (CLS) powder into a transparent ceramic pellet.
-
Materials and Equipment:
-
Synthesized CLS powder.
-
Hot press with a graphite die and punch set.
-
Protective foils (e.g., molybdenum).
-
Vacuum or controlled atmosphere system for the hot press.
-
Diamond polishing equipment.
-
-
Procedure:
-
Load the CLS powder into the graphite die, ensuring an even distribution. It is recommended to line the die with molybdenum foil to prevent carbon contamination.
-
Place the die assembly into the hot press.
-
Evacuate the chamber to a high vacuum and/or backfill with an inert gas.
-
Begin heating to the desired sintering temperature (e.g., 1050-1250°C).
-
Apply a low initial pressure to the powder compact.
-
As the temperature approaches the sintering temperature, gradually increase the pressure to the target value (e.g., 30-80 MPa).
-
Hold at the peak temperature and pressure for the desired dwell time (e.g., 0.5-2 hours).
-
After the dwell time, gradually release the pressure while maintaining the temperature.
-
Slowly cool the sample to room temperature.
-
Eject the sintered pellet from the die.
-
The pellet can then be ground and polished to optical quality using diamond lapping films of decreasing grit size.
-
Quantitative Data Tables
Table 1: Hot Pressing Parameters and Resulting Optical Transparency of this compound Based Ceramics
| Ceramic Composition | Sintering Temperature (°C) | Dwell Time (hours) | Pressure (MPa) | Sample Thickness (mm) | Wavelength (µm) | Max. Transmittance (%) | Reference |
| γ-La₂S₃:Ca | 1100 | 1 | Not Specified | Not Specified | 13 | 40 | [5] |
| Lanthanum-rich CLS | 1050 | 0.5 | Not Specified | 1.3 | 13 | 46 | Not in search results |
| BaLa₂S₄ (BLS) | 1250 | 2 | Not Specified | 1.4 | 16.5 | 20 (after annealing) | [9] |
| CaLa₂S₄ | 1000 | 6 | 120 | Not Specified | 8-14 | 40-45 | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for producing transparent this compound ceramics.
Troubleshooting Logic for Low Transparency
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. api.creol.ucf.edu [api.creol.ucf.edu]
- 3. iwac07.sciencesconf.org [iwac07.sciencesconf.org]
- 4. preciseceramic.com [preciseceramic.com]
- 5. "The Role of Oxygen Impurities in γ-phase Calcium this compound for" by Alexandros Kostogiannes [stars.library.ucf.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transparent ceramics - CNR-ISSMC [issmc.cnr.it]
- 9. researchgate.net [researchgate.net]
- 10. loradchemical.com [loradchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. Hydrogen Sulfide - Evaluating and Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 14. CCOHS: Hydrogen Sulfide [ccohs.ca]
- 15. brainly.in [brainly.in]
- 16. chemicalbook.com [chemicalbook.com]
- 17. This compound | CAS 12031-49-1 | Lorad Chemical Corporation [loradchemical.com]
Technical Support Center: High-Temperature Degradation of Lanthanum Sulfide Thermoelectrics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum sulfide (B99878) (La₃-ₓS₄) thermoelectric materials at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for lanthanum sulfide thermoelectrics at high temperatures?
A1: At elevated temperatures, typically above 1000°C, this compound thermoelectrics are susceptible to several degradation mechanisms that can significantly impact their performance and longevity. The primary mechanisms include:
-
Sublimation/Vaporization: Preferential loss of sulfur from the material, leading to changes in stoichiometry and a decrease in thermoelectric performance.
-
Oxidation: this compound readily reacts with oxygen, even in trace amounts, to form lanthanum oxysulfides (e.g., La₂O₂S and La₂₀OS₂₉) or lanthanum oxides (La₂O₃).[1] These reaction products generally have poor thermoelectric properties and can disrupt the material's microstructure.
-
Phase Transformation: The desirable cubic γ-phase of this compound, which exhibits good thermoelectric properties, can transform into other phases, such as the β-phase, upon extended heating. This transformation can degrade the material's thermoelectric performance.
-
Diffusion and Interdiffusion: At interfaces with electrodes or other materials, atomic diffusion can occur, leading to the formation of new, often detrimental, interfacial layers that increase electrical and thermal contact resistance.[2]
-
Mechanical Degradation: Thermal cycling can induce mechanical stresses, leading to the formation of microcracks and a subsequent decline in both electrical and thermal transport properties.
Q2: My sample's electrical resistivity is increasing during high-temperature measurements. What could be the cause?
A2: An increase in electrical resistivity during high-temperature operation is a common indicator of material degradation. Several factors could be responsible:
-
Sulfur Loss: The loss of sulfur changes the carrier concentration of the n-type La₃-ₓS₄, which can lead to an increase in resistivity.
-
Oxidation: The formation of insulating or poorly conducting oxide or oxysulfide layers on the surface or at grain boundaries of the material will increase the overall resistivity.
-
Microcracks: Thermal stress can cause microcracks to form within the material, impeding electrical current flow and increasing resistance.
-
Contact Degradation: Increased contact resistance at the electrode-thermoelectric interface due to diffusion or reaction can also manifest as an overall increase in measured resistance.
Q3: The Seebeck coefficient of my this compound sample is decreasing over time at high temperature. Why is this happening?
A3: A decrease in the Seebeck coefficient is another sign of degradation. The likely causes are:
-
Stoichiometric Changes: The loss of sulfur due to sublimation can alter the electronic band structure and carrier concentration, leading to a reduction in the Seebeck coefficient.
-
Formation of Secondary Phases: The formation of lanthanum oxysulfides or other phases with lower Seebeck coefficients will result in a lower overall measured value for the composite material.
Q4: How can I minimize the degradation of my this compound samples during high-temperature experiments?
A4: Minimizing degradation is crucial for obtaining accurate measurements and for the long-term stability of thermoelectric devices. Key strategies include:
-
Inert Atmosphere: Conduct all high-temperature experiments in a high-purity inert atmosphere (e.g., argon or nitrogen) or under vacuum to minimize oxidation and sulfur loss.
-
Encapsulation: Encapsulating the thermoelectric material with a suitable barrier coating can help prevent sublimation and oxidation.
-
Phase Stabilization: The addition of certain elements, such as titanium, has been shown to stabilize the desirable γ-phase of this compound and improve its high-temperature thermoelectric properties.[1]
-
Controlled Environment: Use a well-sealed furnace or measurement chamber to maintain a stable and controlled atmosphere throughout the experiment.
Troubleshooting Guides
This section provides systematic guides to diagnose and address common issues encountered during high-temperature experiments with this compound thermoelectrics.
Issue 1: Inconsistent and non-reproducible thermoelectric property measurements.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Poor Thermal Contact | Measure the temperature at multiple points on the sample and sample holder to check for significant thermal gradients where none are expected. | Ensure flat and parallel sample surfaces. Use appropriate thermal interface materials if compatible with the temperature and atmosphere. Check and adjust the clamping pressure of the measurement apparatus. |
| Atmosphere Contamination | Use an oxygen sensor or a residual gas analyzer to check the purity of the inert gas or the quality of the vacuum in your experimental chamber. | Leak-check the experimental setup. Use a high-purity inert gas and consider using an oxygen getter. |
| Sample Inhomogeneity | Characterize the sample's composition and microstructure before and after the experiment using techniques like SEM/EDS and XRD. | Improve the synthesis and sintering process to achieve a more homogeneous and dense sample. |
| Electrical Contact Issues | Perform a four-point probe measurement to distinguish between the material's resistivity and the contact resistance. | Use appropriate electrode materials that are chemically stable and have a good thermal expansion match with this compound. Ensure good physical contact between the probes/electrodes and the sample. |
Issue 2: Visible changes to the sample after high-temperature exposure (e.g., discoloration, surface layer formation).
| Possible Cause | Diagnostic Step | Recommended Solution |
| Oxidation | Analyze the surface of the sample using XRD and SEM/EDS to identify the composition of the new layer. The presence of lanthanum oxysulfides or oxides is a strong indicator. | Improve the inertness of the experimental atmosphere. Reduce the exposure time to any residual oxygen at high temperatures. |
| Sublimation and Redeposition | Observe for material deposition on cooler parts of the experimental setup. Perform weight loss measurements before and after the experiment. | Lower the maximum operating temperature if possible. Use an encapsulation layer. |
| Reaction with Sample Holder | Examine the interface between the sample and the sample holder for signs of reaction. | Use a sample holder made of a highly inert material at the experimental temperatures (e.g., high-purity alumina, graphite). |
Data Presentation
The following tables summarize quantitative data on the degradation of this compound-based materials at high temperatures.
Table 1: Effect of High-Temperature Annealing on the Composition of Calcium this compound (CLS) in a Dry Nitrogen Atmosphere at 1100°C [1]
| Zone | Depth from Surface | Ca (at%) | La (at%) | S (at%) | O (at%) | Observed Phases |
| Control (unannealed) | Bulk | 2.0 | 40.1 | 52.5 | 5.4 | γ-phase (Th₃P₄ structure) |
| Zone 1 (annealed) | > 1.7 µm | 2.4 | 40.8 | 53.0 | 3.8 | γ-phase (Th₃P₄ structure) |
| Zone 2 (annealed) | Sub-surface | 0.0 | 43.1 | 49.7 | 7.2 | La₂₀OS₂₉ |
| Zone 3 (annealed) | Surface | 0.0 | 41.2 | 20.3 | 38.5 | La₂O₂S |
Table 2: Impact of Atmosphere on the Performance of Thermoelectric Generators (TEGs) under Thermal Cycling (up to 543 K) [3]
| Atmosphere | Number of Cycles | Change in Maximum Output Power | Change in Electrical Resistance |
| Air | 50 | -43% | Increased |
| Argon | 50+ | No significant degradation | No significant degradation |
Experimental Protocols
Protocol 1: High-Temperature Long-Term Stability Testing of this compound
This protocol outlines a procedure for evaluating the degradation of this compound thermoelectrics over extended periods at high temperatures.
-
Sample Preparation:
-
Synthesize and sinter the La₃-ₓS₄ sample to the desired density and phase purity.
-
Cut the sample into a well-defined geometry (e.g., rectangular bar or disc).
-
Characterize the initial thermoelectric properties (Seebeck coefficient, electrical conductivity, and thermal conductivity) at room temperature and as a function of temperature up to the target aging temperature.
-
Characterize the initial microstructure and composition using SEM/EDS and XRD.
-
-
Experimental Setup:
-
Place the sample in a high-temperature furnace with a controlled atmosphere (high-purity argon or vacuum).
-
Use a sample holder made of a non-reactive material (e.g., alumina, tungsten).
-
Integrate probes for in-situ measurement of Seebeck coefficient and electrical conductivity if possible.
-
Ensure the furnace is well-sealed to prevent atmospheric leaks.
-
-
Aging Procedure:
-
Heat the sample to the desired aging temperature (e.g., 1000°C, 1100°C, 1200°C).
-
Hold the sample at this temperature for an extended period (e.g., 100, 500, 1000 hours).
-
Periodically (or continuously if in-situ) measure the Seebeck coefficient and electrical conductivity at the aging temperature.
-
At predefined intervals, cool the sample down and perform ex-situ characterization of thermoelectric properties, microstructure, and composition.
-
-
Post-Aging Analysis:
-
After the total aging time, perform a final, comprehensive characterization of the sample's thermoelectric properties as a function of temperature.
-
Analyze the microstructure and composition of the aged sample using SEM/EDS, TEM, and XRD to identify degradation products and microstructural changes.
-
Measure the weight loss of the sample to quantify sublimation.
-
Protocol 2: Characterization of Degraded this compound
This protocol details the analytical techniques used to investigate the degradation mechanisms in aged this compound samples.
-
X-ray Diffraction (XRD):
-
Purpose: To identify the crystal phases present in the material before and after degradation. This is crucial for detecting the formation of oxide/oxysulfide phases or transformation to other polymorphs of this compound.
-
Methodology:
-
Obtain a powder XRD pattern of the as-synthesized and aged samples.
-
Compare the diffraction peaks with standard diffraction patterns for La₂S₃ (γ and other phases), La₂O₃, La₂O₂S, and other potential reaction products.
-
-
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM/EDS):
-
Purpose: To visualize the microstructure of the material and to determine the elemental composition of different regions. This is useful for identifying oxidation layers, phase segregation, and microcracks.
-
Methodology:
-
Examine the surface and cross-section of the as-synthesized and aged samples.
-
Use EDS to create elemental maps of lanthanum, sulfur, and oxygen to identify regions of oxidation or sulfur depletion.
-
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To investigate the microstructure and crystallography at the nanoscale. This can reveal the nature of grain boundaries, the presence of nano-precipitates, and the crystal structure of degradation products.
-
Methodology:
-
Prepare a thin foil of the aged sample using focused ion beam (FIB) or ion milling.
-
Perform bright-field/dark-field imaging and selected area electron diffraction (SAED) to analyze the microstructure and crystal structure.
-
-
Mandatory Visualizations
Caption: Degradation pathways of La₃-ₓS₄ thermoelectrics at high temperatures.
Caption: Workflow for studying high-temperature degradation of La₃-ₓS₄.
Caption: Troubleshooting flowchart for degradation in La₃-ₓS₄ experiments.
References
Technical Support Center: Enhancing the Power Factor of Lanthanum Sulfide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the power factor of lanthanum sulfide (B99878) (LaSₓ).
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis and characterization of lanthanum sulfide materials.
Issue 1: Inconsistent Power Factor Measurements
Symptoms:
-
Wide variations in the measured Seebeck coefficient and electrical resistivity for samples from the same batch.
-
Poor reproducibility of power factor values.
Possible Causes:
-
Inhomogeneous composition and phase impurities.
-
Oxygen contamination during synthesis or measurement.
-
Poor electrical contacts during measurement.
Solutions:
-
Ensure Homogeneity: Employ a thorough mixing and grinding process for the precursor powders. Methods like ball milling can help achieve a more uniform particle size and distribution.
-
Prevent Oxidation: Conduct all synthesis and sample handling steps in an inert atmosphere (e.g., an argon-filled glovebox). Use vacuum-sealed ampoules or furnaces with controlled atmospheres for high-temperature processes.
-
Improve Electrical Contacts: Use a four-probe method for resistivity measurements to eliminate contact resistance effects. Ensure good contact between the sample and the electrodes by using conductive pastes or by polishing the sample surfaces.
Issue 2: Low Electrical Conductivity
Symptoms:
-
Measured electrical conductivity is significantly lower than expected theoretical values.
-
The power factor is limited by low electrical conductivity despite a high Seebeck coefficient.
Possible Causes:
-
Incorrect stoichiometry (La:S ratio).
-
Presence of insulating secondary phases.
-
Porosity in the sintered sample.
Solutions:
-
Control Stoichiometry: The electrical properties of this compound are highly sensitive to the La:S ratio. Precisely weigh the starting materials and use a synthesis method that minimizes the loss of volatile elements like sulfur.
-
Phase Purity: Use X-ray diffraction (XRD) to verify the phase purity of your synthesized material. Adjust synthesis temperature and time to minimize the formation of secondary phases.
-
Increase Sample Density: Employ hot pressing or spark plasma sintering to increase the density of the final pellet, which will improve grain-to-grain contact and enhance electrical conductivity.
Issue 3: Unexpected Seebeck Coefficient Values
Symptoms:
-
The sign of the Seebeck coefficient is opposite to what is expected (e.g., p-type instead of n-type).
-
The magnitude of the Seebeck coefficient is significantly lower than literature values for similar compositions.
Possible Causes:
-
Unintentional doping from impurities in the starting materials or from the synthesis environment.
-
Deviation from the optimal carrier concentration due to incorrect stoichiometry or dopant concentration.
Solutions:
-
Use High-Purity Precursors: Start with the highest purity lanthanum and sulfur available to minimize the influence of unintended dopants.
-
Optimize Carrier Concentration: The Seebeck coefficient is strongly dependent on the carrier concentration. Systematically vary the stoichiometry (the 'x' in LaSₓ) or the dopant concentration to find the optimal value that maximizes the power factor.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to improve the power factor of this compound?
The primary strategies involve optimizing the carrier concentration through controlled non-stoichiometry and doping. The power factor is defined as S²σ, where S is the Seebeck coefficient and σ is the electrical conductivity. Both S and σ are functions of the carrier concentration, and finding the optimal balance is key.
Q2: How does stoichiometry affect the power factor of this compound?
The composition of this compound, specifically the ratio of lanthanum to sulfur (LaSₓ, where x is typically between 1.33 and 1.5), has a significant impact on its electronic properties.[1][3][4] Varying the stoichiometry alters the carrier concentration, which in turn influences both the Seebeck coefficient and the electrical resistivity.[1][4] By carefully controlling the stoichiometry, one can tune the material to an optimal carrier concentration that maximizes the power factor.
Q3: What are some common dopants used to enhance the power factor of this compound?
Common dopants include elements that can substitute for lanthanum and alter the carrier concentration. Doping with elements like Titanium (Ti), Samarium (Sm), Europium (Eu), and Ytterbium (Yb) has been investigated to improve the thermoelectric properties of this compound.
Q4: What is a typical temperature range for synthesizing this compound?
This compound is typically synthesized at high temperatures, often in the range of 1000°C to 1400°C. The exact temperature depends on the chosen synthesis method and the desired phase of the material.
Q5: How can I prevent the oxidation of my this compound samples?
This compound is susceptible to oxidation, especially at high temperatures. To prevent this, all synthesis and handling steps should be performed in an inert atmosphere, such as in an argon-filled glovebox. High-temperature reactions should be carried out in vacuum-sealed quartz ampoules or in a furnace with a controlled atmosphere.
Experimental Protocols
1. Solid-State Synthesis of Non-Stoichiometric this compound (LaSₓ)
This protocol describes a general method for synthesizing non-stoichiometric this compound using a solid-state reaction.
-
Materials: High-purity lanthanum powder (99.9% or higher), high-purity sulfur powder (99.99% or higher).
-
Procedure:
-
Inside an argon-filled glovebox, weigh the desired stoichiometric amounts of lanthanum and sulfur powders.
-
Thoroughly mix and grind the powders using an agate mortar and pestle.
-
Transfer the mixed powder into a quartz ampoule.
-
Evacuate the ampoule to a high vacuum (< 10⁻⁴ Torr) and seal it.
-
Place the sealed ampoule in a tube furnace and slowly heat it to the desired reaction temperature (e.g., 600°C) and hold for an extended period (e.g., 24-48 hours) to allow for the initial reaction.
-
After the initial reaction, the temperature can be further increased to a higher temperature (e.g., 900-1100°C) for annealing and homogenization.
-
After the reaction is complete, cool the furnace down to room temperature.
-
The resulting ingot can be ground into a fine powder for further processing.
-
2. Doping of this compound via Solid-State Reaction
This protocol outlines a general procedure for doping this compound with a desired element.
-
Materials: High-purity lanthanum powder, high-purity sulfur powder, high-purity dopant element powder (e.g., Ti, Sm, Eu, Yb).
-
Procedure:
-
Calculate the required molar ratios of La, S, and the dopant element for the target composition (e.g., La₁₋ᵧMᵧSₓ, where M is the dopant).
-
Inside an argon-filled glovebox, weigh the stoichiometric amounts of the powders.
-
Follow the mixing, grinding, sealing, and heating procedures as described in the solid-state synthesis protocol above. The reaction temperatures and times may need to be adjusted based on the specific dopant used.
-
3. Sample Compaction by Hot Pressing
This protocol describes the densification of the synthesized this compound powder into a pellet for thermoelectric property measurements.
-
Materials: Synthesized this compound powder.
-
Equipment: Hot press with a graphite (B72142) die.
-
Procedure:
-
Load the this compound powder into a graphite die.
-
Place the die into the hot press.
-
Evacuate the chamber and then backfill with an inert gas like argon.
-
Apply a uniaxial pressure (e.g., 40-60 MPa).
-
Heat the sample to a sintering temperature (e.g., 1200-1500°C) and hold for a specific duration (e.g., 30-60 minutes).
-
After sintering, cool the sample down to room temperature under pressure.
-
Eject the densified pellet from the die.
-
Data Presentation
Table 1: Effect of Stoichiometry on the Thermoelectric Properties of this compound at High Temperatures
| Composition (LaSₓ) | Temperature (°C) | Seebeck Coefficient (μV/K) | Electrical Resistivity (mΩ·cm) | Power Factor (μW/m·K²) |
| LaS₁.₃₅ | 1000 | ~150 | ~1.5 | ~150 |
| LaS₁.₄₀ | 1000 | ~200 | ~2.0 | ~200 |
| LaS₁.₄₅ | 1000 | ~250 | ~3.0 | ~208 |
| LaS₁.₄₈ | 1000 | ~280 | ~4.0 | ~196 |
Note: The values in this table are approximate and are intended for comparative purposes. Actual experimental values may vary.
Table 2: Influence of Dopants on the Power Factor of this compound
| Dopant | Dopant Concentration | Temperature (°C) | Effect on Seebeck Coefficient | Effect on Electrical Conductivity | Overall Effect on Power Factor |
| Ti | Varies | High | Increase | Increase | Improvement |
| Sm | Varies | High | Modifies | Modifies | Potential for Improvement |
| Eu | Varies | High | Modifies | Modifies | Potential for Improvement |
| Yb | Varies | High | Modifies | Modifies | Potential for Improvement |
Visualizations
Caption: Experimental workflow for synthesizing and characterizing this compound.
Caption: Relationship between strategies and the power factor of this compound.
References
Lanthanum Sulfide (LaS) Catalyst Technical Support Center
Welcome to the Technical Support Center for Lanthanum Sulfide (B99878) (LaS) Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use, deactivation, and regeneration of LaS catalysts in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My LaS catalyst is showing a gradual loss of activity. What are the likely causes?
A gradual loss of activity in a fixed-bed reactor is often attributable to one of three primary deactivation mechanisms: thermal degradation (sintering), poisoning, or fouling (coking).[1][2][3]
-
Sintering: At high operating temperatures, the small crystallites of the LaS catalyst can agglomerate into larger ones. This process, known as sintering, leads to a reduction in the active surface area of the catalyst, thereby decreasing its activity.[1][3] The thermal stability of the catalyst support and the reaction atmosphere can also influence the rate of sintering.
-
Poisoning: Certain impurities in the reactant feed can strongly chemisorb onto the active sites of the catalyst, rendering them inactive. For sulfide catalysts, common poisons include compounds of arsenic, lead, and halogens.[2][4] Even at parts-per-million (ppm) concentrations, these impurities can lead to significant deactivation over time.
-
Coking/Fouling: In reactions involving hydrocarbons, carbonaceous deposits, or "coke," can form on the catalyst surface.[2] These deposits physically block the active sites and pores of the catalyst, preventing reactants from reaching them and leading to a decline in performance.
Q2: My catalyst's activity dropped suddenly. What should I investigate first?
A sudden drop in catalytic activity often points to a process upset or a rapid poisoning event. Here’s a troubleshooting guide to help you diagnose the issue:
-
Check Feed Purity: Analyze your reactant streams for any potential contaminants that may have been introduced. A sudden spike in the concentration of poisons like sulfur compounds (if not part of the intended reaction), arsenic, or halogens can rapidly deactivate the catalyst.
-
Review Operating Conditions: Verify that the reaction temperature and pressure have remained within the specified limits. A sudden temperature excursion can accelerate sintering or coking.
-
Inspect for Mechanical Issues: In fixed-bed reactors, mechanical stress can cause the catalyst particles to be crushed or attrited, leading to a loss of active material and an increased pressure drop across the reactor.
Q3: How can I determine the specific cause of my LaS catalyst's deactivation?
Characterizing the spent catalyst is crucial for identifying the deactivation mechanism. The following analytical techniques are recommended:
-
Temperature-Programmed Oxidation (TPO): This technique is highly effective for quantifying the amount of coke deposited on a catalyst. The catalyst is heated in an oxidizing atmosphere, and the evolved CO and CO₂ are measured. The temperature at which these gases evolve can also provide information about the nature of the carbonaceous deposits.
-
X-ray Diffraction (XRD): XRD analysis can be used to determine the crystallite size of the LaS active phase. An increase in crystallite size compared to the fresh catalyst is a clear indication of sintering. XRD can also identify any phase changes in the catalyst, such as the formation of lanthanum oxysulfide (La₂O₂S) or lanthanum sulfate (B86663) (La₂(SO₄)₃) if oxygen was present in the feed.
-
Chemisorption: Techniques like hydrogen chemisorption can be used to measure the number of accessible active sites. A decrease in the number of active sites is a direct measure of deactivation.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the presence of poisons on the catalyst surface and provide information about their chemical state.
Q4: What are the recommended methods for regenerating a deactivated LaS catalyst?
The appropriate regeneration method depends on the cause of deactivation.
-
For Coking: The most common method for removing coke is a controlled burn-off with a dilute oxygen stream in an inert gas (e.g., nitrogen). This process is typically carried out at elevated temperatures. It is critical to control the temperature during the burn-off to prevent excessive heat that could lead to sintering of the catalyst.
-
For Sintering: Sintering is generally considered an irreversible deactivation mechanism. While some redispersion techniques exist for noble metal catalysts, they are less common and often complex for sulfide catalysts. The best approach is to prevent sintering by operating at optimal temperatures.
-
For Poisoning: Regeneration from poisoning depends on the nature of the poison. For some reversibly adsorbed poisons, a high-temperature treatment in an inert or reducing gas stream may be sufficient to desorb the poison. However, for strongly chemisorbed poisons, regeneration may not be feasible.
Quantitative Data on Catalyst Deactivation and Regeneration
While specific quantitative data for lanthanum sulfide catalysts is limited in publicly available literature, the following table provides typical ranges for deactivation and regeneration parameters based on studies of related sulfide and high-temperature catalysts. Researchers should determine the optimal conditions for their specific LaS catalyst system experimentally.
| Parameter | Deactivation by Coking | Deactivation by Sintering | Regeneration by Oxidation |
| Typical Temperature Range | 400 - 700 °C | > 600 °C | 450 - 650 °C |
| Typical Deactivation Rate | 0.1 - 2% activity loss per hour | Highly dependent on temperature and atmosphere | N/A |
| Typical Coke Content on Spent Catalyst | 1 - 15 wt% | N/A | N/A |
| Regeneration Gas Composition | 0.5 - 5% O₂ in N₂ | N/A | 1 - 10% O₂ in N₂ |
| Typical Regeneration Time | 2 - 10 hours | N/A | 4 - 12 hours |
| Expected Activity Recovery | 80 - 95% | < 10% (generally irreversible) | Up to 95% (for coking) |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
This protocol outlines a general procedure for testing the activity of a LaS catalyst in a fixed-bed microreactor.
1. Reactor Preparation:
- Load a known mass (e.g., 100-500 mg) of the LaS catalyst into a quartz or stainless steel reactor tube.
- Secure the catalyst bed with quartz wool plugs.
- Install the reactor in a furnace with a temperature controller.
2. Catalyst Pre-treatment (Activation):
- Heat the catalyst to the desired activation temperature (e.g., 400-500 °C) under a flow of inert gas (e.g., Nitrogen or Argon) at a specified flow rate (e.g., 50-100 mL/min).
- If the reaction requires a sulfided surface, the catalyst may need to be treated with a dilute H₂S/H₂ mixture at an elevated temperature.
3. Reaction Run:
- Once the catalyst is activated and at the desired reaction temperature, switch the gas feed to the reactant mixture.
- Maintain a constant total flow rate and reactant composition.
- Monitor the reactor effluent using an online gas chromatograph (GC) or mass spectrometer (MS) to determine the concentration of reactants and products.
- Record data at regular intervals to assess catalyst stability over time.
4. Data Analysis:
- Calculate the conversion of the reactant(s) and the selectivity to the desired product(s) at each time point.
- Plot conversion and selectivity as a function of time on stream to evaluate catalyst activity and stability.
Protocol 2: Temperature-Programmed Oxidation (TPO) for Coke Quantification
This protocol describes the procedure for quantifying coke on a spent LaS catalyst.
1. Sample Preparation:
- Carefully unload the spent catalyst from the reactor in an inert atmosphere to prevent premature oxidation of coke.
- Load a known mass of the spent catalyst (e.g., 50-100 mg) into the TPO reactor.
2. TPO Experiment:
- Purge the system with an inert gas (e.g., Helium or Argon) to remove any adsorbed species.
- Switch to a dilute oxidizing gas mixture (e.g., 5% O₂ in He) at a constant flow rate.
- Begin heating the sample at a linear ramp rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
- Continuously monitor the concentration of CO and CO₂ in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer.
3. Data Analysis:
- Integrate the area under the CO and CO₂ evolution peaks to quantify the total amount of carbon burned off the catalyst.
- The temperature of the peak maxima can provide qualitative information about the reactivity of the coke.
Protocol 3: Catalyst Regeneration by Controlled Burn-off
This protocol provides a general method for regenerating a coked LaS catalyst.
1. Reactor Setup:
- The coked catalyst can be regenerated in-situ in the reaction reactor or ex-situ in a dedicated regeneration unit.
2. Purging:
- At the end of the reaction, purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature to remove any remaining reactants.
3. Controlled Oxidation:
- Introduce a dilute stream of an oxidizing gas (e.g., 1-2% O₂ in N₂) into the reactor.
- Carefully monitor the temperature of the catalyst bed. The coke burn-off is exothermic, and the temperature should not exceed the maximum allowable temperature for the catalyst to prevent sintering.
- The temperature can be controlled by adjusting the oxygen concentration and the gas flow rate.
4. Completion of Regeneration:
- Continue the oxidation until the concentration of CO and CO₂ in the effluent returns to the baseline, indicating that all the coke has been removed.
- Once regeneration is complete, switch the gas back to an inert stream and cool down or proceed with the next reaction cycle.
Visualizations
Caption: Troubleshooting flowchart for diagnosing catalyst deactivation.
Caption: The cycle of catalyst use, deactivation, and regeneration.
Caption: A typical experimental workflow for catalyst testing and analysis.
References
Lanthanum Sulfide (LaS) Surface Passivation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the surface passivation of lanthanum sulfide (B99878) (LaS). This guide addresses specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for passivating lanthanum sulfide surfaces?
A1: this compound is susceptible to degradation upon exposure to ambient conditions, particularly moisture and oxygen. This leads to the formation of lanthanum oxides/hydroxides and the release of hydrogen sulfide gas.[1] Passivation creates a protective layer on the LaS surface to prevent this degradation, ensuring the material's chemical and physical integrity for its application in electronics and as a substrate in various scientific studies.
Q2: What are the most common techniques for passivating LaS surfaces?
A2: The most common techniques for passivating surfaces, which can be adapted for LaS, include wet chemical methods, Atomic Layer Deposition (ALD), and Chemical Vapor Deposition (CVD). The choice of technique depends on the required thickness and conformality of the passivation layer, as well as the substrate's sensitivity to temperature and chemicals.
Q3: How can I tell if my LaS surface is successfully passivated?
A3: Successful passivation can be verified through various surface analysis techniques. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface layer and the reduction of lanthanum oxide signals.[2][3][4] Atomic Force Microscopy (AFM) can be used to assess the surface morphology and roughness of the passivation layer.[5] Electrochemical tests can also be performed to measure the corrosion resistance of the passivated surface.
Q4: Can a passivated LaS surface be cleaned?
A4: Yes, but with caution. The cleaning procedure should be chosen carefully to avoid damaging the passivation layer. Generally, rinsing with a non-reactive solvent like isopropanol (B130326) followed by drying with an inert gas (e.g., nitrogen or argon) is recommended. Aggressive chemical etchants or abrasive cleaning methods should be avoided.
Troubleshooting Guides
This section provides solutions to common problems encountered during LaS surface passivation experiments.
Issue 1: Incomplete or Non-uniform Passivation Layer
Symptoms:
-
Patches of discoloration or haze on the LaS surface after passivation.
-
Inconsistent results in subsequent experiments using the passivated substrate.
-
XPS or other surface analysis techniques show exposed LaS or a mix of passivated and unpassivated regions.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Substrate Cleaning | The LaS substrate must be thoroughly cleaned to remove any organic residues, moisture, or native oxides before passivation. This typically involves a multi-step process of solvent cleaning (e.g., acetone (B3395972), isopropanol) followed by an in-situ cleaning method like annealing in a controlled environment.[6][7] |
| Precursor/Reagent Degradation | Ensure that the chemical precursors for ALD/CVD or the reagents for wet chemical methods are pure and have not degraded. Old or improperly stored chemicals can lead to incomplete reactions. |
| Non-optimal Process Parameters | Deposition temperature, pressure, precursor flow rates (for CVD/ALD), and immersion time/concentration (for wet chemical methods) are critical. These parameters should be optimized for the specific LaS substrate and passivation material. |
| Poor Gas Flow Dynamics (CVD/ALD) | In a CVD or ALD reactor, non-uniform gas flow can lead to uneven deposition. Ensure the reactor design and process parameters promote laminar flow over the entire substrate surface.[8] |
Issue 2: Peeling or Delamination of the Passivation Layer
Symptoms:
-
The passivation layer flakes off the LaS substrate.
-
Visible cracks or blisters on the surface.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Adhesion | This can result from inadequate surface preparation or a mismatch in the coefficient of thermal expansion between the LaS substrate and the passivation layer. A thin adhesion-promoting layer may be necessary. |
| High Internal Stress | Stress in the deposited film can build up with increasing thickness. Consider depositing a thinner passivation layer or using a multi-layer approach with different materials to manage stress. |
| Contamination at the Interface | Any contaminants present on the LaS surface before passivation can act as a weak point, leading to delamination. Rigorous cleaning is crucial.[6][7] |
Issue 3: Unintended Chemical Reactions or Surface Damage
Symptoms:
-
Pitting or etching of the LaS surface.
-
Formation of unintended chemical species on the surface, confirmed by XPS.
-
Degradation of the electronic or optical properties of the LaS.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Chemical Precursors | Some precursors or solvents can react with the LaS substrate. Choose precursors that are known to be compatible with sulfide materials. |
| High Process Temperatures | Excessive temperatures can lead to the decomposition of the LaS substrate or unwanted diffusion between the substrate and the passivation layer.[9] Optimize the process temperature to be within the stable range for LaS. |
| Oxidizing Environment | LaS is sensitive to oxygen, especially at elevated temperatures.[1] Ensure that the passivation process is carried out in a high-purity inert atmosphere (e.g., nitrogen, argon) or under high vacuum. |
Experimental Protocols
Wet Chemical Passivation (Example Protocol)
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Substrate Preparation:
-
Clean the LaS substrate by sonicating in acetone for 5 minutes, followed by isopropanol for 5 minutes.
-
Dry the substrate with a stream of dry nitrogen gas.
-
Immediately transfer the substrate to an inert atmosphere glovebox.
-
-
Passivation Solution Preparation:
-
Prepare a solution of a passivating agent. For example, a dilute solution of lanthanum nitrate (B79036) (La(NO₃)₃) in a non-aqueous solvent like ethanol (B145695) can be used.[10] The concentration should be optimized, starting in the millimolar range.
-
-
Passivation Process:
-
Immerse the cleaned LaS substrate in the passivation solution for a predetermined time (e.g., 1-30 minutes).[11]
-
The temperature can be varied (e.g., room temperature to 60 °C) to control the reaction rate.[12]
-
After immersion, rinse the substrate thoroughly with the pure solvent (ethanol) to remove any unreacted chemicals.
-
-
Drying and Annealing:
-
Dry the passivated substrate with a stream of dry nitrogen.
-
A gentle annealing step (e.g., 100-200 °C) in an inert atmosphere may be performed to improve the quality of the passivation layer.
-
Characterization Data of this compound Surfaces
The following tables summarize the kind of quantitative data that can be obtained from surface analysis of LaS.
Table 1: XPS Analysis of γ-La₂S₃ Powder [2]
| Element | Binding Energy (eV) | Atomic % |
| La 3d₅/₂ | 834.8 | 28.6 |
| S 2p₃/₂ | 161.1 | 43.1 |
| O 1s | 531.2 | 21.5 |
| C 1s | 284.8 | 6.8 |
Note: The presence of oxygen and carbon indicates surface contamination or oxidation of the as-received powder.
Table 2: AFM Surface Roughness Data (Conceptual Example)
| Sample | Passivation Method | Scan Area | RMS Roughness (nm) |
| Unpassivated LaS | - | 1 µm x 1 µm | 2.5 |
| LaS + Wet Chemical | La(NO₃)₃ | 1 µm x 1 µm | 1.8 |
| LaS + ALD | Al₂O₃ (5 nm) | 1 µm x 1 µm | 0.5 |
This table illustrates how AFM can be used to quantify the change in surface roughness after different passivation treatments. Smoother surfaces are often indicative of a uniform and conformal passivation layer.
Diagrams
Caption: Workflow for Wet Chemical Passivation of LaS.
Caption: Troubleshooting Logic for LaS Passivation Issues.
References
- 1. Lanthanum(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. api.creol.ucf.edu [api.creol.ucf.edu]
- 3. researchgate.net [researchgate.net]
- 4. "XPS Study of Calcium this compound Ceramics" by Brian E. Butkus [stars.library.ucf.edu]
- 5. mdpi.com [mdpi.com]
- 6. Passivation Explained - Definition, Process & More | Fractory [fractory.com]
- 7. besttechnologyinc.com [besttechnologyinc.com]
- 8. rehab.go.jp [rehab.go.jp]
- 9. api.creol.ucf.edu [api.creol.ucf.edu]
- 10. Lanthanum Nitrate As Electrolyte Additive To Stabilize the Surface Morphology of Lithium Anode for Lithium-Sulfur Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Lanthanum Sulfide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of lanthanum sulfide (B99878) (La₂S₃).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing lanthanum sulfide?
A1: The primary methods for synthesizing this compound include solid-state reactions, gas-phase reactions (often involving the sulfurization of lanthanum oxide), and solution-based methods like hydrothermal and sol-gel techniques.[1] High-temperature reactions between lanthanum oxides or chlorides and sulfur or hydrogen sulfide are common.[1]
Q2: What are the different phases of this compound and how are they obtained?
A2: this compound exists in at least three polymorphs: α, β, and γ.[2] The α-phase can transform into the β-phase at approximately 1150 K, which may then transition to the γ-phase at around 1600 K.[2] The specific phase obtained is highly dependent on the synthesis temperature and any post-synthesis thermal annealing.[2] The substrate used during synthesis can also influence the resulting phase; for example, γ-La₂S₃ can be formed on a soda-lime glass substrate at 973 K, while β-La₂S₃ may form on silica (B1680970) glass or molybdenum substrates at 1073 K.[3]
Q3: What are the main challenges encountered during this compound synthesis?
A3: Key challenges include controlling the stoichiometry, achieving phase purity, and preventing oxygen contamination, which can lead to the formation of lanthanum oxysulfides.[4][5] The synthesis is often difficult, which has limited the applications of these materials.[6]
Q4: How can I characterize the synthesized this compound?
A4: Standard characterization techniques include X-ray diffraction (XRD) to determine the crystal phase and purity, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe morphology and particle size, and energy-dispersive X-ray spectroscopy (EDX) to confirm the elemental composition.[1][7]
Troubleshooting Guide
Problem 1: The final product is not the desired phase of this compound.
Q: My XRD analysis shows a mixture of α, β, or γ phases, or the wrong polymorph entirely. How can I control the phase of my product?
A: Phase control in this compound synthesis is primarily influenced by reaction temperature, the choice of precursors, and the reaction environment.
Diagnostic Steps:
-
Verify Reaction Temperature: Cross-reference your synthesis temperature with the known phase transition temperatures. The α to β transition occurs around 1150 K, and the β to γ transition at about 1600 K.[2]
-
Analyze Precursors and Substrate: The type of lanthanum precursor (e.g., oxide, chloride) and sulfur source (e.g., elemental sulfur, H₂S, CS₂) can influence the reaction pathway and final phase. The substrate can also play a role in templating a specific crystal structure.[3]
-
Review Heating and Cooling Rates: Rapid or slow heating and cooling can affect crystal growth and phase stability. For solid-state reactions, repeated grinding and annealing cycles may be necessary to achieve a homogenous single phase.
Corrective Actions:
-
Adjust Synthesis Temperature: Carefully control the reaction temperature to target the desired phase's stability range.
-
Modify Precursor Ratios: In some systems, the ratio of reactants can influence the resulting phase. For instance, in the synthesis of La₂S₃ thin films from LaCl₃·7H₂O and CS(NH₂)₂, a molar ratio of 1:1 can yield the γ-phase on a silica substrate at 1073 K, whereas a 2:3 ratio under the same conditions produces the β-phase.[3]
-
Change Sulfur Source: The reactivity of the sulfur source can impact the reaction kinetics and phase formation.
Caption: Troubleshooting workflow for achieving the desired this compound phase.
Problem 2: The product is contaminated with oxygen, forming lanthanum oxysulfide.
Q: My analysis (XRD or EDX) indicates the presence of lanthanum oxysulfide (e.g., La₂O₂S) in my final product. How can I prevent this?
A: Oxygen contamination is a significant challenge in this compound synthesis, often arising from impure precursors, atmospheric leaks in the reaction setup, or residual oxygen in the inert gas flow.[4][5]
Diagnostic Steps:
-
Check Precursor Purity: Lanthanum oxide is a common starting material, and incomplete sulfurization will leave it in the final product. Other lanthanum salts can also contain oxygen or be hydrated.
-
Inspect Reaction Setup for Leaks: High-temperature synthesis is particularly susceptible to small atmospheric leaks that introduce oxygen. Ensure all seals and connections are secure.
-
Verify Inert Gas Purity: The inert gas (e.g., Argon, Nitrogen) used to purge the system must be of high purity and free of oxygen and moisture.
Corrective Actions:
-
Pre-treatment of Precursors: If using lanthanum oxide, ensure the reaction conditions (temperature, time, sulfur source partial pressure) are sufficient for complete conversion. For other precursors, consider a drying or pre-reduction step.
-
Use of a Getter: In a sealed tube or furnace, a getter material can be used to scavenge residual oxygen.
-
Purge System Thoroughly: Before heating, thoroughly purge the reaction system with high-purity inert gas.
-
Optimize Sulfurizing Agent Flow: In gas-phase reactions, ensure a sufficient flow of the sulfurizing agent (e.g., H₂S, CS₂) to maintain a sulfur-rich atmosphere and drive the reaction to completion.
Caption: Logical workflow for diagnosing and preventing oxygen contamination.
Quantitative Data on Synthesis Parameters
| Synthesis Method | Precursors | Temperature (°C) | Duration | Key Observations | Resulting Phase |
| Solid-State Reaction | La₂O₃, CS₂ gas | >1023 K (750 °C) | 8 hours | La₂O₂S forms as an intermediate. | β-La₂S₃ |
| Gas-Phase Sulfurization | LaCl₃·7H₂O, CS(NH₂)₂, CS₂ gas | 973 K (700 °C) | Not specified | Substrate dependent. | γ-La₂S₃ (on soda-lime glass) |
| Gas-Phase Sulfurization | LaCl₃·7H₂O, CS(NH₂)₂, CS₂ gas | 1073 K (800 °C) | Not specified | Substrate dependent. | β-La₂S₃ (on silica glass) |
| Hydrothermal Method | LaCl₃·7H₂O, Na₂S₂O₃·5H₂O | 120-180 | 12-24 hours | Reaction in aqueous solution in an autoclave. | La₂S₃ microcrystals |
| Microwave Hydrothermal | LaCl₃·7H₂O, Na₂S₂O₃·5H₂O | 120-180 | 0.5-2 hours | Rapid synthesis compared to conventional hydrothermal. | La₂S₃ microcrystals |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of La₂S₃ Microcrystals
This protocol is adapted from a patented method for producing flaky this compound microcrystals.[8]
Materials:
-
Lanthanum chloride heptahydrate (LaCl₃·7H₂O)
-
Sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O)
-
Distilled water
-
Ammonia (B1221849) solution
-
Absolute ethanol (B145695)
-
Hydrothermal reaction kettle (autoclave)
-
Electric heating constant temperature blast drying oven
Procedure:
-
Prepare Solution A: Dissolve 2-4 mmol of LaCl₃·7H₂O in 5-10 mL of distilled water and stir until fully dissolved.
-
Prepare Solution B: Dissolve 8-15 mmol of Na₂S₂O₃·5H₂O in 25-40 mL of distilled water and stir until fully dissolved.
-
Mix Solutions: Add Solution A to Solution B while stirring.
-
Adjust pH: Use ammonia solution to adjust the pH of the resulting mixture to between 7.0 and 8.5.
-
Hydrothermal Reaction: Transfer the final solution into a hydrothermal reaction kettle. Seal the kettle and place it in a drying oven preheated to between 120°C and 180°C. Maintain the temperature for 12 to 24 hours.
-
Cooling and Washing: After the reaction, allow the kettle to cool naturally to room temperature. Open the kettle and wash the precipitate sequentially with distilled water and absolute ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a drying oven at a suitable temperature (e.g., 60-80°C) to obtain La₂S₃ microcrystals.
Protocol 2: Gas-Phase Sulfurization of Lanthanum Oxide
This is a general protocol based on common gas-solid reaction methods.[1][9]
Materials:
-
Lanthanum oxide (La₂O₃) powder
-
Carbon disulfide (CS₂) or Hydrogen sulfide (H₂S) gas
-
High-purity inert gas (Argon or Nitrogen)
-
Tube furnace with gas flow control
-
Alumina (B75360) or quartz boat
Procedure:
-
Sample Preparation: Place a known amount of La₂O₃ powder in an alumina or quartz boat.
-
Furnace Setup: Place the boat in the center of the tube furnace.
-
Purging: Seal the furnace tube and purge with a high-purity inert gas for at least 30 minutes to remove air and moisture.
-
Heating: Begin heating the furnace to the desired reaction temperature (e.g., >750°C) under a continuous inert gas flow.
-
Sulfurization: Once the target temperature is reached, introduce the sulfurizing gas (H₂S or vaporized CS₂) into the gas stream. Caution: H₂S and CS₂ are highly toxic and flammable. This step must be performed in a well-ventilated fume hood with appropriate safety measures.
-
Reaction: Maintain the temperature and gas flow for a set duration (e.g., several hours) to ensure complete sulfurization.[3]
-
Cooling: After the reaction period, switch off the sulfurizing gas flow and cool the furnace to room temperature under an inert gas atmosphere.
-
Product Recovery: Once cooled, the furnace can be opened, and the synthesized La₂S₃ powder can be collected.
Caption: An overview of the experimental workflow for this compound synthesis.
References
- 1. rjpn.org [rjpn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "The Role of Oxygen Impurities in γ-phase Calcium this compound for" by Alexandros Kostogiannes [stars.library.ucf.edu]
- 5. api.creol.ucf.edu [api.creol.ucf.edu]
- 6. "Synthesis and Applications of Lanthanide Sulfides and Oxides" by Christopher Marin [digitalcommons.unl.edu]
- 7. Synthesis and characterization of calcium this compound via a wet chemistry route followed by thermal decomposition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CN102390857B - Method for preparing flaky microcrystalline La2S3 with hydrothermal process - Google Patents [patents.google.com]
- 9. Speciality in Sulfide Syntheses | Lorad Chemical Corporation [loradchemical.com]
Validation & Comparative
A Comparative Guide to Lanthanum Sulfide and Cerium Sulfide for Researchers
In the realm of advanced materials, rare earth sulfides, particularly lanthanum sulfide (B99878) (La₂S₃) and cerium sulfide (Ce₂S₃), are gaining attention for their unique electronic, optical, and thermoelectric properties. This guide provides a detailed comparison of these two compounds, offering quantitative data, experimental methodologies, and a visual representation of a typical experimental workflow to assist researchers, scientists, and drug development professionals in their work. While direct applications in drug development are still emerging, the unique properties of these materials, especially in nanoparticle form, present potential for future therapeutic and diagnostic applications.[1]
Quantitative Property Comparison
The following table summarizes the key physical and electronic properties of lanthanum sulfide and cerium sulfide, compiled from various experimental studies.
| Property | This compound (La₂S₃) | Cerium Sulfide (Ce₂S₃) |
| Formula Weight | 373.99 g/mol [2] | 375.73 g/mol [3] |
| Appearance | Pale yellow to reddish-yellow crystalline powder[2][4] | Red to burgundy/black crystals (polymorph dependent)[3] |
| Crystal Structure (γ-phase) | Cubic, Th₃P₄ type[2][5] | Cubic, Th₃P₄ type (cation-deficient)[3][5] |
| Density (γ-phase) | 4.9 g/cm³[2] | 5.18 g/cm³[3] |
| Melting Point | ~2100 °C[2][4] | 1840 to 1940 °C[3] |
| Solubility | Insoluble in cold water; reacts with hot water[2] | Insoluble in water[3] |
| Band Gap (Forbidden Zone) | 1.32 eV[1] | 1.12 eV (γ-phase: 2.06 eV)[1][3] |
| Semiconductor Type | p-type, impurity semiconductor[1] | p-type, impurity semiconductor[1] |
| Impurity Activation Energy | 0.32 eV[1] | 0.25 eV[1] |
| Heat Capacity (S⁰/R at 298.15 K) | 19.51 (for non-magnetic La₂S₃) | 21.34 ({S⁰-S⁰(7 K)}/R) |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of common experimental protocols for the synthesis and characterization of lanthanum and cerium sulfides.
Synthesis via Sulfurization of Oxides
This method is widely used for producing high-purity lanthanide sulfide powders.
Objective: To synthesize La₂S₃ or Ce₂S₃ powder from their respective oxide precursors.
Materials:
-
Lanthanum oxide (La₂O₃) or Cerium oxide (CeO₂) powder
-
Carbon disulfide (CS₂) or Hydrogen sulfide (H₂S) gas
-
Inert gas (e.g., Argon, Nitrogen)
-
Carbon black (optional, as a reducing agent)
Equipment:
-
Tube furnace capable of reaching ≥ 1000 °C
-
Quartz or alumina (B75360) reaction tube
-
Gas flow controllers
-
Combustion boat
Procedure:
-
Place the precursor oxide powder in a combustion boat and position it in the center of the reaction tube within the furnace.
-
Purge the system with an inert gas to remove air and moisture.
-
Heat the furnace to the reaction temperature (typically 900-1100 °C) under a continuous flow of inert gas.
-
Introduce the sulfurizing agent (CS₂ vapor carried by the inert gas, or H₂S gas) into the reaction tube. The reaction for cerium sulfide synthesis can be represented as: 2CeO₂ + 3CS₂ → Ce₂S₃ + 2CO₂ + CO + S₂.[6]
-
Maintain the reaction for several hours to ensure complete conversion.
-
After the reaction period, switch off the sulfurizing agent flow and cool the furnace to room temperature under the inert gas flow.
-
The resulting powder is the lanthanide sulfide.
Characterization by X-Ray Diffraction (XRD)
XRD is a fundamental technique to determine the crystal structure and phase purity of the synthesized materials.
Objective: To analyze the crystal structure of the synthesized La₂S₃ or Ce₂S₃.
Equipment:
-
X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holder
Procedure:
-
Grind a small amount of the synthesized sulfide powder to ensure a random orientation of the crystallites.
-
Mount the powder onto the sample holder.
-
Place the sample holder in the diffractometer.
-
Set the scanning parameters, typically a 2θ range of 20-80° with a step size of 0.02°.
-
Initiate the XRD scan.
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns from databases (e.g., JCPDS) for lanthanum and cerium sulfides to identify the phases present and determine the lattice parameters. For instance, α-La₂S₃ exhibits an orthorhombic lattice.[7]
Visualizing Experimental Workflow & Logical Relationships
The following diagrams illustrate key processes and relationships relevant to the study of lanthanum and cerium sulfides.
References
- 1. THE ELECTRICAL PROPERTIES OF LANTHANUM AND CERIUM SESQUISULFIDES (Journal Article) | OSTI.GOV [osti.gov]
- 2. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. "Synthesis and applications of lanthanide sulfides and oxides" by Christopher Mark Marin [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Lanthanide Sulfides: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lanthanide sulfides, a class of materials with intriguing electronic, magnetic, and optical properties. The unique characteristics stemming from the 4f electrons of lanthanide elements make these sulfides promising candidates for a range of applications, from thermoelectric devices to advanced biomedical technologies. This document summarizes key quantitative data, details common experimental protocols, and explores potential workflows for their use in theranostics.
Comparative Physical and Chemical Properties
The properties of lanthanide sulfides vary significantly across the series, influenced by the number of f-electrons and the specific crystal structure. Below are tables summarizing key comparative data.
Table 1: Crystal Structure and Lattice Parameters of Selected Lanthanide Sulfides
| Compound | Crystal System | Space Group | Lattice Parameter (a) in Å | Reference |
| LaS | Cubic (Rock Salt) | Fm-3m | 5.854 | [1] |
| SmS | Cubic (Rock Salt) | Fm-3m | 5.970 | [1] |
| GdS | Cubic (Rock Salt) | Fm-3m | 5.562 | [1] |
| La₃S₄ | Cubic | I-43d | 8.73 | [1] |
| Sm₃S₄ | Cubic | I-43d | 8.556 | [1] |
| Gd₃S₄ | Cubic | I-43d | 8.378 | [1] |
Table 2: Bond Dissociation Energies (BDEs) of Lanthanide Monosulfides
The bond dissociation energy provides insight into the stability of the chemical bond between the lanthanide and sulfur atoms.
| Lanthanide Sulfide (B99878) | BDE (eV) |
| PrS | 5.230(3) |
| NdS | 4.820(3) |
| SmS | 4.011(17) |
| EuS | 3.811(8) |
| GdS | 5.282(5) |
| TbS | 5.292(3) |
| DyS | 4.298(3) |
| HoS | 4.251(3) |
| ErS | 4.262(3) |
| LuS | 5.189(3) |
Data sourced from resonant two-photon ionization spectroscopy studies.
Table 3: Thermoelectric Properties of Non-Stoichiometric Lanthanum Sulfides at 1000 °C
Non-stoichiometric lanthanum sulfides are particularly interesting for high-temperature thermoelectric applications.
| Composition | Seebeck Coefficient (μV/°C) | Electrical Resistivity (mΩ-cm) | Power Factor (μW/cm-K²) | Figure of Merit (ZT) (approx.) |
| LaS₁.₃₅ | -180 | 1.5 | 21.6 | > 0.5 |
| LaS₁.₄₀ | -220 | 2.5 | 19.4 | > 0.5 |
| LaS₁.₄₈ | -280 | 5.0 | 15.7 | ~0.4 |
Note: The figure of merit (ZT) is a key indicator of thermoelectric performance.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the synthesis and characterization of high-quality lanthanide sulfide materials.
Synthesis of Lanthanide Sulfides
Method 1: High-Temperature Solid-State Reaction
This is a common method for producing bulk polycrystalline lanthanide sulfides.
-
Precursor Preparation: Stoichiometric amounts of high-purity lanthanide oxide (Ln₂O₃) and elemental sulfur (S) are thoroughly mixed and ground in an agate mortar. An excess of sulfur is often used to compensate for its volatility at high temperatures.
-
Reaction: The mixture is placed in a quartz ampoule, which is then evacuated and sealed. The ampoule is heated in a tube furnace to a high temperature, typically in the range of 600-1100 °C, for several hours to days. The specific temperature and duration depend on the desired phase and stoichiometry of the lanthanide sulfide.
-
Cooling and Product Recovery: The furnace is slowly cooled to room temperature. The resulting product is then ground and can be further annealed to improve crystallinity.
Method 2: Colloidal Synthesis of Lanthanide Sulfide Nanoparticles
This method allows for the synthesis of size- and shape-controlled nanoparticles.
-
Precursor Solution: A lanthanide precursor, such as a lanthanide halide (e.g., EuI₂) or a lanthanide-oleate complex, is dissolved in a high-boiling point organic solvent (e.g., oleylamine, 1-octadecene).
-
Sulfur Source Injection: A sulfur source, such as bis(trimethylsilyl)sulfide ((TMS)₂S) dissolved in a suitable solvent, is injected into the hot lanthanide precursor solution under an inert atmosphere (e.g., argon or nitrogen).
-
Nanocrystal Growth: The reaction mixture is maintained at a specific temperature (typically 150-300 °C) for a set period to allow for the nucleation and growth of the nanoparticles. The reaction time and temperature can be varied to control the size of the nanoparticles.
-
Purification: After cooling, the nanoparticles are precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation. The nanoparticles are then washed multiple times to remove unreacted precursors and byproducts.
Characterization of Lanthanide Sulfides
1. X-ray Diffraction (XRD)
-
Purpose: To determine the crystal structure, phase purity, and lattice parameters of the synthesized material.
-
Procedure: A powdered sample is placed on a sample holder, and a monochromatic X-ray beam is directed at the sample. The diffracted X-rays are detected as a function of the diffraction angle (2θ). The resulting diffraction pattern is then compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystal phase.
2. Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the surface morphology and microstructure of the material.
-
Procedure: The sample is mounted on a stub and coated with a thin layer of a conductive material (e.g., gold or carbon). A focused beam of high-energy electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample produces various signals (e.g., secondary electrons, backscattered electrons) that are used to form an image of the surface. Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM to determine the elemental composition of the sample.
3. Transmission Electron Microscopy (TEM)
-
Purpose: To obtain high-resolution images of the material's internal structure, including crystal lattice fringes and nanoparticle size and shape.
-
Procedure: A very thin sample (typically <100 nm) is prepared, often by drop-casting a dispersion of nanoparticles onto a TEM grid. A high-energy electron beam is transmitted through the sample, and the transmitted electrons are focused to form an image. Selected area electron diffraction (SAED) can be used to determine the crystal structure of individual nanoparticles.
4. Optical Spectroscopy
-
Purpose: To investigate the electronic and optical properties, such as the bandgap and luminescence.
-
Procedure:
-
UV-Vis-NIR Spectroscopy: The absorbance or reflectance of the material is measured over a range of wavelengths. The optical bandgap can be estimated from the absorption edge using a Tauc plot.
-
Photoluminescence (PL) Spectroscopy: The sample is excited with a light source of a specific wavelength, and the emitted light is collected and analyzed by a spectrometer. This provides information about the luminescent properties of the material, which is particularly relevant for applications in phosphors and bioimaging.
-
5. Magnetic Property Measurements
-
Purpose: To determine the magnetic behavior of the material (e.g., paramagnetic, ferromagnetic).
-
Procedure: A vibrating sample magnetometer (VSM) or a superconducting quantum interference device (SQUID) magnetometer is used to measure the magnetization of the sample as a function of an applied magnetic field and temperature.
Potential Application in Theranostics: A Conceptual Workflow
While the direct application of lanthanide sulfides in drug development is an emerging field, their unique luminescent and magnetic properties make them promising candidates for theranostics—an approach that combines therapy and diagnostics. The following workflow illustrates how functionalized lanthanide sulfide nanoparticles could potentially be used for targeted drug delivery and bioimaging.
References
A Comparative Analysis of the Seebeck Coefficient in Lanthanum Sulfide for Thermoelectric Applications
This guide provides a detailed comparison of the Seebeck coefficient of lanthanum sulfide (B99878) (LaS) and its derivatives against other common thermoelectric materials. The information is intended for researchers, scientists, and professionals in materials science and drug development, offering objective data and experimental context to support further research and application.
Comparative Data on Thermoelectric Properties
The efficiency of a thermoelectric material is often evaluated by its dimensionless figure of merit, ZT, where ZT = (S²σT)/κ (S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity). A high Seebeck coefficient is a key factor for a high ZT value.[1] The following tables summarize the Seebeck coefficient and other relevant thermoelectric properties of lanthanum sulfide compounds and other selected materials.
Table 1: Seebeck Coefficient of this compound and Its Compounds
| Material Composition | Temperature (K) | Seebeck Coefficient (S) (µV/K) | Electrical Resistivity (ρ) | Power Factor (S²/ρ) | Figure of Merit (ZT) |
| LaSₓ (non-stoichiometric) | 473 - 1373 | Increases with temperature | Increases with temperature | Generally increases with temperature | > 0.0005 at 1273 K (for LaS₁.₃₈ and LaS₁.₄)[2] |
| γ-La₃-xS₄ | 300 - 1400 | Varies with stoichiometry | - | - | - |
| Na₀.₅La₀.₅S | Room Temp. | Highest among NaₓLa₁-ₓS alloys | Lowest conductivity | Highest power factor | ~0.75[3] |
| Na₀.₇₅La₀.₂₅S | Room Temp. | - | - | - | - |
| La₂.₈Ca₀.₂S₄ | 1273 | ~ -150 | - | > 8 µW cm⁻¹ °C⁻² | - |
| La₂.₃Eu₀.₇S₄ | 1273 | ~ -175 | - | - | 0.6 x 10⁻³ °C⁻¹[4] |
| La₂.₃Yb₀.₇S₄ | 1273 | ~ -175 | - | - | 0.6 x 10⁻³ °C⁻¹[4] |
Note: The Seebeck coefficient and other properties of lanthanum sulfides are highly dependent on stoichiometry and temperature.[5][6]
Table 2: Seebeck Coefficient of Common Materials at Room Temperature
| Material | Seebeck Coefficient (µV/K) (Relative to Platinum) | Absolute Seebeck Coefficient (µV/K) (Approx. at 300K) |
| Bismuth (Bi) | -72 | -77 |
| Constantan | -35 | -40 |
| Nickel (Ni) | -15 | -20 |
| Platinum (Pt) | 0 | -5 |
| Aluminum (Al) | -1.5 | -6.5 |
| Copper (Cu) | 1.5 | -3.5 |
| Gold (Au) | 1.5 | -3.5 |
| Silver (Ag) | 1.5 | -3.5 |
| p-type Semiconductor | Positive[7][8] | Varies significantly with doping |
| n-type Semiconductor | Negative[7][8] | Varies significantly with doping |
Note: The Seebeck coefficient of platinum at room temperature is approximately -5 µV/K. The values in the table should be compensated accordingly to find the absolute Seebeck coefficient.[7] The sign of the Seebeck coefficient indicates whether the majority charge carriers are holes (positive) or electrons (negative).[1]
Experimental Protocol: Seebeck Coefficient Measurement
The following protocol outlines a common method for measuring the Seebeck coefficient of a material, based on a quasi-static approach.
Objective: To determine the Seebeck coefficient (S) of a material by measuring the thermoelectric voltage generated across a temperature gradient.
Materials and Equipment:
-
Sample of the material to be tested (e.g., polycrystalline pellet, single crystal flake).[9][10]
-
Two heaters (e.g., resistive heaters).
-
Two thermocouples (e.g., Type K) for temperature measurement.
-
A nanovoltmeter.
-
A sample holder, often part of a larger physical property measurement system (PPMS).[11][12]
-
Heat sink.
-
Thermal paste to ensure good thermal contact.
-
Data acquisition system (e.g., computer with LabVIEW software).[9][10]
Procedure:
-
Sample Preparation: Mount the sample on the sample holder, ensuring good thermal and electrical contact with the heaters and thermocouples at two distinct points. Use thermal paste to minimize thermal resistance at the contacts.
-
Setup Assembly: Place the sample holder in a measurement chamber that allows for temperature and atmosphere control (e.g., vacuum). Connect the heaters, thermocouples, and voltage measurement leads to the data acquisition system. The setup is designed to measure the temperature difference (ΔT) across the sample and the resulting thermoelectric voltage (ΔV).[13]
-
Establish Thermal Gradient: Apply a small amount of power to one of the heaters to create a small, stable temperature gradient (ΔT) across the sample. This gradient is typically in the range of 0.2 K to 1.2 K.[10]
-
Data Acquisition:
-
Measure the temperature at the hot end (T_hot) and the cold end (T_cold) of the sample using the thermocouples. Calculate the temperature difference, ΔT = T_hot - T_cold.
-
Simultaneously, measure the open-circuit voltage (ΔV) generated across the sample using the nanovoltmeter.
-
-
Vary Temperature Gradient: Incrementally increase the power to the heater to generate a series of different, stable temperature gradients. For each ΔT, record the corresponding ΔV.
-
Calculation: Plot the measured ΔV as a function of ΔT. The data should form a straight line. The slope of this line is the relative Seebeck coefficient (S = -ΔV/ΔT).[9] The negative sign is a convention.
-
Absolute Seebeck Coefficient: The measured value is typically relative to the thermocouple wires. To obtain the absolute Seebeck coefficient of the sample, the known Seebeck coefficient of the thermocouple material must be accounted for.[8]
-
Temperature Dependence: Repeat the entire measurement process at different base temperatures to determine how the Seebeck coefficient of the material changes with temperature.
Visualizing Workflows and Relationships
Experimental Workflow for Seebeck Coefficient Measurement
The following diagram illustrates the key steps involved in the experimental determination of the Seebeck coefficient.
Caption: Workflow for experimental measurement of the Seebeck coefficient.
Relationship of Material Properties to Thermoelectric Figure of Merit (ZT)
This diagram shows the interplay between the Seebeck coefficient and other material properties that determine the overall thermoelectric efficiency (ZT).
Caption: Key material properties influencing the ZT value.
References
- 1. Thermoelectrics [thermoelectrics.matsci.northwestern.edu]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. osti.gov [osti.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Seebeck coefficient - Wikipedia [en.wikipedia.org]
- 8. allaboutcircuits.com [allaboutcircuits.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Experimental setup for the Seebeck and Nernst coefficient measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
Lanthanum Sulfide vs. Lead Sulfide: A Comparative Guide to Thermoelectric Properties
An objective analysis of the thermoelectric performance of Lanthanum Sulfide (B99878) and Lead Sulfide, complete with experimental data and methodologies for researchers and scientists in materials science and drug development.
This guide provides a detailed comparison of the thermoelectric properties of lanthanum sulfide (LaS) and lead sulfide (PbS). Both materials are of significant interest for their potential in thermoelectric applications, which involve the direct conversion of thermal energy into electrical energy and vice versa. The efficiency of a thermoelectric material is primarily determined by its dimensionless figure of merit (ZT), which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). An ideal thermoelectric material possesses a high Seebeck coefficient and electrical conductivity, coupled with low thermal conductivity.
This comparison delves into the key thermoelectric parameters of both LaS and PbS, presenting experimental data to highlight their respective strengths and weaknesses. Furthermore, detailed experimental protocols for measuring these properties are provided to aid researchers in their own investigations.
Data Presentation: A Side-by-Side Comparison
The thermoelectric properties of this compound and lead sulfide are highly dependent on factors such as stoichiometry, doping, and material synthesis methods. The following table summarizes representative experimental data for non-stoichiometric this compound (LaSₓ, with x ≈ 1.35-1.48) and n-type doped lead sulfide, materials that have shown promise for thermoelectric applications.
| Property | This compound (LaS₁.₄₈) | Lead Sulfide (n-type, doped) |
| Seebeck Coefficient (S) | Increases with temperature, reaching significant values at high temperatures.[1][2][3][4] | Typically exhibits high values, which can be tuned by doping.[5] |
| at 1000 °C (1273 K) | ~ -150 to -250 µV/K | ~ -200 to -300 µV/K |
| Electrical Conductivity (σ) | Increases with temperature.[1][2][3] | Can be optimized through doping to achieve high values. |
| at 1000 °C (1273 K) | ~ 500 - 1000 S/cm | ~ 200 - 500 S/cm |
| Thermal Conductivity (κ) | Remains relatively constant with stoichiometry.[2] | Can be significantly reduced through nanostructuring and alloying.[6] |
| at 1000 °C (1273 K) | ~ 1.5 - 2.0 W/m·K | ~ 0.8 - 1.5 W/m·K |
| Figure of Merit (ZT) | Promising for high-temperature applications.[1][4] | High ZT values have been achieved, particularly in nanostructured materials. |
| at 1000 °C (1273 K) | ~ 0.5 - 0.7 (estimated) | Up to 1.2 and higher in some doped/nanostructured forms. |
Note: The data presented is a synthesis of values reported in various studies and is intended for comparative purposes. The exact values can vary significantly based on the specific composition, morphology, and measurement conditions.
Experimental Protocols
Accurate and reproducible measurement of thermoelectric properties is crucial for material evaluation. The following are detailed methodologies for the key experiments cited in this guide.
1. Synthesis of Thermoelectric Materials
-
This compound (Non-stoichiometric, LaSₓ): Non-stoichiometric lanthanum sulfides are typically synthesized through high-temperature solid-state reactions.[2] A common method involves reacting lanthanum hydride (LaH₃) or lanthanum oxide (La₂O₃) with hydrogen sulfide (H₂S) gas or elemental sulfur at elevated temperatures (e.g., 800-1600 °C) in a controlled atmosphere.[2] The stoichiometry (x in LaSₓ) is controlled by the reaction temperature, time, and the partial pressure of sulfur. The resulting powder is then typically consolidated into a dense pellet by hot pressing or spark plasma sintering.
-
Lead Sulfide (Doped): Doped lead sulfide is often prepared by co-precipitation or hydrothermal methods followed by a consolidation step. For instance, an aqueous solution of a lead salt (e.g., lead acetate) and a sulfur source (e.g., thiourea) are reacted in the presence of a dopant precursor. The resulting precipitate is then washed, dried, and sintered into a dense pellet. Doping can also be achieved during a melt-growth process followed by annealing.
2. Measurement of Seebeck Coefficient and Electrical Conductivity
The Seebeck coefficient and electrical conductivity are often measured simultaneously using a specialized apparatus.
-
Objective: To determine the Seebeck coefficient and electrical conductivity of the material as a function of temperature.
-
Apparatus: A typical setup consists of a high-temperature furnace with a sample holder equipped with thermocouples and electrical probes.
-
Procedure:
-
A bar-shaped sample of the material is mounted in the sample holder.
-
Two thermocouples are attached to the sample at a known distance apart to measure the temperature gradient (ΔT).
-
Two additional electrical probes are placed on the sample to measure the voltage (ΔV) generated by the Seebeck effect.
-
A controlled temperature gradient is established across the sample by heating one end.
-
The Seebeck coefficient (S) is calculated from the ratio of the generated voltage to the temperature difference (S = -ΔV/ΔT).
-
For electrical conductivity measurement, a known DC current (I) is passed through the sample, and the voltage drop (V) across the two inner probes is measured.
-
The electrical resistance (R) is calculated using Ohm's law (R = V/I).
-
The electrical conductivity (σ) is then determined from the resistance, the cross-sectional area (A) of the sample, and the distance (L) between the voltage probes (σ = L / (R * A)).
-
These measurements are repeated at various ambient temperatures to obtain temperature-dependent data.
-
3. Measurement of Thermal Conductivity
The laser flash analysis (LFA) is a widely used technique to measure the thermal diffusivity of materials, from which the thermal conductivity can be calculated.
-
Objective: To determine the thermal conductivity of the material as a function of temperature.
-
Apparatus: A laser flash apparatus consisting of a high-energy laser or flash lamp, a sample holder within a furnace, and an infrared (IR) detector.
-
Procedure:
-
A small, thin, disc-shaped sample is prepared and coated with a thin layer of graphite (B72142) to ensure good absorption of the laser pulse and high emissivity for the IR detector.
-
The sample is placed in the furnace and heated to the desired measurement temperature.
-
The front face of the sample is irradiated with a short, high-intensity laser pulse.
-
The IR detector on the rear face of the sample records the temperature rise as a function of time.
-
The thermal diffusivity (α) is calculated from the thickness of the sample (d) and the time it takes for the rear face to reach half of its maximum temperature rise (t₁/₂), using the formula: α = 0.1388 * d² / t₁/₂.
-
The thermal conductivity (κ) is then calculated using the equation: κ = α * ρ * Cₚ, where ρ is the density of the material and Cₚ is its specific heat capacity. The specific heat capacity is typically measured separately using a differential scanning calorimeter (DSC).
-
This process is repeated at different temperatures to obtain the temperature-dependent thermal conductivity.
-
Visualization of Thermoelectric Relationships
The interplay between the Seebeck coefficient, electrical conductivity, and thermal conductivity determines the overall thermoelectric figure of merit (ZT). The following diagrams illustrate these fundamental relationships.
Caption: Interrelationship of thermoelectric properties.
Caption: Experimental workflow for thermoelectric material evaluation.
References
A Comparative Guide to Infrared Optical Materials: Zinc Sulfide vs. Lanthanum Sulfide Compounds
For researchers, scientists, and drug development professionals seeking the optimal materials for infrared (IR) applications, the choice of optical components is critical. This guide provides a detailed comparison of two key materials: the established Zinc Sulfide (B99878) (ZnS) and the promising lanthanum-containing alternative, Calcium Lanthanum Sulfide (CaLa₂S₄ or CLS). While pure this compound (La₂S₃) shows potential, the available data for a direct, comprehensive comparison with ZnS is limited. Therefore, this guide will focus on the more extensively studied Calcium this compound as a representative of advanced lanthanum-based sulfide optics.
This comparison delves into their optical, mechanical, and thermal properties, supported by experimental data and detailed methodologies. The aim is to provide an objective resource to inform material selection for applications such as thermal imaging, spectroscopy, and other IR-based analytical techniques.
At a Glance: Key Property Comparison
The selection of an IR optical material hinges on a balance of performance characteristics. The following tables summarize the key quantitative data for Zinc Sulfide (in its common forms) and Calcium this compound.
Table 1: Optical Properties
| Property | Zinc Sulfide (Multispectral Grade - Cleartran®) | Calcium this compound (CaLa₂S₄) |
| Transmission Range | 0.35 µm to 14 µm | 0.5 µm to >14 µm[1] |
| Refractive Index (at 10 µm) | ~2.20 | ~2.4 |
| dn/dT (Thermo-Optic Coefficient) | 4.1 x 10⁻⁵ /°C (IR Grade @ 10.6µm) | - |
Table 2: Mechanical Properties
| Property | Zinc Sulfide (Multispectral Grade - Cleartran®) | Calcium this compound (CaLa₂S₄) |
| Knoop Hardness | 150 - 160 kg/mm ² | ~350 - 450 kg/mm ² |
| Flexural Strength | 68.9 MPa | ~50 MPa[2] |
| Young's Modulus | 85.5 GPa | - |
| Density | 4.09 g/cm³ | 4.8 g/cm³ |
Table 3: Thermal Properties
| Property | Zinc Sulfide (Multispectral Grade - Cleartran®) | Calcium this compound (CaLa₂S₄) |
| Thermal Expansion Coefficient | 6.5 x 10⁻⁶ /°C (@ 20°C) | 14.7 x 10⁻⁶ /°C[2] |
| Thermal Conductivity | 0.27 W/cm/°C (@ 20°C) | 0.017 W/cm/°C[2] |
| Melting Point | 1827 °C | ~1810 °C[1] |
In-Depth Analysis of Material Properties
Optical Performance
Zinc Sulfide (ZnS) is a well-established material in the field of IR optics, widely available in various grades. The multispectral grade, often referred to as Cleartran®, is produced by applying a hot isostatic pressing (HIP) process to chemically vapor deposited (CVD) ZnS. This process removes zinc hydrides and other defects, resulting in a water-clear material with an exceptionally broad transmission range from the visible (0.35 µm) to the long-wave infrared (14 µm). This makes it highly suitable for multispectral applications that require a single optical path for visible and IR light.
Calcium this compound (CLS) has emerged as a strong contender, particularly for applications demanding enhanced durability. A key advantage of CLS is its extended transmission window in the long-wave infrared, pushing beyond 14 µm[1]. This characteristic can be beneficial for applications requiring the detection of lower energy thermal signatures. However, its transmission does not extend as far into the visible spectrum as multispectral ZnS.
Mechanical Durability
A significant differentiator between the two materials is their mechanical hardness. Calcium this compound exhibits a Knoop hardness that is more than double that of multispectral Zinc Sulfide. This superior hardness translates to a greater resistance to scratching and abrasion, making CLS a more robust option for optics exposed to harsh environmental conditions. While the flexural strength of the reported CLS is slightly lower than that of multispectral ZnS, its overall durability in abrasive environments is superior.
Thermal Stability and Behavior
The thermal properties of these materials present a trade-off. Zinc Sulfide has a lower coefficient of thermal expansion and a significantly higher thermal conductivity compared to Calcium this compound[2]. This means that ZnS is less prone to changes in shape and refractive index with temperature fluctuations and can dissipate heat more effectively. These are critical considerations for applications involving high-power lasers or significant thermal gradients. Conversely, the higher thermal expansion and lower thermal conductivity of CLS make it more susceptible to thermal shock[2].
Experimental Protocols
To ensure the accuracy and reproducibility of the data presented, standardized experimental protocols are employed. Below are detailed methodologies for key property measurements.
Measurement of Infrared Transmission Spectrum
Objective: To determine the range of infrared wavelengths that a material can transmit.
Methodology:
-
Sample Preparation: The material is cut and polished into a flat, parallel-sided window of a specified thickness (e.g., 2 mm). The surfaces are cleaned to remove any contaminants.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry nitrogen to minimize atmospheric absorption from water vapor and carbon dioxide.
-
Background Spectrum: A background spectrum is collected with no sample in the beam path. This measures the spectral characteristics of the light source, interferometer, and detector.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, perpendicular to the IR beam. The sample spectrum is then recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the transmission spectrum. This is typically expressed as a percentage of transmission versus wavelength or wavenumber. For diffuse samples, an integrating sphere may be used to collect scattered transmitted light[3].
Measurement of Refractive Index
Objective: To determine the refractive index of the material at specific infrared wavelengths.
Methodology:
-
Sample Preparation: A prism is fabricated from the material with a precisely known apex angle.
-
Instrumentation: A goniometer-spectrometer setup is used, consisting of a collimated infrared source, a goniometer to measure angles accurately, and an infrared detector.
-
Minimum Deviation Method: The prism is placed on the goniometer table. For a given wavelength, the prism is rotated until the angle of deviation of the transmitted beam is at a minimum.
-
Angle Measurement: The angle of minimum deviation and the apex angle of the prism are measured.
-
Calculation: The refractive index (n) is calculated using the formula: n = sin((A + Dm)/2) / sin(A/2) where A is the apex angle and Dm is the angle of minimum deviation. This process is repeated for different wavelengths to obtain the dispersion curve.
Measurement of Knoop Hardness
Objective: To quantify the resistance of the material to indentation.
Methodology:
-
Sample Preparation: The surface of the material is polished to a smooth, flat finish.
-
Instrumentation: A microhardness tester equipped with a Knoop indenter (a rhombic-based pyramidal diamond) is used.
-
Indentation: The indenter is pressed into the material's surface with a specific load (e.g., 100 gf) for a set dwell time (e.g., 15 seconds).
-
Measurement: After the load is removed, the length of the long diagonal of the resulting indentation is measured using a calibrated microscope integrated into the hardness tester.
-
Calculation: The Knoop hardness number (HK) is calculated using the formula: HK = (14.229 * F) / d² where F is the applied load in kilograms-force and d is the length of the long diagonal in millimeters. Multiple indentations are made and the results are averaged to ensure accuracy.
Application Workflows and Decision Making
The choice between Zinc Sulfide and a this compound compound like CLS is highly dependent on the specific application requirements. The following diagrams illustrate a typical experimental workflow where these optics are used and a logical decision-making process for material selection.
Conclusion
Both Zinc Sulfide and Calcium this compound offer compelling properties for infrared optical applications.
-
Zinc Sulfide (Multispectral Grade) remains an excellent choice for applications requiring a broad transmission from the visible to the long-wave infrared, coupled with good thermal stability. Its established manufacturing processes also ensure availability and cost-effectiveness.
-
Calcium this compound presents a significant advantage in terms of mechanical hardness, making it the preferred material for systems operating in abrasive or demanding environments where durability is paramount. Its extended transmission in the long-wave infrared can also be a critical advantage for specific detection needs.
The selection between these two materials should be guided by a thorough evaluation of the specific environmental, thermal, and spectral requirements of the intended application. For researchers and professionals in drug development and other scientific fields, understanding these trade-offs is key to designing robust and reliable infrared-based analytical systems.
References
A Comparative Guide to DFT Modeling of Lanthanum Sulfide and Other Thermoelectric Materials
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient thermoelectric materials, capable of converting waste heat into useful electrical energy, is a critical frontier in materials science. Lanthanum sulfide (B99878) (LaS) and its alloys have emerged as promising candidates for high-temperature thermoelectric applications. This guide provides a comparative analysis of the thermoelectric properties of lanthanum sulfide, benchmarked against other well-established thermoelectric materials, based on Density Functional Theory (DFT) modeling. The data presented herein is derived from peer-reviewed computational studies, offering a foundational perspective for further research and development.
Performance Comparison of Thermoelectric Materials
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). The following table summarizes the DFT-calculated thermoelectric properties of γ-La₃S₄ and compares them with those of Lead Telluride (PbTe) and Tin Selenide (SnSe) at 800 K.
| Material | Seebeck Coefficient (S) (μV/K) | Electrical Conductivity (σ) (10⁵ S/m) | Electronic Thermal Conductivity (κₑ) (W/m·K) | Power Factor (S²σ) (μW/m·K²) |
| γ-La₃S₄ (n-type) | ~200 | ~1.5 | ~3.0 | ~600 |
| PbTe (n-type) | ~250 | ~1.0 | ~2.0 | ~625 |
| SnSe (p-type) | ~450 | ~0.5 | ~1.0 | ~1012 |
Note: The values presented are approximate and derived from different DFT studies. Direct comparison should be made with caution due to variations in computational methods. The power factor is a key metric, representing the electrical power generating capacity of the material.
In-Depth Material Analysis
This compound (γ-La₃S₄): As a member of the rare-earth chalcogenides, γ-La₃S₄ exhibits promising thermoelectric properties at high temperatures. DFT calculations reveal that its electronic structure, characterized by a narrow bandgap and favorable density of states near the Fermi level, contributes to a respectable Seebeck coefficient and electrical conductivity. The relatively high electronic thermal conductivity can be a limiting factor for its ZT value.
Lead Telluride (PbTe): A benchmark thermoelectric material for mid-to-high temperature ranges, PbTe showcases a high power factor. Its favorable electronic band structure, with multiple valley degeneracy, leads to a high Seebeck coefficient without significantly compromising electrical conductivity. DFT studies have been instrumental in understanding and further optimizing its properties through doping and nanostructuring.
Tin Selenide (SnSe): SnSe has garnered significant attention due to its exceptionally high ZT values reported in experimental studies, particularly in its crystalline form. Theoretical calculations support its excellent thermoelectric performance, which is attributed to its unique layered crystal structure leading to strong anharmonicity and consequently, very low lattice thermal conductivity. Its high Seebeck coefficient further boosts its power factor.
Experimental and Computational Protocols
The data presented in this guide is based on ab-initio calculations using Density Functional Theory. The general workflow for these calculations is depicted in the diagram below.
Computational Workflow for Thermoelectric Properties
Caption: A flowchart illustrating the typical computational workflow for determining thermoelectric properties using DFT.
Methodological Considerations
The accuracy of DFT-calculated thermoelectric properties is highly dependent on the chosen exchange-correlation functional, pseudopotentials, and other computational parameters. For instance, the calculations for γ-La₃S₄ often employ the Generalized Gradient Approximation (GGA) within the projector augmented-wave (PAW) method, as implemented in codes like VASP (Vienna Ab initio Simulation Package). The electronic transport coefficients are subsequently calculated using the Boltzmann transport theory, often with the constant relaxation time approximation, as implemented in packages like BoltzTraP. For lattice thermal conductivity, it is crucial to consider anharmonic phonon scattering, which can be computationally intensive.
Concluding Remarks
DFT modeling serves as a powerful tool for the discovery and design of new thermoelectric materials. The comparative data presented here highlights the potential of this compound as a high-temperature thermoelectric material, with a performance that is competitive with established materials like PbTe. However, the superior power factor of SnSe underscores the importance of exploring diverse material systems. Future research should focus on experimental validation of these theoretical predictions and the exploration of doping and nanostructuring strategies to further enhance the thermoelectric performance of this compound and its analogues.
Unveiling the Electronic Landscape: An Experimental and Theoretical Comparison of Lan-thanum Sulfide's Band Structure
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Electronic Properties of Lanthanum Sulfide (B99878) and Its Alternatives.
The electronic band structure of a material is fundamental to its physical properties and potential applications, from thermoelectric devices to catalytic converters. Lanthanum sulfide (LaS) has garnered significant interest due to its unique electronic and optical characteristics. However, a comprehensive understanding of its band structure, validated by experimental data, remains a subject of ongoing research. This guide provides a comparative analysis of the theoretically predicted band structure of this compound against experimental findings and contrasts it with a relevant alternative material, Gadolinium Sulfide (GdS).
A notable discrepancy exists between the theoretical predictions for crystalline this compound and experimental observations for this compound-based glasses. While Density Functional Theory (DFT) calculations consistently point towards a metallic nature for crystalline LaS, optical measurements of γ-La2S3-based glasses reveal a semiconducting behavior with a bandgap of approximately 2.6 eV.[1][2] This highlights the critical role of material phase and crystallinity in determining electronic properties.
Comparative Analysis of Electronic Properties
Theoretical calculations provide valuable insights into the intrinsic electronic properties of crystalline materials. Here, we compare the predicted electronic characteristics of this compound (LaS) with Gadolinium Sulfide (GdS), another rare-earth monosulfide. Both materials are predicted to exhibit metallic or semi-metallic behavior.
| Property | This compound (LaS) | Gadolinium Sulfide (GdS) | Data Source |
| Predicted Electronic Nature | Metallic / Semimetal | Semimetal | Theoretical (DFT) |
| Band Overlap at Fermi Level | Yes | Yes | Theoretical (DFT) |
| Density of States at Fermi Level | Non-zero | Non-zero | Theoretical (DFT) |
| f-shell electrons | None ([Xe]5d¹6s²) | Present ([Xe]4f⁷5d¹6s²) | Standard Electronic Configuration |
Experimental Protocols: Probing the Electronic Structure
Precise experimental validation of theoretical band structures is crucial. The following are detailed protocols for key techniques used to characterize the electronic properties of materials like this compound.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Methodology:
-
Sample Preparation: The γ-La2S3 powder sample is mounted on a sample holder using double-sided adhesive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is used to irradiate the sample.
-
Analysis: The kinetic energy and the number of electrons that escape from the top 1 to 10 nm of the material are analyzed by an electron energy analyzer.
-
Charge Compensation: A low-energy electron flood gun is used to compensate for charging effects on the insulating or semiconducting powder samples.
-
Data Acquisition: Survey scans are first acquired to identify all the elements present on the surface. High-resolution spectra are then recorded for the La 3d, S 2p, O 1s, and C 1s core levels to determine their chemical states.
-
Data Analysis: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV. The elemental composition is determined from the peak areas after correcting for the relative sensitivity factors. The chemical states are identified by analyzing the peak shapes and positions.
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique to directly observe the electronic band structure of crystalline solids. While specific ARPES data for this compound is limited in the literature, the following provides a general experimental protocol.
Methodology:
-
Sample Preparation: A single crystal of the material is cleaved in-situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.
-
Photon Source: A highly monochromatic and focused beam of ultraviolet (UV) or soft X-ray photons from a synchrotron light source or a laser is directed onto the sample.
-
Photoemission: The incident photons excite electrons from the sample, which are then emitted into the vacuum.
-
Electron Analyzer: A hemispherical electron analyzer measures the kinetic energy and the emission angle of the photoemitted electrons.
-
Data Acquisition: The energy and momentum of the electrons inside the solid are determined from the measured kinetic energy and emission angle. By rotating the sample, the band structure along different high-symmetry directions in the Brillouin zone can be mapped.
-
Data Analysis: The resulting data provides a direct map of the occupied electronic states, allowing for the determination of band dispersions, Fermi surface topology, and the presence and size of band gaps.
Visualizing the Workflow and Band Structure Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for band structure validation and a conceptual comparison of the theoretical band structures of this compound and Gadolinium Sulfide.
Caption: Experimental workflow for validating the band structure of this compound.
Caption: Conceptual comparison of the theoretical band structures of LaS and GdS.
References
Lanthanum sulfide vs skutterudite thermoelectric performance
An Objective Comparison of Lanthanum Sulfide (B99878) and Skutterudite (B1172440) Thermoelectric Performance
The quest for efficient thermoelectric materials, capable of converting waste heat into useful electrical energy, is a critical frontier in materials science. Among the promising candidates, lanthanum sulfides and skutterudites have garnered significant attention for their potential in high-temperature applications. This guide provides an objective comparison of their thermoelectric performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection and development efforts.
Overview of Thermoelectric Performance
Thermoelectric efficiency is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. A higher ZT value indicates a more efficient thermoelectric material.
Skutterudites have emerged as leading mid-to-high temperature thermoelectric materials. Their unique crystal structure, characterized by large voids, can be "filled" with various atoms (a technique known as "rattling") to significantly reduce lattice thermal conductivity without drastically affecting their excellent electronic properties.[1] This approach has led to materials with very high ZT values.
Lanthanum sulfides , particularly in their γ-phase (La₃₋ₓS₄), are refractory materials that exhibit stability at high temperatures, making them suitable for high-temperature power generation.[2][3] Their thermoelectric properties are sensitive to stoichiometry, which controls the carrier concentration.[2]
Quantitative Performance Comparison
The following table summarizes the key thermoelectric properties of representative lanthanum sulfide and skutterudite compositions. It is important to note that the performance of both material systems is highly dependent on the specific composition, doping, and synthesis methods.
| Property | This compound (γ-LaS₁.₄₈) | Filled Skutterudite (Ba₀.₀₈La₀.₀₅Yb₀.₀₄Co₄Sb₁₂) |
| Peak Figure of Merit (ZT) | ~0.6 at 1200 K (calculated from Z = 0.0005 K⁻¹)[2] | ~1.7 at 850 K [4] |
| Seebeck Coefficient (S) | Varies with composition and temperature[2] | -110 to -280 µV/K (n-type at 800 K)[5] |
| Electrical Conductivity (σ) | Dependent on stoichiometry[2] | High, but varies with filling and doping[6] |
| Thermal Conductivity (κ) | Relatively low for a semiconductor[7] | Can be significantly reduced by filling[1][4] |
| Optimal Temperature Range | High temperatures (up to 1400 K)[2] | Mid-to-high temperatures (up to 900 K)[8] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of these thermoelectric materials.
3.1. Synthesis of this compound (γ-La₃₋ₓS₄)
Lanthanum sulfides are typically synthesized through high-temperature solid-state reactions.
-
Precursor Materials : High-purity lanthanum oxide (La₂O₃) and a sulfur source, such as hydrogen sulfide (H₂S) gas or elemental sulfur.[9]
-
Reaction Process :
-
The lanthanum oxide powder is placed in a furnace.
-
A controlled flow of H₂S gas is introduced at elevated temperatures (typically > 1000 °C).[9]
-
Alternatively, lanthanum metal and elemental sulfur can be reacted in a sealed, evacuated quartz ampoule at high temperatures.
-
The stoichiometry (the value of 'x' in La₃₋ₓS₄) is controlled by the initial ratio of reactants and the reaction conditions.
-
-
Sintering : The resulting powder is typically densified into a pellet for property measurements using techniques like hot pressing or spark plasma sintering (SPS).
3.2. Synthesis of Filled Skutterudites (e.g., BaᵤLaᵥYbᵦCo₄Sb₁₂)
The synthesis of filled skutterudites is a multi-step process designed to achieve a dense, single-phase material with the desired filler concentration.[4]
-
Precursor Materials : High-purity elements such as Barium (Ba), Lanthanum (La), Ytterbium (Yb), Cobalt (Co), and Antimony (Sb).
-
Melting and Annealing :
-
Powder Processing and Densification :
-
The annealed ingot is pulverized into a fine powder.
-
The powder is then densified into a pellet using spark plasma sintering (SPS) or hot pressing.[10]
-
3.3. Thermoelectric Property Characterization
The following methods are commonly employed to measure the key thermoelectric properties:
-
Seebeck Coefficient and Electrical Resistivity : These properties are often measured simultaneously. A common technique is the four-probe method, where a temperature gradient is established across the sample.[11][12] Two probes measure the temperature difference (ΔT), while the other two measure the induced thermoelectric voltage (ΔV) to determine the Seebeck coefficient (S = -ΔV/ΔT).[11][12] The electrical resistivity is measured by passing a known current through the sample and measuring the voltage drop. Commercial systems like the ULVAC ZEM-3 are frequently used for these measurements.[12]
-
Thermal Conductivity : The total thermal conductivity (κ) is typically calculated from the measured thermal diffusivity (D), specific heat (Cₚ), and density (ρ) using the formula κ = D * Cₚ * ρ. The laser flash method is a standard technique for measuring thermal diffusivity.[6]
Logical Comparison Workflow
The following diagram illustrates the logical workflow for comparing the thermoelectric performance of this compound and skutterudite.
Caption: Workflow for comparing thermoelectric materials.
Signaling Pathways and Performance Optimization
The performance of both material systems is intrinsically linked to their crystal and electronic structures.
Skutterudites: The primary strategy for enhancing the ZT of skutterudites is the "phonon-glass electron-crystal" (PGEC) concept.
Caption: Skutterudite performance enhancement pathway.
By filling the voids with heavy atoms, phonon scattering is significantly increased, thereby reducing the lattice thermal conductivity.[1] Doping and alloying can be used to optimize the carrier concentration and thus the power factor (S²σ).
Lanthanum Sulfides: Performance optimization in lanthanum sulfides primarily revolves around controlling the stoichiometry to tune the carrier concentration.
Caption: this compound performance tuning pathway.
The concentration of lanthanum vacancies in the La₃₋ₓS₄ structure directly influences the number of charge carriers, which in turn affects the Seebeck coefficient and electrical conductivity.[2] Finding the optimal 'x' is key to maximizing the power factor.
Conclusion
Based on the currently available experimental data, filled skutterudites demonstrate a significantly higher thermoelectric figure of merit (ZT) at mid-to-high temperatures compared to lanthanum sulfides. The versatility of the skutterudite structure, allowing for targeted reduction of thermal conductivity through void-filling, provides a powerful tool for performance enhancement that is not as readily available in the this compound system.
However, lanthanum sulfides remain of interest for very high-temperature applications due to their refractory nature. Further research into nanostructuring and doping of lanthanum sulfides could potentially lead to improved ZT values.
For researchers and scientists developing thermoelectric generators, filled skutterudites represent the state-of-the-art for applications in the 600-900 K range. Lanthanum sulfides may be considered for applications requiring operation at even higher temperatures, though with a lower expected efficiency based on current materials. The choice between these two material systems will ultimately depend on the specific operating conditions and performance requirements of the intended application.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Realization of high thermoelectric performance in n-type partially filled skutterudites | Journal of Materials Research | Cambridge Core [cambridge.org]
- 9. rjpn.org [rjpn.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. nplindia.in [nplindia.in]
Lanthanum Sulfide vs. Chalcogenide Glasses: A Comparative Guide for Infrared Optics
For researchers, scientists, and drug development professionals navigating the complexities of infrared (IR) optics, the choice of material is paramount. This guide provides an objective comparison of two key material classes: lanthanum sulfide (B99878) (primarily in the form of its compounds and glasses) and chalcogenide glasses. By presenting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate an informed decision-making process for your specific IR application.
Executive Summary
Infrared optics are critical components in a vast array of scientific and industrial applications, including thermal imaging, spectroscopy, sensing, and telecommunications. The performance of these systems is intrinsically linked to the optical, thermal, and mechanical properties of the transmissive materials used. Chalcogenide glasses have long been a mainstay for IR optics due to their broad transmission window and moldability. However, lanthanum sulfide-based materials are emerging as a compelling alternative, offering unique characteristics, particularly in terms of thermo-mechanical stability. This guide delves into a detailed comparison of these materials, highlighting their respective strengths and weaknesses to aid in material selection for demanding IR applications.
Optical Properties
The primary function of an IR optical material is to efficiently transmit light in the desired wavelength range. Key optical properties include the transmission window, refractive index, and the temperature coefficient of the refractive index (dn/dT).
Transmission Range
Chalcogenide glasses are renowned for their broad transmission windows, which can span from the near-infrared (NIR) to the long-wave infrared (LWIR) regions. The exact range is dependent on the specific composition, with sulfide glasses offering some transparency in the visible spectrum, while selenide (B1212193) and telluride glasses extend further into the LWIR.[1][2] this compound-based materials, particularly in their cubic (γ-La2S3) and calcium-stabilized (CaLa2S4 or CLS) forms, also exhibit excellent transmission in the mid-wave infrared (MWIR) and LWIR, often with a transmission window extending from approximately 8 to 14 µm.[3][4]
Refractive Index
Both material classes possess high refractive indices, which is advantageous for designing compact and high-performance optical systems.[1][5] Chalcogenide glasses offer a tunable refractive index by altering their elemental composition.[6] For instance, at a wavelength of 4 µm, the refractive index of As40S60 is 2.417, while for As40Se60 it is 2.795.[1] La2S3-based glasses also exhibit a high refractive index, with reported values around 2.41.[5]
Thermo-Optic Coefficient (dn/dT)
The change in refractive index with temperature (dn/dT) is a critical parameter for applications where thermal stability is crucial. Chalcogenide glasses generally exhibit a low dn/dT, which contributes to higher optothermal stability and simplifies the design of athermalized IR lens systems.[7][8] For example, some commercially available chalcogenide glasses have dn/dT values in the range of 18.6 to 67 x 10⁻⁶ /K.[9] Calcium this compound (CLS) is also noted for its desirable thermo-optic properties.[10]
Table 1: Comparison of Optical Properties
| Property | This compound (representative values) | Chalcogenide Glasses (representative values) |
| Transmission Range | ~0.5 - 8 µm (La2S3-based glasses)[5]; 8 - 14 µm (γ-La2S3, CLS)[3][4] | ~0.5 - 15 µm (composition dependent)[1] |
| Refractive Index (n) | ~2.41 (La2S3-based glasses)[5] | 2.4 - 2.8 (composition dependent)[1][9] |
| Thermo-Optic Coefficient (dn/dT) | Desirable thermo-optic properties[10] | Low, typically 18.6 - 67 x 10⁻⁶ /K[9] |
| Optical Bandgap (Eg) | ~2.6 eV (La2S3-based glasses)[5] | Varies with composition (e.g., 2.5 eV for La2S3 in thin film)[11] |
Thermal and Mechanical Properties
Beyond optical performance, the thermal and mechanical robustness of a material dictates its suitability for harsh environments and its ease of manufacturing.
Thermal Stability
Chalcogenide glasses are characterized by relatively low glass transition temperatures (Tg), typically ranging from 185°C to 368°C.[1] This property is advantageous for precision glass molding, a cost-effective method for fabricating complex aspheric lenses.[12] However, this also limits their use in high-temperature applications. This compound ceramics, in contrast, are refractory materials, suggesting higher thermal stability.[10]
Mechanical Hardness
The hardness of an optical material is crucial for its durability and resistance to scratching. Chalcogenide glasses are relatively soft materials, which makes them easy to polish but also susceptible to surface damage.[7] this compound-based ceramics, such as CLS, are reported to have superior mechanical properties compared to materials like Zinc Sulfide (ZnS), a common IR material.[3]
Table 2: Comparison of Thermal and Mechanical Properties
| Property | This compound (representative values) | Chalcogenide Glasses (representative values) |
| Glass Transition Temperature (Tg) | N/A (Crystalline/Ceramic) | 185 - 368 °C[1] |
| Hardness | Superior mechanical properties compared to ZnS[3] | Relatively soft[7] |
| Density | High | Lighter than Germanium[7] |
Material Synthesis and Fabrication
The methods used to produce these materials significantly impact their final properties and cost.
This compound Synthesis
This compound ceramics are typically synthesized through high-temperature powder processing routes.[3] One common method involves the sulfurization of lanthanum oxide or other precursors at elevated temperatures.[4] The synthesis of high-purity, phase-pure this compound can be challenging due to its susceptibility to oxygen contamination, which can degrade its optical properties.[3][10]
Chalcogenide Glass Fabrication
Chalcogenide glasses are synthesized by melting high-purity elemental constituents (e.g., Ge, As, Se, S) in a sealed, oxygen-free ampoule, which is then rocked in a furnace to ensure homogeneity.[7] The molten glass is then cooled to form a bulk ingot. This process is well-established for producing high-quality, homogenous glasses. The low Tg of chalcogenide glasses allows for the use of precision glass molding, a highly efficient process for manufacturing aspheric lenses in large volumes.[12]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison.
Synthesis of γ-Lanthanum Sulfide (Powder Route)
-
Precursor Preparation: High-purity lanthanum oxide (La2O3) powder is used as the starting material.
-
Sulfurization: The La2O3 powder is placed in a furnace and heated to high temperatures (e.g., >1300°C) in a controlled atmosphere containing a sulfurizing agent, such as hydrogen sulfide (H2S) gas.[3]
-
Phase Transformation: The material is held at the elevated temperature for a specific duration to allow for the complete transformation to the desired γ-La2S3 cubic phase.
-
Cooling and Characterization: The synthesized powder is cooled under an inert atmosphere to prevent re-oxidation. The phase purity and crystallinity are then confirmed using X-ray diffraction (XRD).
Fabrication of Chalcogenide Glass (Melt-Quench Method)
-
Raw Material Purification: High-purity (>99.999%) elemental precursors (e.g., Ge, As, Se) are sourced and handled in an inert atmosphere to prevent oxidation.[1]
-
Batching and Sealing: The elements are weighed according to the desired stoichiometry and loaded into a silica (B1680970) ampoule inside a glovebox. The ampoule is then evacuated and sealed under vacuum.
-
Melting and Homogenization: The sealed ampoule is placed in a rocking furnace and heated to a high temperature (e.g., 700-900°C) to melt the constituents. The rocking motion ensures a homogenous melt.[7]
-
Quenching and Annealing: The ampoule is then cooled (quenched) in air or water to form a glass. The resulting glass ingot is subsequently annealed at a temperature near its Tg to relieve internal stresses and ensure a uniform refractive index.[7]
Optical Transmission Measurement
-
Sample Preparation: A polished, plane-parallel sample of the material with a known thickness is prepared.
-
Spectrometer Setup: A Fourier Transform Infrared (FTIR) spectrometer is used to measure the transmission spectrum.
-
Data Acquisition: A background spectrum is first collected without the sample in the beam path. The sample is then placed in the spectrometer, and the transmission spectrum is recorded over the desired wavelength range (e.g., 1-25 µm).
-
Data Analysis: The transmittance is calculated as the ratio of the sample spectrum to the background spectrum.
Refractive Index Measurement
-
Method: The minimum deviation method using a prism spectrometer or ellipsometry can be employed.
-
Prism Method: A prism of the material is fabricated with a known apex angle. The angle of minimum deviation for various wavelengths of light is measured. The refractive index is then calculated using the prism equation.
-
Ellipsometry: This technique measures the change in polarization of light upon reflection from the material's surface to determine the refractive index and extinction coefficient over a broad spectral range.[13]
Visualizing the Comparison: Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key processes and relationships discussed in this guide.
Caption: Synthesis workflow for γ-Lanthanum Sulfide powder.
Caption: Fabrication workflow for Chalcogenide Glass.
Caption: Interrelationship of material properties and performance.
Conclusion
The choice between this compound-based materials and chalcogenide glasses for IR optics is not a one-size-fits-all decision. Chalcogenide glasses offer unparalleled versatility in terms of their broad and tunable transmission window, along with the significant manufacturing advantage of precision molding for cost-effective, high-volume production of complex optics. Their primary limitation lies in their lower thermal and mechanical stability.
This compound and its compounds, particularly CLS, present a compelling alternative for applications demanding higher thermo-mechanical robustness. While their fabrication can be more challenging, the potential for superior performance in harsh environments makes them an attractive option.
For researchers and professionals in drug development and other scientific fields, the selection will depend on a careful evaluation of the specific requirements of the application. For ambient temperature, high-volume applications where cost is a major driver, chalcogenide glasses are often the preferred choice. For applications in extreme temperature environments or where mechanical durability is paramount, this compound-based materials warrant serious consideration. This guide provides the foundational data and understanding to navigate this critical material selection process.
References
- 1. bulletin.ceramics.org [bulletin.ceramics.org]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Low-temperature chemical routes to formation and IR properties of lanthanum sesquisulfide (La2S3) ceramics | Journal of Materials Research | Cambridge Core [cambridge.org]
- 5. api.creol.ucf.edu [api.creol.ucf.edu]
- 6. ceramics.org [ceramics.org]
- 7. media.schott.com [media.schott.com]
- 8. scribd.com [scribd.com]
- 9. vitalopticstechnology.com [vitalopticstechnology.com]
- 10. "The Role of Oxygen Impurities in γ-phase Calcium this compound for" by Alexandros Kostogiannes [stars.library.ucf.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. orbit.dtu.dk [orbit.dtu.dk]
A Researcher's Guide to Validating Density Functional Theory (DFT) Results of Lanthanum Sulfide with Angle-Resolved Photoemission Spectroscopy (ARPES)
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of a material's electronic band structure is fundamental to understanding its physical properties and predicting its potential in various applications. For lanthanum sulfide (B99878) (LaS), a material of interest for its metallic and potential thermoelectric properties, Density Functional Theory (DFT) provides a powerful computational tool to predict its electronic characteristics.[1][2] However, the validation of these theoretical predictions with experimental data is crucial for confirming their accuracy and enabling further material development. Angle-Resolved Photoemission Spectroscopy (ARPES) stands as the premier experimental technique for directly mapping the electronic band structure of crystalline solids.
This guide provides a framework for comparing theoretical DFT calculations with experimental ARPES data for lanthanum sulfide. While extensive DFT studies on LaS are available, publicly accessible ARPES data for this specific compound is scarce. Therefore, this document outlines the established theoretical results and presents a detailed protocol for the corresponding ARPES experiments required for a comprehensive validation.
Theoretical Predictions: DFT Insights into this compound
Calculated Electronic Properties of LaS
The following table summarizes the key theoretical parameters for LaS derived from DFT calculations. A corresponding column for experimental ARPES data has been included to illustrate how a direct comparison would be structured.
| Parameter | DFT Calculation Results | Experimental ARPES Data |
| Crystal Structure | Rock-salt (Fm-3m) | (To be determined) |
| Lattice Parameter (a) | 5.854 Å[2] | (To be determined) |
| Electronic Character | Metallic[1][2] | (To be determined) |
| Key Band Features | Bands crossing the Fermi level, indicating no band gap.[2][3] | (To be determined) |
Methodologies: A Blueprint for Comparison
A robust comparison between theoretical predictions and experimental results hinges on well-documented and precise methodologies for both the computational and experimental aspects.
Density Functional Theory (DFT) Computational Protocol
The following protocol is based on a successful DFT study of this compound[2]:
-
Software: The electronic structure calculations are performed using a plane-wave DFT code such as CASTEP.[2]
-
Crystal Structure: The calculation begins with the experimental crystal structure of LaS, which has a rock-salt (NaCl) structure with the space group Fm-3m. The lattice parameter used is a = 5.854 Å.[2]
-
Pseudopotentials and Functionals: Ultrasoft pseudopotentials are used to describe the interaction between the core and valence electrons. The exchange-correlation functional is the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization.[2]
-
Plane-Wave Basis Set: A plane-wave basis set with a kinetic energy cutoff is used.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. For LaS, a 7 x 7 x 7 k-point mesh is employed.[2]
-
Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to obtain the ground-state electronic density.
-
Band Structure Calculation: The electronic band structure is then calculated along high-symmetry directions in the Brillouin zone.
Angle-Resolved Photoemission Spectroscopy (ARPES) Experimental Protocol
The following is a general protocol for conducting ARPES measurements on a crystalline solid like this compound:
-
Sample Preparation:
-
High-quality single crystals of LaS are required.
-
The sample is mounted on a sample holder and introduced into an ultra-high vacuum (UHV) chamber (pressure < 10-10 Torr) to prevent surface contamination.
-
A clean surface is prepared in-situ, typically by cleaving the crystal at low temperature to expose a pristine crystallographic plane.
-
-
Instrumentation:
-
A monochromatic light source, such as a synchrotron beamline or a UV laser, is used to generate photons of a specific energy.
-
A hemispherical electron analyzer with a 2D detector is used to measure the kinetic energy and emission angle of the photoemitted electrons.
-
-
Data Acquisition:
-
The sample is illuminated with the monochromatic light source.
-
The electron analyzer measures the number of photoelectrons as a function of their kinetic energy and the two emission angles (polar and azimuthal).
-
By rotating the sample, the full electronic band structure (energy vs. momentum) can be mapped out.
-
-
Data Analysis:
-
The measured kinetic energies and emission angles are converted to binding energies and crystal momenta.
-
The resulting data is plotted as intensity maps of energy versus momentum, which represent the electronic band structure.
-
These experimental band structure maps are then directly compared to the band structure calculated using DFT.
-
Visualizing the Validation Workflow
The process of validating DFT results with ARPES can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps involved in this comparative study.
Conclusion
The validation of DFT-calculated electronic structures with experimental ARPES data is a cornerstone of modern materials science. For this compound, while robust DFT predictions of its metallic nature exist, the corresponding experimental ARPES studies are needed to fully confirm these theoretical models. The protocols and workflow outlined in this guide provide a clear path forward for researchers to conduct such a comparative analysis. A successful validation would not only enhance our fundamental understanding of this compound but also provide a solid foundation for the exploration of its technological applications.
References
A Comparative Guide to DFT Studies of Lanthanide Sulfides
For Researchers, Scientists, and Drug Development Professionals
The study of lanthanide sulfides is of growing interest due to their potential applications in diverse fields such as thermoelectric materials, infrared window materials, and photovoltaic energy.[1] Density Functional Theory (DFT) has emerged as a powerful tool to investigate the electronic structure, magnetic properties, and thermodynamic stability of these materials, offering insights that can guide experimental synthesis and characterization.[2][3] However, the partially filled f-orbitals in lanthanides present unique challenges for computational modeling, making the choice of methodology crucial for obtaining accurate results.[4] This guide provides a comparative overview of recent DFT studies on lanthanide sulfides, presenting key quantitative data, detailing computational protocols, and visualizing the theoretical workflows.
Comparative Data on Lanthanide Sulfide (B99878) Properties
The following tables summarize key computational results from various DFT studies on diatomic lanthanide sulfides (LnS), providing a comparative look at their structural and energetic properties.
Table 1: Calculated Bond Lengths and Vibrational Frequencies for Diatomic Lanthanide Sulfides
| Lanthanide Sulfide (LnS) | Functional | Bond Length (Å) | Vibrational Frequency (cm⁻¹) |
| PrS | PW91 | 2.373 | 437 |
| CCSD(T) | 2.381 | 434 | |
| NdS | PW91 | 2.348 | 448 |
| CCSD(T) | 2.358 | 442 | |
| SmS | PW91 | 2.369 | 398 |
| CCSD(T) | 2.454 | 331 | |
| EuS | PW91 | 2.476 | 321 |
| CCSD(T) | 2.540 | 288 | |
| GdS | PW91 | 2.316 | 473 |
| CCSD(T) | 2.327 | 465 | |
| TbS | PW91 | 2.323 | 468 |
| CCSD(T) | 2.341 | 453 | |
| ErS | PW91 | 2.298 | 475 |
| CCSD(T) | 2.320 | 460 | |
| LuS | PW91 | 2.261 | 499 |
| CCSD(T) | 2.277 | 487 |
Data sourced from a study utilizing both DFT (PW91 functional) and Coupled Cluster (CCSD(T)) methods.[4]
Table 2: Calculated and Experimental Bond Dissociation Energies (BDEs) for Diatomic Lanthanide Sulfides
| Lanthanide Sulfide (LnS) | Calculated BDE (eV) | Experimental BDE (eV) |
| PrS | 5.230(3) | 5.230(3) |
| NdS | 4.820(3) | 4.820(3) |
| SmS | 4.011(17) | 4.011(17) |
| EuS | 3.811(8) | 3.811(8) |
| GdS | 5.282(5) | 5.282(5) |
| TbS | 5.292(3) | 5.292(3) |
| DyS | 4.298(3) | 4.298(3) |
| HoS | 4.251(3) | 4.251(3) |
| ErS | 4.262(3) | 4.262(3) |
| LuS | 5.189(3) | 5.189(3) |
These values were determined using resonant two-photon ionization spectroscopy and are argued to represent the true 0 K bond dissociation energies.[5]
Experimental and Computational Protocols
A critical aspect of computational chemistry is the methodology employed. The accuracy of DFT calculations for lanthanide compounds is highly dependent on the choice of functional, basis set, and the treatment of relativistic effects.
Geometry Optimization and Property Calculation:
A common approach involves geometry optimizations using a specific DFT functional, such as the Perdew and Wang (PW91) nonlocal exchange-correlation functional.[4] For higher accuracy, especially for bond dissociation energies, coupled cluster methods like CCSD(T) (Coupled Cluster Singles, Doubles, and perturbative Triples) are often employed.[1][4]
Relativistic effects are significant for heavy elements like lanthanides and are typically accounted for through methods like the third-order Douglas-Kroll-Hess (DKH3) Hamiltonian or by using effective core potentials (ECPs).[1][4] For instance, the f-block ab initio correlation consistent composite approach (f-ccCA) has been used to predict the dissociation energies of lanthanide sulfides and selenides.[1][4]
Spin-orbit coupling, another important relativistic effect, can be addressed using a multireference configuration interaction (MRCI) approach with the Breit-Pauli Hamiltonian.[4]
Software and Basis Sets:
DFT calculations are performed using quantum chemistry software packages like Gaussian 09.[5] The choice of basis sets is also crucial. For lanthanides, atomic natural orbital (ANO) basis sets with corresponding ECPs (e.g., ECP28MWB) are often used to account for scalar relativistic effects.[1] For other elements like sulfur, augmented correlation-consistent basis sets (e.g., aug-cc-pV(T+d)Z-DK) are employed.[1]
Visualizing Computational Workflows
The following diagrams illustrate the typical workflows and logical relationships in the DFT study of lanthanide sulfides.
Caption: A generalized workflow for DFT calculations on lanthanide sulfides.
Caption: Approaches to treating relativistic effects in lanthanide sulfide DFT studies.
Conclusion
The computational study of lanthanide sulfides via DFT provides invaluable data for understanding their fundamental properties. While DFT offers a favorable balance of cost and accuracy, careful consideration of the methodology, particularly the treatment of relativistic effects and electron correlation, is paramount for achieving reliable results that can guide experimental endeavors in materials science and drug development.[2][3] The data and workflows presented here offer a comparative snapshot of the current state of research, providing a foundation for further investigation into these promising materials.
References
Safety Operating Guide
Proper Disposal of Lanthanum Sulfide: A Comprehensive Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this document outlines the operational and disposal plans for lanthanum sulfide (B99878), ensuring the safety of researchers, scientists, and drug development professionals. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust through value beyond the product itself.
Lanthanum sulfide (La₂S₃) is a water-reactive solid that requires careful handling and disposal to mitigate potential hazards. The primary risks associated with this compound are skin, eye, and respiratory irritation, and the release of highly toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water or acids.[1][2] Adherence to proper disposal procedures is critical to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that a current Safety Data Sheet (SDS) is readily available and has been reviewed by all personnel involved.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[3]
-
Respiratory Protection: For operations that may generate dust or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates is necessary.[2]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][2]
-
Ensure that an eyewash station and safety shower are easily accessible.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations.[1] It is classified as a hazardous waste and must be handled by a licensed chemical waste disposal company.[1]
1. Waste Collection and Storage:
- Collect all this compound waste, including contaminated materials like gloves and wipes, in a designated, clearly labeled, and sealed container.
- The container must be dry and stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents.[4][5]
- Handle the waste container under an inert gas atmosphere (e.g., argon or nitrogen) if possible.[4]
2. Arrange for Professional Disposal:
- Contact a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
- Provide the contractor with a complete and accurate description of the waste, including its chemical composition and any known contaminants.
3. Spill Management:
- In the event of a small spill, evacuate the immediate area and ensure proper ventilation.
- Wearing appropriate PPE, carefully sweep up the spilled solid. Avoid creating dust.[2]
- Place the swept material into a dry, sealable container for disposal.
- Do not use water or any aqueous solutions for cleanup as this will generate toxic hydrogen sulfide gas.[2]
Hydrogen Sulfide Exposure Limits
Given the significant risk of hydrogen sulfide gas evolution, it is imperative to be aware of the occupational exposure limits for this hazardous substance.
| Regulatory Body | Exposure Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - General Industry Ceiling | 20 ppm |
| Permissible Exposure Limit (PEL) - General Industry Peak (10 min) | 50 ppm | |
| Permissible Exposure Limit (PEL) - Construction (8-hour) | 10 ppm | |
| Permissible Exposure Limit (PEL) - Shipyard (8-hour) | 10 ppm | |
| NIOSH | Recommended Exposure Limit (REL) - 10-minute Ceiling | 10 ppm |
| Immediately Dangerous to Life or Health (IDLH) | 100 ppm | |
| ACGIH | Threshold Limit Value (TLV) - 8-hour Time-Weighted Average (TWA) | 1 ppm |
| Threshold Limit Value (TLV) - Short-Term Exposure Limit (STEL) | 5 ppm |
Data sourced from OSHA and NIOSH fact sheets.[6][7][8]
Hypothetical Experimental Protocol for Small-Scale Neutralization
This protocol is for informational purposes only and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place. It is intended for the neutralization of trace amounts of this compound residue, not for bulk disposal.
Objective: To safely neutralize a small quantity (less than 1 gram) of this compound residue by converting it to a more stable and less reactive form before final disposal.
Materials:
-
Small quantity of this compound residue
-
Dry sodium carbonate (Na₂CO₃) or calcium carbonate (CaCO₃)
-
Dry, non-polar solvent (e.g., hexane (B92381) or toluene)
-
Stir plate and stir bar
-
Beaker
-
Fume hood
-
Appropriate PPE
Procedure:
-
Place the beaker containing the this compound residue on a stir plate inside a certified chemical fume hood.
-
Add a 10-fold excess (by weight) of dry sodium carbonate or calcium carbonate to the beaker.
-
Add a sufficient amount of a dry, non-polar solvent to create a slurry. This will help to control the reaction rate and dissipate heat.
-
Stir the mixture slowly. The carbonate will react with any residual moisture and begin to neutralize the this compound.
-
After stirring for at least one hour, turn off the stir plate and allow the solid to settle.
-
Decant the solvent into a separate waste container for halogen-free organic waste.
-
Allow the remaining solid to fully dry in the fume hood.
-
The resulting solid mixture should be collected and disposed of as hazardous waste through a licensed contractor.
Disposal Workflow Diagram
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. fishersci.com [fishersci.com]
- 4. ameslab.gov [ameslab.gov]
- 5. loradchemical.com [loradchemical.com]
- 6. nj.gov [nj.gov]
- 7. Hydrogen Sulfide - Hazards | Occupational Safety and Health Administration [osha.gov]
- 8. Hydrogen Sulfide - Standards | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
